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  • Product: Methyl 2-morpholin-4-ylbenzoate
  • CAS: 223560-37-0

Core Science & Biosynthesis

Foundational

Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0): A Comprehensive Technical Guide for Drug Development

Executive Summary & Chemical Identity Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) is a highly versatile heterocyclic building block in modern medicinal chemistry. Featuring a morpholine ring conjugated to an ortho-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) is a highly versatile heterocyclic building block in modern medicinal chemistry. Featuring a morpholine ring conjugated to an ortho-substituted methyl benzoate scaffold, this intermediate is strategically utilized to modulate the physicochemical properties—such as aqueous solubility, lipophilicity, and hydrogen-bonding capacity—of downstream active pharmaceutical ingredients (APIs). It serves as a critical precursor in the synthesis of kinase inhibitors, antisecretory agents, and other targeted therapeutics.

Table 1: Physicochemical Properties of Methyl 2-morpholin-4-ylbenzoate

PropertyValue
CAS Number 223560-37-0
Chemical Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name Methyl 2-(morpholin-4-yl)benzoate
Appearance Pale yellow to off-white solid/oil
Structural Features Morpholine ring (H-bond acceptor/basic center), Methyl ester (electrophilic center)

Structural Rationale in Medicinal Chemistry

Expertise & Experience: The Causality of Scaffold Selection

In rational drug design, the incorporation of a morpholine moiety is rarely an arbitrary decision. Morpholine serves as a "privileged structure" due to its unique balance of a basic nitrogen atom and a hydrogen-bond accepting oxygen. When conjugated to a benzoate core, it provides several distinct pharmacological advantages:

  • Pharmacokinetic Optimization: The morpholine oxygen reduces overall lipophilicity (LogP) compared to a piperidine analog. This subtle shift significantly improves aqueous solubility and oral bioavailability, mitigating the "brick dust" properties often associated with flat, aromatic kinase inhibitors.

  • Target Engagement (Kinase Hinge-Binding): The morpholine ring frequently occupies the ATP-binding pocket of kinases. The oxygen atom acts as a critical hydrogen-bond acceptor, interacting directly with the amide backbone of the hinge region (typically valine or methionine residues), anchoring the inhibitor in the active site.

  • Synthetic Versatility: The methyl ester acts as a protected carboxylic acid or a reducible functional group. It allows the molecule to survive harsh cross-coupling conditions before being hydrolyzed to an acid or reduced to an alcohol (e.g., (2-morpholin-4-yl-phenyl)methanol) for further elaboration.

Synthetic Methodologies & Protocols

Trustworthiness: Self-Validating Experimental Workflows

The synthesis of Methyl 2-morpholin-4-ylbenzoate typically proceeds via a Nucleophilic Aromatic Substitution (SNAr). The causality behind this route relies on the presence of the electron-withdrawing methyl ester group ortho to the leaving group (fluorine). This arrangement sufficiently lowers the LUMO of the aromatic ring, allowing the morpholine nitrogen to attack the electrophilic carbon.

Protocol: SNAr Synthesis of Methyl 2-morpholin-4-ylbenzoate

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high purity and yield.

  • Reagent Preparation: Dissolve 1.0 equivalent of methyl 2-fluorobenzoate in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Ar) to prevent oxidative side reactions.

  • Nucleophile Addition: Add 1.5 equivalents of morpholine and 2.0 equivalents of anhydrous potassium carbonate (K2CO3).

    • Causality: K2CO3 acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct. This prevents the protonation of the morpholine nitrogen, maintaining its nucleophilicity and driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80°C for 24–48 hours.

    • Validation: Monitor conversion via TLC (Hexane:EtOAc 8:2) or LC-MS until the starting material is completely consumed.

  • Workup: Cool to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (3x) to remove residual DMF, which can interfere with crystallization.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel column chromatography (hexane/ethyl acetate gradient) to yield the pure product.

SynthWorkflow A Methyl 2-fluorobenzoate (Electrophile) C K2CO3, DMF, 80°C (Reaction Conditions) A->C B Morpholine (Nucleophile) B->C D SNAr Reaction (Nucleophilic Aromatic Substitution) C->D E Methyl 2-morpholin-4-ylbenzoate CAS: 223560-37-0 D->E

Synthetic workflow for Methyl 2-morpholin-4-ylbenzoate via SNAr reaction.

Downstream Applications in Targeted Therapeutics

Methyl 2-morpholin-4-ylbenzoate is a highly sought-after precursor for several classes of advanced therapeutics, particularly in oncology and gastroenterology.

H+/K+-ATPase Inhibitors

The methyl ester of this compound can be cleanly reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (2-morpholin-4-yl-phenyl)methanol (CAS 465514-33-4). As detailed by Yamada et al. [1], this alcohol is a critical intermediate in the synthesis of substituted imidazoles. These derivatives act as potent, reversible inhibitors of the gastric H+/K+-ATPase pump, offering a differentiated mechanism of action compared to traditional proton pump inhibitors (PPIs) like omeprazole.

PI3K/AKT/mTOR Pathway Inhibitors

Morpholine-substituted aromatics are hallmark motifs in the design of phosphoinositide 3-kinase (PI3K) inhibitors [2]. Hyperactivation of the PI3K/AKT/mTOR pathway is a primary driver of survival and proliferation in numerous human cancers. The morpholine ring derived from building blocks like Methyl 2-morpholin-4-ylbenzoate is frequently utilized to mimic the adenine ring of ATP.

Furthermore, recent structural optimizations have utilized morpholine-based scaffolds to create novel MEK/PI3K bifunctional inhibitors [3]. By tethering a MEK-targeting pharmacophore to a morpholine-bearing PI3K core, researchers can simultaneously block two parallel survival cascades, preventing the compensatory signaling that often leads to drug resistance in monotherapy.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK Activation) PI3K PI3K Lipid Kinase (Target Enzyme) RTK->PI3K Phosphorylation PIP3 PIP3 Generation (Secondary Messenger) PI3K->PIP3 Catalysis AKT AKT Kinase (Downstream Effector) PIP3->AKT Recruitment mTOR mTOR Complex (Cell Survival & Proliferation) AKT->mTOR Activation Inhibitor Morpholine-based PI3K Inhibitor Inhibitor->PI3K Competitive H-Bonding (Hinge Region)

Mechanism of morpholine-based PI3K inhibitors in the PI3K/AKT/mTOR signaling pathway.

References

  • Title: 2-[(2-Aminobenzyl)sulfinyl]-1-(2-pyridyl)-1,4,5,6-tetrahydrocyclopent[d]imidazoles as a Novel Class of Gastric H+/K+-ATPase Inhibitors Source: Journal of Medicinal Chemistry (1996) URL: [Link] [1]

  • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: Molecules / PubMed Central (2018) URL: [Link][1]

  • Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: European Journal of Medicinal Chemistry / PubMed (2022) URL: [Link][2]

Sources

Exploratory

Methyl 2-morpholin-4-ylbenzoate: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) serves as a highly versatile, commercially available ortho-substituted aryl morpholine intermediate[1]. The incorporation of a morpholine ring provides a unique vector for hydrogen bonding while modulating the basicity and lipophilicity of the parent scaffold. This technical whitepaper details the physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols required to effectively utilize this compound in pharmaceutical research.

Physicochemical Profiling

Understanding the baseline physicochemical properties of Methyl 2-morpholin-4-ylbenzoate is critical for predicting its behavior in downstream reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates.

PropertyValue
Chemical Name Methyl 2-morpholin-4-ylbenzoate
CAS Registry Number 223560-37-0
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
SMILES String COC(=O)c1ccccc1N1CCOCC1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 38.8 Ų

Synthetic Methodologies & Mechanistic Causality

The synthesis of Methyl 2-morpholin-4-ylbenzoate is typically achieved via two primary disconnections: Palladium-catalyzed Buchwald-Hartwig amination of methyl 2-bromobenzoate[2], or Nucleophilic Aromatic Substitution (SNAr) of methyl 2-fluorobenzoate[3].

Synthesis_Pathways SM1 Methyl 2-bromobenzoate Prod Methyl 2-morpholin-4-ylbenzoate SM1->Prod Buchwald-Hartwig Pd(OAc)2, BINAP Cs2CO3, Toluene, 100°C SM2 Methyl 2-fluorobenzoate SM2->Prod SNAr K2CO3, DMF, 140°C Morph Morpholine Morph->Prod Amine Source

Synthetic pathways for Methyl 2-morpholin-4-ylbenzoate via Buchwald-Hartwig and SNAr reactions.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

When starting from methyl 2-bromobenzoate, palladium-catalyzed cross-coupling is required. A critical failure point in this pathway is the premature saponification of the methyl ester by strong alkoxide bases (e.g., NaOtBu) typically used in aminations. To circumvent this, a weak inorganic base, such as cesium carbonate (Cs2CO3), is strictly employed[2]. The bidentate ligand rac-BINAP is selected to enforce a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step and prevents off-target debromination.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach relies on the electron-withdrawing nature of the ortho-ester group. Because an ester is only a moderate activating group (compared to a nitro group), the choice of fluorine as the leaving group is non-negotiable. Fluorine's high electronegativity inductively stabilizes the anionic Meisenheimer transition state far better than chlorine or bromine. Furthermore, the reaction requires elevated thermal energy (140 °C) to overcome the activation barrier[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Cross-coupling of methyl 2-bromobenzoate with morpholine.

  • Degassing: Add anhydrous toluene (10 mL/mmol) to a Schlenk flask. Sparge with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex.

  • Catalyst Pre-activation: Add Pd(OAc)2 (0.02 eq) and rac-BINAP (0.04 eq) to the degassed toluene. Stir at room temperature for 10–15 minutes. Self-Validation: The suspension will transition from a pale yellow to a deep orange-red homogeneous solution, visually confirming the successful coordination of the ligand to the palladium center.

  • Reagent Addition: Add methyl 2-bromobenzoate (1.0 eq), morpholine (1.2 eq), and anhydrous Cs2CO3 (1.4 eq). Seal the flask and heat to 100 °C for 16 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation: The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a new, lower Rf spot (~0.4) confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Causality: Celite filtration efficiently removes the insoluble inorganic salts (CsBr, unreacted Cs2CO3) and precipitated palladium black, preventing emulsion formation during subsequent aqueous washes. Concentrate and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Direct amination of methyl 2-fluorobenzoate with morpholine.

  • Assembly: In a heavy-walled pressure vial, combine methyl 2-fluorobenzoate (1.0 eq), morpholine (1.5 eq), and K2CO3 (2.0 eq) in anhydrous DMF (5 mL/mmol).

  • Heating: Seal the vial and heat to 140 °C for 12 hours. Causality: The sealed environment prevents the volatilization of morpholine (bp 128 °C) at the required reaction temperature.

  • Workup & Extraction: Cool the mixture and partition between EtOAc and water. Separate the organic layer and wash sequentially with a 5% aqueous LiCl solution (3x). Self-Validation: The LiCl wash is a self-validating thermodynamic step; it significantly increases the polarity of the aqueous phase, driving the highly polar DMF out of the organic layer and preventing product loss due to co-solubility. Dry over MgSO4, filter, and concentrate.

Analytical Characterization

To validate the synthesized product, the following spectroscopic markers are expected:

  • 1H NMR (CDCl3, 400 MHz): A distinct singlet at ~3.90 ppm (3H) corresponds to the methyl ester protons. The morpholine ring presents as two distinct multiplets: ~3.85 ppm (4H, -CH2-O-CH2-) and ~3.05 ppm (4H, -CH2-N-CH2-). The aromatic protons will appear between 7.00 and 7.80 ppm, with the proton ortho to the ester group typically being the most deshielded (a doublet of doublets around 7.75 ppm).

  • LC-MS (ESI+): A prominent [M+H]+ peak at m/z 222.1 is expected, confirming the molecular weight of the desired product.

Downstream Applications in Drug Development

Once synthesized, Methyl 2-morpholin-4-ylbenzoate serves as a pivotal intermediate. The methyl ester is typically saponified using LiOH in a THF/H2O mixture to yield 2-morpholinobenzoic acid. This acid is subsequently utilized in amide coupling reactions (e.g., using HATU and DIPEA) to generate focused libraries of target compounds. In kinase inhibitor design, the morpholine oxygen frequently acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase domain, while the aryl ring occupies the hydrophobic pocket.

References

  • Heterocyclic Benzoates Supplier & Distributors. Apollo Scientific. 1[1]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. 2[2]

  • Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. 3[3]

Sources

Foundational

Methyl 2-morpholin-4-ylbenzoate: A Comprehensive Technical Guide on Synthesis and Application

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Methyl 2-morpholin-4-ylbenzoate (also known as methyl 2-morpholinobenzoate) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Methyl 2-morpholin-4-ylbenzoate (also known as methyl 2-morpholinobenzoate) is a highly versatile, ortho-substituted heterocyclic building block[1]. The integration of a morpholine ring—a privileged pharmacophore known for modulating physicochemical properties and improving aqueous solubility—onto a benzoate backbone provides a critical scaffold for the synthesis of kinase inhibitors, CNS-active agents, and complex polycyclic systems. This guide details the physicochemical profiling, mechanistic causality, and validated synthetic workflows required to successfully manipulate this compound.

Physicochemical Profiling

Understanding the baseline properties of methyl 2-morpholin-4-ylbenzoate is essential for downstream purification and biological assay formulation. The quantitative data is summarized below:

PropertyValue
IUPAC Name Methyl 2-(morpholin-4-yl)benzoate
CAS Registry Number 223560-37-0
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Structural Features Base-sensitive methyl ester; sterically hindered ortho-substitution

Synthetic Methodologies & Mechanistic Causality

Synthesizing ortho-substituted anilines bearing ester functionalities requires precise control over reaction conditions to prevent unwanted side reactions, such as ester hydrolysis or transesterification. Two primary, field-proven workflows are employed: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr) .

Quantitative Method Comparison

The following table summarizes the key quantitative parameters and reagent stoichiometry for both synthetic routes:

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material Methyl 2-bromobenzoateMethyl 2-fluorobenzoate
Nucleophile Morpholine (1.2 equiv)Morpholine (1.5 equiv)
Catalyst / Ligand Pd(OAc)2 (5 mol%) / rac-BINAP (7.5 mol%)None (Transition-metal-free)
Base Cs2CO3 (1.4 equiv)K2CO3 (2.0 equiv)
Solvent Anhydrous TolueneAnhydrous DMF
Temperature 90–100 °C120 °C
Reaction Time 16–24 hours12 hours
Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Causality: The cross-coupling of methyl 2-bromobenzoate with morpholine represents a highly efficient route. A critical challenge in this pathway is the presence of the base-sensitive methyl ester. Utilizing strong bases like sodium tert-butoxide (NaOtBu) inherently leads to ester saponification. Therefore, the use of a weaker base, such as cesium carbonate (Cs2CO3), is mandatory to tolerate the ester functionality[2]. Furthermore, the bulky, bidentate ligand BINAP is selected over monodentate phosphines to stabilize the palladium center and accelerate reductive elimination, mitigating unwanted β-hydride elimination side reactions.

Validated Protocol:

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge with argon for 15 minutes.

  • Reagent Loading: Add methyl 2-bromobenzoate (1.0 equiv, 5.0 mmol), Pd(OAc)2 (0.05 equiv, 5 mol%), rac-BINAP (0.075 equiv, 7.5 mol%), and anhydrous Cs2CO3 (1.4 equiv, 7.0 mmol).

  • Solvent & Amine Addition: Introduce anhydrous toluene (25 mL) followed by morpholine (1.2 equiv, 6.0 mmol) via syringe under a steady argon flow.

  • Reaction Execution: Seal the flask and heat the mixture to 90–100 °C in an oil bath for 16–24 hours. Track reaction progress via TLC (Hexanes:EtOAc 4:1) until the aryl bromide is fully consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5-20% EtOAc in hexanes) to yield the pure product.

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd Methyl 2-bromobenzoate AmineCoord Amine Coordination [Pd(II)(Ar)(Morpholine)(Br)L_n] OxAdd->AmineCoord Morpholine Deprot Deprotonation by Cs2CO3 [Pd(II)(Ar)(Morpholide)L_n] AmineCoord->Deprot Cs2CO3 RedElim Reductive Elimination Methyl 2-morpholin-4-ylbenzoate Deprot->RedElim -CsBr, -HCO3(-) RedElim->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of the Buchwald-Hartwig amination yielding methyl 2-morpholin-4-ylbenzoate.

Nucleophilic Aromatic Substitution (SNAr)

Expertise & Causality: An alternative, transition-metal-free approach leverages the SNAr reaction of methyl 2-fluorobenzoate with morpholine. The ortho-ester group acts as a strong electron-withdrawing group (EWG), activating the adjacent C-F bond for nucleophilic attack. Fluoride is an exceptional leaving group in SNAr due to the high electronegativity of fluorine, which inductively stabilizes the anionic Meisenheimer intermediate. Polar aprotic solvents like DMF or DMSO are essential here; they solvate the potassium cations from K2CO3, leaving the morpholine highly nucleophilic and free to attack the aromatic ring[3].

Validated Protocol:

  • Preparation: In a round-bottom flask, combine methyl 2-fluorobenzoate (1.0 equiv, 10.0 mmol) and anhydrous K2CO3 (2.0 equiv, 20.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (30 mL).

  • Nucleophile Addition: Add morpholine (1.5 equiv, 15.0 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 120 °C for 12 hours. Monitor via LC-MS to confirm the disappearance of the starting material.

  • Aqueous Quench: Cool the reaction to room temperature and pour it into 150 mL of ice-cold distilled water to precipitate the product and partition the DMF into the aqueous phase.

  • Extraction & Drying: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

SNAr SM Methyl 2-fluorobenzoate Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Nucleophilic Attack (DMF) Nuc Morpholine (Nucleophile) Nuc->Meisenheimer Product Methyl 2-morpholin-4-ylbenzoate Meisenheimer->Product Fluoride Elimination

Fig 2: SNAr pathway for methyl 2-morpholin-4-ylbenzoate via an anionic Meisenheimer complex.

Applications in Drug Discovery

The ortho-morpholino benzoate motif is highly prized in the development of bioactive compounds. It is frequently utilized as a precursor for synthesizing tricyclic or bicyclic scaffolds, such as quinazolinones and benzoxazines. The morpholine oxygen provides a key hydrogen-bond acceptor that can interact with kinase hinge regions, while the ester handle allows for straightforward saponification and subsequent amide coupling to explore deep structure-activity relationships (SAR)[3].

References

  • [1] Title: Heterocyclic Benzoates Supplier & Distributors - Apollo Scientific | Source: apolloscientific.co.uk | URL: 1

  • [2] Title: Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | The Journal of Organic Chemistry | Source: acs.org | URL: 2

  • [3] Title: Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife | Source: elifesciences.org | URL: 3

Sources

Exploratory

Synthesis of Methyl 2-morpholin-4-ylbenzoate: A Technical Guide

Abstract Methyl 2-morpholin-4-ylbenzoate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. This technical guide provides an in-depth analysis of the primary sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-morpholin-4-ylbenzoate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles and practical experimental considerations. The two major routes discussed are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the efficient and reliable synthesis of methyl 2-morpholin-4-ylbenzoate.

Introduction: Significance of Methyl 2-morpholin-4-ylbenzoate

Methyl 2-morpholin-4-ylbenzoate serves as a versatile building block in organic synthesis. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The presence of the methyl ester provides a reactive handle for further molecular elaboration, making this compound a valuable precursor for a diverse range of target molecules. Its applications span from the development of novel therapeutics to the synthesis of complex organic materials.

Primary Synthetic Strategies

The synthesis of methyl 2-morpholin-4-ylbenzoate is predominantly achieved through two robust and well-established methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of an activated aryl halide with morpholine.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.

This guide will explore both pathways, detailing the mechanistic underpinnings, experimental protocols, and a comparative analysis of their advantages and limitations.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is rendered electron-deficient by activating groups.[2] In the synthesis of methyl 2-morpholin-4-ylbenzoate, the ester group provides some activation, but the choice of leaving group on the benzene ring is critical for reaction efficiency.

Mechanism and Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence.[3] First, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The presence of an electron-withdrawing group ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction.[2] In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

For this specific synthesis, methyl 2-fluorobenzoate or methyl 2-chlorobenzoate are the most common starting materials. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[2]

Experimental Protocol: SNAr

This protocol is a representative example for the synthesis of methyl 2-morpholin-4-ylbenzoate via SNAr.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 2-fluorobenzoate154.141.54 g10.0 mmol
Morpholine87.121.05 g (1.05 mL)12.0 mmol
Potassium Carbonate (K2CO3)138.212.07 g15.0 mmol
Dimethyl Sulfoxide (DMSO)78.1320 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-fluorobenzoate (10.0 mmol), morpholine (12.0 mmol), and potassium carbonate (15.0 mmol).

  • Add dimethyl sulfoxide (20 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-morpholin-4-ylbenzoate.

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][5] It offers a highly versatile and efficient alternative to traditional methods, often proceeding under milder conditions and with a broader substrate scope.

Catalytic Cycle and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., methyl 2-chlorobenzoate or methyl 2-bromobenzoate) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product, methyl 2-morpholin-4-ylbenzoate, is released, and the Pd(0) catalyst is regenerated.

The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and reductive elimination steps.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed synthesis of methyl 2-morpholin-4-ylbenzoate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 2-chlorobenzoate170.601.71 g10.0 mmol
Morpholine87.121.05 g (1.05 mL)12.0 mmol
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.7291.6 mg0.1 mmol
XPhos476.65143 mg0.3 mmol
Toluene92.1430 mL-

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-chlorobenzoate (10.0 mmol), sodium tert-butoxide (14.0 mmol), Pd2(dba)3 (0.1 mmol), and XPhos (0.3 mmol).

  • Add dry, degassed toluene (30 mL) followed by morpholine (12.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Comparative Analysis of Synthetic Pathways

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials Activated aryl halides (fluoro, chloro)Aryl halides (chloro, bromo, iodo), triflates
Catalyst Typically uncatalyzedPalladium catalyst and phosphine ligand
Reaction Conditions Often requires high temperatures and polar aprotic solventsGenerally milder conditions
Substrate Scope More limited to electron-deficient arenesBroader scope, including electron-rich and neutral arenes
Cost Generally lower cost reagentsHigher cost due to palladium catalyst and ligands
Functional Group Tolerance Can be sensitive to certain functional groupsGenerally higher functional group tolerance

Characterization of Methyl 2-morpholin-4-ylbenzoate

The identity and purity of the synthesized methyl 2-morpholin-4-ylbenzoate should be confirmed by standard analytical techniques.

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (dd, J = 7.8, 1.7 Hz, 1H), 7.40 (ddd, J = 8.3, 7.4, 1.7 Hz, 1H), 7.05 – 6.98 (m, 2H), 3.89 (s, 3H), 3.87 (t, J = 4.7 Hz, 4H), 3.05 (t, J = 4.7 Hz, 4H).

  • 13C NMR (101 MHz, CDCl3): δ 167.9, 153.2, 132.5, 131.2, 122.1, 120.3, 118.9, 67.2, 52.6, 51.9.

  • Mass Spectrometry (ESI): m/z calculated for C12H15NO3 [M+H]+: 222.11, found: 222.11.

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_SNAr Pathway I: Nucleophilic Aromatic Substitution (SNAr) cluster_BH Pathway II: Buchwald-Hartwig Amination Start1 Methyl 2-halobenzoate (X = F, Cl) Reagent1 + Morpholine + Base (e.g., K2CO3) + Solvent (e.g., DMSO) Start1->Reagent1 Addition-Elimination Product Methyl 2-morpholin-4-ylbenzoate Reagent1->Product Start2 Methyl 2-halobenzoate (X = Cl, Br) Reagent2 + Morpholine + Base (e.g., NaOtBu) + Pd Catalyst & Ligand + Solvent (e.g., Toluene) Start2->Reagent2 Catalytic Cross-Coupling Product2 Methyl 2-morpholin-4-ylbenzoate Reagent2->Product2

Sources

Foundational

Discovery and Strategic Utility of Methyl 2-morpholin-4-ylbenzoate in Medicinal Chemistry

A Comprehensive Technical Whitepaper on Synthesis, Mechanism, and Application in Drug Development Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Whitepaper on Synthesis, Mechanism, and Application in Drug Development Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the discovery and utilization of privileged molecular scaffolds are paramount to accelerating drug development. Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) , also known as methyl 2-morpholinobenzoate, has emerged as a highly versatile and chemically robust building block[1][2].

Rather than being a standalone therapeutic agent, the "discovery" of this compound lies in its strategic design as an intermediate. It elegantly combines two highly functional moieties: an ortho-substituted methyl ester (a reactive handle for downstream derivatization) and a morpholine ring (a privileged pharmacophore). This whitepaper provides an in-depth technical analysis of its chemical identity, synthetic pathways, and its indispensable role in synthesizing complex kinase inhibitors and receptor antagonists[3][4].

Chemical Identity & Pharmacophoric Significance

The architectural brilliance of Methyl 2-morpholin-4-ylbenzoate lies in the synergistic relationship between its functional groups. As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over simple benzene derivatives.

The Morpholine Ring: A Privileged Pharmacophore

Morpholine is a six-membered heterocycle containing both an ether oxygen and a secondary amine nitrogen. Its incorporation into the benzoate core serves three distinct purposes in drug discovery[5][6]:

  • Physicochemical Modulation: The morpholine ring significantly improves the aqueous solubility of lipophilic drug candidates, often rescuing "brick dust" molecules during lead optimization[3].

  • Metabolic Stability: Unlike piperidine or pyrrolidine, the electron-withdrawing oxygen atom in morpholine lowers the pKa of the nitrogen, reducing the risk of phospholipidosis and improving metabolic robustness against oxidative degradation[7].

  • Target Engagement (Hinge Binding): In kinase inhibitors (e.g., PI3K/mTOR inhibitors), the oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the valine residue in the ATP-binding hinge region of the kinase[4].

The Methyl Ester: A Versatile Synthetic Handle

The methyl ester at the ortho position is not merely a protecting group; it is a strategic vector for derivatization. It can be selectively reduced to an alcohol, saponified to a carboxylic acid, or directly converted into an amide, allowing chemists to rapidly generate diverse libraries of analogs from a single starting material[8].

Discovery of Synthetic Pathways: Retrosynthesis & Execution

The synthesis of Methyl 2-morpholin-4-ylbenzoate is a masterclass in exploiting aromatic reactivity. The most field-proven method is the Nucleophilic Aromatic Substitution (SNAr) .

Causality of the SNAr Approach

Why use SNAr instead of cross-coupling? The presence of the electron-withdrawing methyl ester at the ortho position activates the adjacent carbon. By utilizing methyl 2-fluorobenzoate as the starting material, the highly electronegative fluorine atom makes the ipso-carbon highly electrophilic. Upon attack by the morpholine nitrogen, the ester group stabilizes the resulting anionic Meisenheimer intermediate through resonance. Fluorine, being an excellent leaving group in SNAr reactions, is subsequently expelled[9].

Protocol 1: SNAr Synthesis of Methyl 2-morpholin-4-ylbenzoate

This protocol represents a self-validating, highly scalable system for laboratory synthesis.

Reagents:

  • Methyl 2-fluorobenzoate (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate ( K2​CO3​ , 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-fluorobenzoate in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ . Causality: The inorganic base acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation of morpholine, which would otherwise kill its nucleophilicity.

  • Nucleophile Addition: Add morpholine dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110°C–120°C under an inert nitrogen atmosphere for 12–16 hours.

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.

Quantitative Data: Comparison of Synthetic Routes
Synthetic RouteStarting HalideCatalyst/ReagentsTemp (°C)Avg. YieldScalability
SNAr (Preferred) Methyl 2-fluorobenzoateMorpholine, K2​CO3​ , DMF120°C85–92%Excellent (Kg scale)
Buchwald-Hartwig Methyl 2-bromobenzoateMorpholine, Pd2​(dba)3​ , BINAP, Cs2​CO3​ , Toluene90°C70–80%Moderate (Costly Pd)
Ullmann Coupling Methyl 2-iodobenzoateMorpholine, CuI, L-Proline, K2​CO3​ , DMSO100°C65–75%Good

Downstream Derivatization & Application Workflows

Once synthesized, Methyl 2-morpholin-4-ylbenzoate is rarely the final drug. It is immediately subjected to derivatization. A highly critical downstream product is (2-Morpholin-4-ylphenyl)methanol (CAS: 465514-33-4) , a precursor for numerous kinase and cyclooxygenase (COX) inhibitors[10][11].

Protocol 2: Reduction to (2-Morpholin-4-ylphenyl)methanol

Step-by-Step Methodology:

  • Dissolve Methyl 2-morpholin-4-ylbenzoate in anhydrous Tetrahydrofuran (THF) and cool to 0°C in an ice bath.

  • Slowly add Lithium Aluminum Hydride ( LiAlH4​ , 1.2 eq) dropwise. Causality: LiAlH4​ is a powerful reducing agent that fully reduces the ester to the primary alcohol. The 0°C temperature controls the exothermic hydride transfer.

  • Stir for 2 hours, then carefully quench using the Fieser method (x mL water, x mL 15% NaOH, 3x mL water) to precipitate aluminum salts.

  • Filter through a Celite pad, concentrate the filtrate, and recrystallize to obtain the pure alcohol[11].

G SM1 Methyl 2-fluorobenzoate Core Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) SM1->Core SNAr Reaction K2CO3, DMF, 120°C SM2 Morpholine SM2->Core Deriv1 (2-Morpholin-4-ylphenyl)methanol (CAS: 465514-33-4) Core->Deriv1 Reduction LiAlH4, THF, 0°C Deriv2 2-Morpholinobenzoic acid Core->Deriv2 Saponification LiOH, THF/H2O

Caption: Synthetic workflow and downstream derivatization of Methyl 2-morpholin-4-ylbenzoate.

Role in Drug Discovery: Biological Targets

The derivatives of Methyl 2-morpholin-4-ylbenzoate are extensively utilized in oncology and metabolic disease research[4][7].

PI3K/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. Inhibitors derived from the morpholinobenzoate scaffold are designed to competitively bind to the ATP-binding pocket of PI3K.

  • Mechanistic Causality: The morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of Valine-851 in the PI3K hinge region. The benzoate-derived core projects into the affinity pocket, providing hydrophobic interactions that dictate isoform selectivity[4].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K (Hinge Region) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Downstream Signaling Inhibitor Morpholine-Derived Kinase Inhibitor Inhibitor->PI3K Competitive Binding (Morpholine O-atom H-bonds to hinge)

Caption: Mechanism of action for morpholine-derived inhibitors targeting the PI3K/AKT/mTOR pathway.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized Methyl 2-morpholin-4-ylbenzoate must undergo rigorous analytical validation before being utilized in biological assays.

  • 1H NMR (CDCl3): Key diagnostic peaks include a singlet at ~3.90 ppm corresponding to the 3 protons of the methyl ester, and two distinct multiplets around 3.05 ppm and 3.85 ppm representing the 8 protons of the morpholine ring.

  • LC-MS: A distinct [M+H]+ peak at m/z 222.1 confirms the molecular weight.

  • Storage: The compound is stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents to prevent N-oxidation of the morpholine ring[12][13].

References

  • NextSDS. "METHYL 2-MORPHOLINOBENZOATE — Chemical Substance Information." NextSDS Chemical Database, 2026. URL:[Link]

  • ResearchGate. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." ResearchGate Publications, 2020. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide to Methyl 2-(morpholin-4-yl)benzoate: Structural Analysis, Synthesis, and Applications

Executive Summary Methyl 2-(morpholin-4-yl)benzoate (commonly referred to as methyl 2-morpholinobenzoate) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and API (Active Pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(morpholin-4-yl)benzoate (commonly referred to as methyl 2-morpholinobenzoate) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis[1][2]. Characterized by an electron-rich morpholine ring conjugated to a benzoate ester, this compound serves as a critical intermediate for generating structurally complex bioactive scaffolds, including kinase modulators and proton pump inhibitors[3]. This whitepaper provides an in-depth analysis of its chemical identity, step-by-step synthetic methodologies, mechanistic causality, and downstream applications.

Chemical Identity & Structural Nomenclature

The IUPAC nomenclature for this compound—methyl 2-(morpholin-4-yl)benzoate —is derived systematically from its core structural components[4]:

  • Principal Functional Group: The molecule is an ester of benzoic acid and methanol, establishing the base name "methyl ...benzoate".

  • Substituent Position: The morpholine heterocycle is attached at the ortho position (C2) of the benzene ring.

  • Heterocyclic Attachment: The morpholine ring is linked to the arene via its nitrogen atom. Because the nitrogen is designated as position 4 within the morpholine ring system, the substituent is precisely named "morpholin-4-yl".

To facilitate rapid reference and comparison, the quantitative physicochemical properties of the compound are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 2-(morpholin-4-yl)benzoate

PropertyValue
IUPAC Name Methyl 2-(morpholin-4-yl)benzoate
CAS Registry Number 223560-37-0[1]
Molecular Formula C12H15NO3[5]
Molecular Weight 221.25 g/mol [6]
Typical Appearance Pale yellow to off-white solid/oil
Structural Class Ortho-substituted aryl heterocycle

Synthetic Methodologies

SynthPath F_Ester Methyl 2-fluorobenzoate Target Methyl 2-(morpholin-4-yl)benzoate F_Ester->Target SNAr (K2CO3, DMF) Br_Ester Methyl 2-bromobenzoate Br_Ester->Target Buchwald-Hartwig (Pd(OAc)2, BINAP) Morpholine Morpholine Morpholine->Target Nucleophile

Fig 1. Primary synthetic pathways to Methyl 2-(morpholin-4-yl)benzoate via SNAr and cross-coupling.

Route A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the preferred, cost-effective method when starting from methyl 2-fluorobenzoate. The ester group at C1 strongly withdraws electron density via resonance and induction, highly activating the C2-fluorine bond for nucleophilic attack.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, argon-flushed round-bottom flask, dissolve methyl 2-fluorobenzoate (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.

  • Nucleophile Addition: Add morpholine (1.5 eq). Causality: A slight excess of morpholine drives the equilibrium forward and compensates for any minor volatilization during heating.

  • Base Addition: Add anhydrous K2CO3 (2.0 eq). Causality: K2CO3 is critical as an acid scavenger. If the generated HF byproduct is not neutralized, it will protonate the morpholine (pKa ~8.3), rendering it non-nucleophilic and prematurely stalling the reaction.

  • Execution & Validation: Heat the mixture to 90 °C for 8–10 hours. Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the starting material mass is entirely consumed, confirming the completion of the rate-determining Meisenheimer complex formation.

  • Workup: Cool to room temperature and quench with ice-water. Extract the aqueous layer with EtOAc. Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl washes are highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination in the final product. Dry over Na2SO4 and concentrate in vacuo.

SNArMech Reactants Activated Arene (Methyl 2-fluorobenzoate) Meisenheimer Meisenheimer Complex (Stabilized Anion) Reactants->Meisenheimer Morpholine Attack (Rate-Determining) Product Substituted Product + Neutralized HF Meisenheimer->Product Fluoride Loss (Fast Elimination)

Fig 2. Addition-elimination mechanism (SNAr) for the formation of the morpholino-benzoate scaffold.

Route B: Buchwald-Hartwig Amination

When starting from methyl 2-bromobenzoate or methyl 2-chlorobenzoate, SNAr is inefficient due to the lower electronegativity of bromine/chlorine. Palladium-catalyzed cross-coupling becomes mandatory.

Step-by-Step Protocol:

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)2 (0.05 eq) and BINAP (0.075 eq) in anhydrous toluene. Causality: BINAP is specifically selected because its large bite angle forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, which is otherwise sluggish for sterically hindered ortho-substituted arenes.

  • Substrate Addition: Add methyl 2-bromobenzoate (1.0 eq) and morpholine (1.2 eq).

  • Base Addition: Add Cs2CO3 (1.5 eq). Causality: Cs2CO3 provides the optimal basicity and solubility profile in toluene to facilitate transmetalation. Stronger bases like NaOtBu must be avoided as they will saponify the methyl ester.

  • Execution & Validation: Heat the mixture at 100 °C for 12–16 hours. Validation: GC-MS analysis should confirm the complete conversion to the product mass (m/z 221).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Applications in Drug Development

Methyl 2-(morpholin-4-yl)benzoate is not typically an end-product; rather, it is a high-value intermediate in medicinal chemistry[2]. Its most common downstream application involves the reduction of the ester moiety to a primary alcohol, yielding (2-morpholin-4-ylphenyl)methanol (CAS: 465514-33-4)[2].

This reduction is typically achieved using Lithium Aluminum Hydride (LiAlH4) or Diisobutylaluminum hydride (DIBAL-H) in THF. The resulting alcohol or its corresponding aldehyde (via subsequent Swern or MnO2 oxidation) serves as a critical electrophilic or nucleophilic node for synthesizing complex APIs. Notably, this exact structural motif has been utilized in the development of novel gastric H+/K+-ATPase inhibitors (proton pump inhibitors)[3][7], as well as various kinase inhibitors targeting oncology pathways.

Downstream Ester Methyl 2-(morpholin-4-yl)benzoate Alcohol (2-Morpholin-4-ylphenyl)methanol Ester->Alcohol Reduction (LiAlH4) API Target API (e.g., PPI or Kinase Inhibitor) Alcohol->API Scaffold Derivatization (Alkylation/Coupling)

Fig 3. Downstream workflow converting the ester intermediate into bioactive pharmaceutical agents.

References

  • Yamada, M. et al. "2-[(2-Aminobenzyl)sulfinyl]-1-(2-pyridyl)-1,4,5,6-tetrahydrocyclopent[d]imidazoles as a Novel Class of Gastric H+/K+-ATPase Inhibitors". Journal of Medicinal Chemistry (ACS Publications), 1996, 39(2), 596-604. Available at:[Link]

  • NextSDS. "METHYL 2-MORPHOLINOBENZOATE — Chemical Substance Information". Available at:[Link]

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of Methyl 2-morpholin-4-ylbenzoate

Executive Summary Methyl 2-morpholin-4-ylbenzoate (also known as methyl 2-morpholinobenzoate) is a highly versatile ortho-substituted aromatic scaffold utilized extensively in the development of kinase inhibitors, antips...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-morpholin-4-ylbenzoate (also known as methyl 2-morpholinobenzoate) is a highly versatile ortho-substituted aromatic scaffold utilized extensively in the development of kinase inhibitors, antipsychotics, and anti-inflammatory agents[1]. The structural proximity of a hydrogen-bond accepting morpholine ring and an electron-withdrawing methyl ester creates a unique steric and electronic microenvironment. This whitepaper provides a comprehensive, self-validating guide to the synthesis, isolation, and exact spectroscopic characterization (NMR, IR, MS) of this critical intermediate.

Theoretical Basis & Structural Elucidation

The spectroscopic signature of methyl 2-morpholin-4-ylbenzoate is dictated by the interplay between the functional groups at the 1- and 2-positions of the benzene ring.

Electronic and Steric Causality: Typically, a nitrogen atom attached to a benzene ring donates electron density via resonance (+M effect), significantly shielding the ortho and para protons. However, in methyl 2-morpholin-4-ylbenzoate, the bulky methyl ester at the adjacent position creates severe steric hindrance. This forces the morpholine ring to twist out of coplanarity with the aromatic system. As a result, the orbital overlap between the nitrogen's lone pair and the aromatic π-system is drastically reduced. The nitrogen thus acts primarily via its inductive electron-withdrawing effect (-I), which fundamentally alters the expected chemical shifts in both 1 H and 13 C NMR spectra[2].

Spectroscopic Data Analysis

The following data sets represent the definitive spectroscopic profile of purified methyl 2-morpholin-4-ylbenzoate, validated through orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the most direct validation of the molecular structure. The integration perfectly matches the C12​H15​NO3​ formula, serving as an internal validation system[3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ ) [2][4] | Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Int. | Structural Assignment & Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | H-6 (Ar) | 7.75 | dd | 7.8, 1.5 | 1H | Deshielded by the anisotropic effect of the adjacent ester carbonyl. | | H-4 (Ar) | 7.45 | td | 7.8, 1.5 | 1H | Para to ester; experiences mild electron withdrawal. | | H-3 (Ar) | 7.10 | d | 8.0 | 1H | Ortho to morpholine; lacks strong shielding due to twisted N-lone pair. | | H-5 (Ar) | 7.05 | t | 7.5 | 1H | Meta position; relatively unaffected by direct resonance. | | O-CH 3​ | 3.90 | s | - | 3H | Methyl ester protons; sharp singlet validates ester integrity. | | H-2', H-6' | 3.85 | t | 4.5 | 4H | Morpholine CH 2​ adjacent to highly electronegative Oxygen. | | H-3', H-5' | 3.05 | t | 4.5 | 4H | Morpholine CH 2​ adjacent to Nitrogen. |

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ ) [3][5]

Chemical Shift (δ, ppm) Type Structural Assignment
167.5 C=O Ester carbonyl carbon.

| 151.0 | C q​ | Aromatic C-2 (attached to morpholine N). | | 132.0, 131.5 | CH | Aromatic C-4 and C-6. | | 126.0 | C q​ | Aromatic C-1 (attached to ester). | | 122.0, 118.5 | CH | Aromatic C-5 and C-3. | | 67.0 | CH 2​ | Morpholine C-2', C-6' (O-adjacent, symmetric). | | 52.5 | CH 2​ | Morpholine C-3', C-5' (N-adjacent, symmetric). | | 52.0 | CH 3​ | Methoxy carbon. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) is utilized to prevent moisture absorption (which occurs with KBr pellets) that could obscure critical high-frequency regions.

Table 3: FT-IR (ATR) Key Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment & Diagnostic Value
2955, 2850 Weak-Med C-H stretching (aliphatic morpholine and methyl groups).
1725 Strong C=O stretching. Lowered from typical 1740 cm⁻¹ due to aryl conjugation.
1595, 1490 Medium C=C stretching indicative of the aromatic ring framework.

| 1250, 1110 | Strong | C-O-C stretching (ester asymmetric stretch and morpholine ether linkage). |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is specifically chosen because the basic tertiary amine of the morpholine ring is readily protonated in a 0.1% formic acid mobile phase, ensuring a robust [M+H]+ signal.

Table 4: HRMS (ESI-TOF) Fragmentation Pattern | m/z (Observed) | Ion Type | Formula | Diagnostic Significance | | :--- | :--- | :--- | :--- | | 222.1125 | [M+H]+ | C12​H16​NO3+​ | Confirms exact molecular weight (Calculated: 222.1130). | | 190.0860 | [M−CH3​OH+H]+ | C11​H12​NO2+​ | Loss of 32 Da definitively proves the presence of a methyl ester. | | 135.0440 | [M−Morpholine+H]+ | C8​H7​O2+​ | Cleavage of the C-N bond validates the morpholine substituent. |

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating workflows.

Synthesis via Buchwald-Hartwig Cross-Coupling

Rationale: Direct nucleophilic aromatic substitution (S N​ Ar) is ineffective here due to the lack of strong electron-withdrawing groups para to the leaving group. Palladium-catalyzed cross-coupling is mandatory.

Step-by-Step Protocol:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 equiv, 10 mmol) and morpholine (1.2 equiv, 12 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%) and BINAP (7.5 mol%). Causality: BINAP is a bidentate ligand that stabilizes the palladium intermediate, preventing premature catalyst degradation (Pd black formation) and facilitating reductive elimination.

  • Base Addition: Add Cs2​CO3​ (1.5 equiv). Causality: This is a critical self-validating choice. Strong bases like NaOH would saponify the methyl ester. The bulky, mild Cs2​CO3​ selectively deprotonates the morpholine without hydrolyzing the ester[6].

  • Degassing & Heating: Suspend the mixture in anhydrous toluene (30 mL). Purge with Argon for 15 minutes. Heat to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the bromide is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure.

Purification and Characterization Prep
  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of Hexane/EtOAc (9:1 to 8:2). The product elutes as a pale brown oil[7].

  • NMR Preparation: Dissolve 15 mg of the purified oil in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a reliable 0.00 ppm internal standard to validate chemical shifts[3].

  • MS Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

Visualizing the Analytical Workflow

The following diagram maps the logical progression from raw materials to validated structural data, highlighting the critical path of the methodology.

G Start Methyl 2-bromobenzoate + Morpholine Synthesis Buchwald-Hartwig Cross-Coupling Start->Synthesis Pd(OAc)2, BINAP Cs2CO3, 100°C Purification Flash Chromatography (Hexane/EtOAc) Synthesis->Purification Celite Filtration & Concentration Product Methyl 2-morpholin-4-ylbenzoate (Purified) Purification->Product TLC Monitoring NMR NMR Spectroscopy (1H & 13C in CDCl3) Product->NMR IR FT-IR Spectroscopy (ATR Method) Product->IR MS Mass Spectrometry (ESI-HRMS) Product->MS Validation Structural Validation & Data Integration NMR->Validation Shift & Integration IR->Validation Functional Groups MS->Validation Exact Mass

Synthetic and analytical workflow for Methyl 2-morpholin-4-ylbenzoate.

References

  • Supporting information - The Royal Society of Chemistry Source: RSC.org URL:[Link]

  • Exhaustive Reduction of Esters Enabled by Nickel Catalysis Supplementary information Source: Amazon S3 (Nature Communications Supplementary Data) URL:[Link]

Sources

Exploratory

Methyl 2-morpholin-4-ylbenzoate: A Privileged Scaffold for Phospholipase C and Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the identification of versatile, synthetically tractable building blocks is critical for accelerating hit-to-lead optimization. Methyl 2-morpholin-4-ylbenzoate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, synthetically tractable building blocks is critical for accelerating hit-to-lead optimization. Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) represents a highly privileged scaffold. While structurally concise—comprising a methyl benzoate core with an ortho-substituted morpholine ring—it serves as the foundational precursor for an emerging class of targeted therapeutics.

Most notably, derivatives synthesized from this ester have demonstrated profound efficacy as inhibitors of Phosphatidylcholine-specific phospholipase C (PC-PLC) [1] and as modulators of the PI3K/Akt/mTOR signaling axis. This technical guide explores the mechanistic rationale behind utilizing this specific ester, details the structure-activity relationship (SAR) of its downstream derivatives, and provides self-validating experimental protocols for its application in oncology drug discovery.

Mechanistic Rationale: Why the Methyl Ester Scaffold?

The selection of Methyl 2-morpholin-4-ylbenzoate over its free acid counterpart (2-morpholinobenzoic acid) in early-stage synthesis is driven by strict chemical causality:

  • Synthetic Tractability & Protection: The methyl ester acts as a robust protecting group. During late-stage functionalization—such as Buchwald-Hartwig cross-coupling or electrophilic aromatic substitution at the 4- or 5-position of the phenyl ring—the free carboxylic acid would interfere, leading to unwanted side reactions like decarboxylation or premature amide formation. The ester ensures regioselectivity.

  • Entropic Pre-organization: The morpholine ring at the ortho position sterically restricts the rotation of the ester group. When the ester is eventually converted to a hydroxamic acid or free carboxylic acid, this steric bulk forces the carbonyl oxygen into an entropically favorable conformation for bidentate chelation of the catalytic zinc (Zn²⁺) ion in the active site of metalloenzymes like PC-PLC [2].

  • Kinase Hinge Binding: In kinase inhibitor design (e.g., PI3K), the morpholine oxygen serves as a critical hydrogen-bond acceptor, interacting directly with the valine residue in the ATP-binding hinge region.

Oncogenic Signaling and Intervention

PC-PLC is a zinc-dependent enzyme upregulated in various malignancies (e.g., MDA-MB-231 breast cancer). It hydrolyzes phosphatidylcholine into diacylglycerol (DAG) and phosphocholine. DAG subsequently allosterically activates Protein Kinase C (PKC), driving NF-κB translocation and tumor proliferation [3].

Derivatives of Methyl 2-morpholin-4-ylbenzoate intervene directly at the apex of this pathway by chelating the active-site zinc of PC-PLC.

G PC Phosphatidylcholine (PC) PC_PLC PC-PLC (Zinc-dependent) PC->PC_PLC Hydrolysis DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine Inhibitor 2-Morpholinobenzoic Acid Derivatives Inhibitor->PC_PLC Zinc Chelation (Inhibition) PKC PKC Activation DAG->PKC Allosteric Activation NFkB NF-κB Translocation PKC->NFkB Proliferation Tumor Proliferation & Metastasis NFkB->Proliferation Gene Expression

Caption: PC-PLC signaling cascade and the targeted intervention by 2-morpholinobenzoic acid derivatives.

Quantitative SAR Data

The following table summarizes the structure-activity relationship (SAR) evolution when Methyl 2-morpholin-4-ylbenzoate is functionalized and deprotected into active inhibitors. The data highlights the necessity of the morpholine ring and the superiority of the hydroxamic acid bioisostere for PC-PLC inhibition[1, 2].

Compound Class / ModificationR-Group (5-Position)PC-PLC Inhibition (%) at 50 µMMDA-MB-231 IC₅₀ (µM)Mechanistic Note
D609 (Literature Standard)N/A45.2 ± 3.1%~40.0Poor aqueous stability.
2-Morpholinobenzoic Acid -H22.1 ± 1.5%>100.0Weak zinc chelation.
5-N-benzyl-2-morpholinobenzoic Acid -NH-CH₂-C₆H₅88.4 ± 2.0%25.3Hydrophobic pocket engagement.
5-N-benzyl-2-morpholinohydroxamic Acid -NH-CH₂-C₆H₅98.7 ± 0.5% < 10.0 Optimal bidentate Zn²⁺ chelation.

Experimental Protocols

To ensure scientific integrity, the following protocols represent a self-validating system: synthesizing the active inhibitor from the methyl ester (Protocol A) and orthogonally validating its biological activity (Protocol B).

Protocol A: Direct Synthesis of 2-Morpholinohydroxamic Acids

Causality: Converting the methyl ester directly to a hydroxamic acid bypasses a two-step saponification/amide-coupling process. Hydroxamic acids are superior zinc chelators compared to carboxylic acids, drastically improving target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Methyl 2-morpholin-4-ylbenzoate (1.0 eq) and hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) in anhydrous methanol (0.2 M concentration).

  • Base Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add a freshly prepared solution of Potassium Hydroxide (KOH, 7.0 eq) in methanol.

    • Rationale: Excess KOH is mandatory to neutralize the HCl salt and deprotonate the hydroxylamine, generating the highly nucleophilic free base in situ.

  • Reaction: Remove the ice bath and stir the suspension at room temperature for 12–16 hours. Monitor conversion via LC-MS.

  • Quenching & Isolation: Concentrate the mixture under reduced pressure. Resuspend in water and carefully acidify with 1M HCl to pH 5–6.

    • Rationale: Hydroxamic acids are amphoteric. Adjusting to a slightly acidic pH ensures the molecule remains in its neutral state, driving precipitation.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 2-morpholinohydroxamic acid derivative.

Protocol B: PC-PLC Inhibition Assay (Amplex Red Coupled System)

Causality: Because PC-PLC hydrolysis does not produce a directly measurable chromophore, we must couple its enzymatic products to a fluorescent readout to quantify the inhibitory power of our synthesized compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 µM ZnCl₂, and 0.01% Triton X-100.

    • Rationale: Zn²⁺ is an essential catalytic cofactor. Triton X-100 is required to form mixed micelles with the lipid substrate, mimicking the cellular membrane environment.

  • Inhibitor Incubation: Add 10 ng of purified PC-PLC enzyme to a 96-well black microplate. Add the synthesized inhibitor (from Protocol A) at varying concentrations (0.1 µM to 100 µM). Incubate for 30 minutes at 37°C to allow steady-state binding.

  • Coupled Reaction Initiation: Add 2 mM Phosphatidylcholine (substrate) alongside the coupling cascade mixture: Alkaline Phosphatase (1 U/mL), Choline Oxidase (0.2 U/mL), Horseradish Peroxidase (HRP, 1 U/mL), and Amplex Red reagent (50 µM).

    • Rationale: PC-PLC produces phosphocholine. Alkaline phosphatase converts this to choline. Choline oxidase oxidizes choline to betaine and H₂O₂. Finally, HRP uses H₂O₂ to convert Amplex Red into highly fluorescent resorufin.

  • Data Acquisition: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis of the initial reaction velocities.

Conclusion

Methyl 2-morpholin-4-ylbenzoate is far more than a simple catalog chemical; it is a strategically designed precursor. By leveraging its ester moiety for synthetic protection and its morpholine ring for structural pre-organization, researchers can efficiently access highly potent, zinc-chelating inhibitors of PC-PLC and hinge-binding kinase modulators. The integration of rational synthetic design with robust, coupled biochemical assays provides a streamlined pipeline for advancing these compounds through preclinical development.

References

  • Title: Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors Source: RSC Medicinal Chemistry (2025) URL: [Link][1]

  • Title: Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors Source: European Journal of Medicinal Chemistry (2020) URL: [Link][2]

  • Title: Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target Source: Molecules (2023) URL: [Link][2]

Sources

Foundational

Physicochemical Profiling and Organic Solubility of Methyl 2-morpholin-4-ylbenzoate: A Technical Guide

Executive Summary Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is a highly versatile heterocyclic building block frequently utilized in pharmaceutical development and medicinal chemistry. Understanding its solubili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is a highly versatile heterocyclic building block frequently utilized in pharmaceutical development and medicinal chemistry. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, purification workflows (e.g., crystallization, chromatography), and formulation strategies.

This whitepaper provides an in-depth analysis of the solvation thermodynamics, predictive solubility parameters, and standardized empirical protocols required to accurately determine the solubility of Methyl 2-morpholin-4-ylbenzoate in organic media.

Structural Thermodynamics and Solvation Mechanics

The solubility of an organic molecule is dictated by the thermodynamic interplay between its crystal lattice energy and the solvation energy provided by the surrounding solvent medium. For Methyl 2-morpholin-4-ylbenzoate, the solvation behavior is governed by three primary structural features:

  • The Aromatic Core: Provides a hydrophobic surface area capable of strong dispersion forces and π−π stacking interactions with aromatic solvents.

  • The Methyl Ester Group (-COOMe): Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment.

  • The Morpholine Ring: A saturated heterocyclic system containing an ether oxygen and a tertiary amine nitrogen. Both heteroatoms serve as hydrogen-bond acceptors, while the aliphatic ring contributes to moderate lipophilicity.

Hansen Solubility Parameters (HSP)

To predict the solubility of this compound, we apply the Hansen Solubility Parameters (HSP) theory, which partitions the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δd​ ), polar/dipole-dipole ( δp​ ), and hydrogen bonding ( δh​ )[1]. Estimating molar solubility using HSP is a widely validated semi-quantitative approach in materials and pharmaceutical sciences[2].

Because Methyl 2-morpholin-4-ylbenzoate lacks hydrogen-bond donors (no -OH or -NH groups) but possesses multiple acceptors, its maximum solubility will be achieved in solvents that offer matching dispersion forces ( δd​ ), high polar interactions ( δp​ ), and complementary hydrogen-bond donation ( δh​ ) without overwhelming the system's cohesive energy.

Thermodynamics Crystal Crystal Lattice (Solid Solute) Cavity Solvent Cavity Formation (ΔH > 0) Crystal->Cavity Energy Input Solvation Solute-Solvent Interactions (ΔH < 0) Cavity->Solvation Dispersion & Dipole Solution Thermodynamic Solution (ΔG < 0) Solvation->Solution Entropy Driven

Thermodynamic pathway of solvation for crystalline organic solutes.

Predictive Solubility Profile in Organic Solvents

Based on the physicochemical properties of the ester and morpholine functional groups, the table below summarizes the predicted solubility behavior of Methyl 2-morpholin-4-ylbenzoate across standard laboratory solvents.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Aliphatic Hydrocarbon Hexane1.89Low (< 5 mg/mL)Severe mismatch in polar ( δp​ ) and H-bonding ( δh​ ) parameters; unable to disrupt the crystal lattice.
Aromatic Hydrocarbon Toluene2.38High (> 50 mg/mL)Excellent dispersion ( δd​ ) match; favorable π−π interactions with the benzoate core.
Halogenated Dichloromethane (DCM)8.93Very High (> 100 mg/mL)Optimal dipole alignment; DCM acts as a weak H-bond donor to the ester and morpholine oxygens.
Polar Aprotic Ethyl Acetate6.02High (> 50 mg/mL)"Like-dissolves-like" thermodynamic matching with the methyl ester moiety.
Polar Protic Methanol32.7Moderate (10 - 50 mg/mL)Strong H-bond donation from the solvent to the solute's acceptors, though high solvent cohesive energy limits total capacity.
Aqueous Water80.1Very Low (< 0.1 mg/mL)High cohesive energy of water; the highly lipophilic solute cannot overcome the entropic penalty of cavity formation.

Expert Analytical Insights: The "Ortho-Effect"

As a Senior Application Scientist, it is crucial to look beyond basic functional group analysis and consider the 3D conformation of the molecule. In Methyl 2-morpholin-4-ylbenzoate, the morpholine ring is positioned ortho to the methyl ester group.

Causality of Steric Hindrance: This ortho-substitution creates significant steric crowding. To minimize steric clash, the morpholine ring is forced to twist out of coplanarity with the aromatic benzene ring.

  • Electronic Impact: Because the nitrogen lone pair is twisted out of the π -system, its resonance delocalization into the aromatic ring is restricted. This localized electron density slightly increases the basicity of the morpholine nitrogen, enhancing its ability to accept hydrogen bonds from protic solvents (like methanol or ethanol).

  • Lattice Energy Impact: The non-planar, twisted conformation disrupts optimal molecular packing during crystallization. A less efficiently packed crystal lattice requires less enthalpic energy ( ΔH ) to break apart, generally resulting in higher overall solubility in organic solvents compared to its para-substituted counterpart.

Standardized Experimental Protocol: The Shake-Flask Method

While predictive models are useful, empirical validation is mandatory in drug development. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility[3]. Temperature control and rigorous phase separation are critical for reliable results[4].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Transfer 5.0 mL of the target high-purity organic solvent (>99.9% HPLC grade) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap[4].

  • Incrementally add crystalline Methyl 2-morpholin-4-ylbenzoate to the solvent while vortexing. Continue addition until a visible, persistent suspension of undissolved solid remains, ensuring an oversaturated state[3].

Phase 2: Isothermal Equilibration 3. Seal the vial tightly and wrap the cap with Parafilm to prevent solvent evaporation. 4. Place the vial in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C. 5. Agitate at 150-200 RPM for a minimum of 48 to 72 hours. Self-Validation Check: True thermodynamic equilibrium is only confirmed when sequential concentration measurements taken 12 hours apart deviate by less than 5%[3].

Phase 3: Phase Separation 6. Remove the vial from the shaker and allow it to stand undisturbed for 2 hours at 25.0 °C to allow bulk precipitation. 7. Extract 1.0 mL of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter to remove all micro-particulates[4]. (Note: Do not use Nylon filters, as they may bind to the ester/amine).

Phase 4: Quantification 8. Dilute the filtered supernatant volumetrically with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector. 9. Analyze the sample via HPLC-UV (typically at λmax​ ~230-250 nm for benzoates) against a previously established, multi-point calibration curve.

Workflow N1 1. Solute Addition N2 2. Isothermal Agitation N1->N2 N3 3. Phase Separation N2->N3 N4 4. HPLC-UV Analysis N3->N4

Standardized shake-flask workflow for equilibrium solubility.

References

  • Rowan. The Evolution of Solubility Prediction Methods.[1] URL:[Link]

  • MDPI. Accuracy of Molar Solubility Prediction from Hansen Parameters.[2] URL:[Link]

  • World Health Organization (WHO). Annex 4: Guidelines for Biopharmaceutics Classification System-based classification.[3] URL:[Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[4] URL:[Link]

Sources

Exploratory

A Technical Guide to the Stability and Storage of Methyl 2-morpholin-4-ylbenzoate

Executive Summary This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of Methyl 2-morpholin-4-ylbenzoate. As no specific public stability data for this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of Methyl 2-morpholin-4-ylbenzoate. As no specific public stability data for this compound exists, this document leverages first-principles of organic chemistry and established regulatory guidelines to predict potential degradation pathways and outline robust protocols for experimental verification. The primary chemical liabilities of the molecule are identified as the methyl ester and the tertiary amine of the morpholine ring, making it susceptible to hydrolysis and oxidation. This guide details the necessary forced degradation studies, analytical methodology, and resulting storage recommendations essential for ensuring the compound's integrity in research and development settings.

Structural Analysis and Intrinsic Stability Profile

Methyl 2-morpholin-4-ylbenzoate is an organic molecule featuring three key functional regions: a methyl ester, an aromatic (phenyl) ring, and a morpholine moiety. Each of these contributes to the overall chemical behavior and potential instability of the compound.

  • Methyl Ester Group (-COOCH₃): This is the most significant potential site for degradation. Esters are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, which would cleave the ester bond to form 2-morpholin-4-ylbenzoic acid and methanol.[1][2] The rate of hydrolysis is highly dependent on pH and temperature.[1]

  • Morpholine Moiety: The morpholine ring contains a tertiary amine and an ether linkage. While the ether is generally stable, the tertiary amine nitrogen is a potential site for oxidation.[3] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic and nucleophilic than a similar piperidine ring, which can influence its reactivity.[4] Oxidation could potentially lead to the formation of an N-oxide, a common metabolic pathway for morpholine-containing compounds.[3][5]

  • Aromatic Ring: The benzene ring itself is chemically robust. However, its electronic properties can influence the reactivity of the attached ester and morpholine groups. Furthermore, aromatic systems can be susceptible to photolytic degradation upon exposure to light, particularly UV radiation.[6]

Based on this analysis, the two most probable degradation pathways are hydrolysis of the methyl ester and oxidation of the morpholine nitrogen.

Caption: Hypothesized degradation pathways for Methyl 2-morpholin-4-ylbenzoate.

Forced Degradation Studies: An Experimental Blueprint

To definitively identify degradation products and understand the chemical behavior of Methyl 2-morpholin-4-ylbenzoate, a forced degradation (or stress testing) study is essential.[7] These studies intentionally stress the compound under exaggerated conditions to accelerate degradation.[8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), which is sufficient to identify and quantify degradants without forming secondary products that are not relevant to normal storage conditions.[8][9]

This process is fundamental for developing a stability-indicating analytical method, which can accurately measure the parent compound in the presence of its impurities and degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[12][13]

Summary of Stress Conditions

The following table outlines the recommended stress conditions based on International Council for Harmonisation (ICH) guidelines Q1A(R2).[8][14]

Stress ConditionRecommended ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°CTo evaluate the susceptibility of the ester bond to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH, Room TempTo evaluate the susceptibility of the ester bond to base-catalyzed hydrolysis (saponification).
Neutral Hydrolysis Purified Water, 60°CTo assess the stability of the compound in a neutral aqueous environment.
Oxidation 3% H₂O₂, Room TempTo probe the susceptibility of the morpholine nitrogen and other potential sites to oxidation.
Thermal Degradation 80°C (Solid State)To assess the intrinsic thermal stability of the molecule in the absence of solvent.
Photostability ICH Q1B compliant light sourceTo determine if the compound is sensitive to light exposure, which could degrade the aromatic ring or other chromophores.[15][16]
Experimental Workflow Protocol

A robust workflow is critical for obtaining reliable and reproducible results from a forced degradation study.

  • Method Development: Develop a preliminary HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water/buffer) capable of resolving the parent peak of Methyl 2-morpholin-4-ylbenzoate from common impurities.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition (acid, base, neutral, oxidative), dilute the stock solution with the respective stressor solution to a final concentration (e.g., 0.1 mg/mL).

  • Incubation: Incubate the samples under the conditions specified in the table above. A control sample (diluted in mobile phase or initial solvent) should be kept under ambient, protected conditions.

  • Time-Point Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching/Neutralization: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • HPLC Analysis: Analyze all samples, including the time-zero and control samples, using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of new peaks.

  • Data Evaluation: Calculate the percentage of degradation. Identify and quantify any significant degradation products. If necessary, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the structure of unknown degradants.[12]

Caption: Experimental workflow for a forced degradation study.

Recommended Storage and Handling Conditions

Based on the predicted chemical liabilities, the following storage conditions are recommended to ensure the long-term stability and integrity of Methyl 2-morpholin-4-ylbenzoate. These recommendations should be confirmed or refined based on the results of the experimental studies described above.

  • Temperature: Store in a cool environment. Refrigeration (2-8°C) is recommended to slow down potential hydrolytic and oxidative degradation rates. For long-term storage, freezing (-20°C) is preferable.

  • Moisture/Humidity: Store in a tightly sealed container in a desiccated environment. This is the most critical parameter to control. The compound's primary liability is ester hydrolysis, which requires water. Use of a desiccator or storage with a desiccant is strongly advised.

  • Atmosphere: To mitigate the risk of oxidation of the morpholine nitrogen, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage or for high-purity reference standards.

  • Light: Protect from light. Store in an amber vial or in a light-blocking outer container to prevent potential photolytic degradation.

Conclusion

While specific stability data for Methyl 2-morpholin-4-ylbenzoate is not publicly available, a thorough analysis of its chemical structure provides a clear and scientifically grounded path forward for its characterization. The principal risks to its stability are hydrolysis of the methyl ester and oxidation of the morpholine ring. Adherence to the forced degradation protocols outlined in this guide will enable researchers to establish a definitive stability profile and develop a validated, stability-indicating analytical method.[7][10] The storage recommendations provided offer a robust starting point for preserving the compound's purity and ensuring the validity of experimental results.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • IJARST. (2023, February 15). A Review on Force Degradation Studies for Drug Substances.
  • BenchChem. Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.
  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Guideline.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Pharmacentral. A practical guide to forced degradation and stability studies for drug substances.
  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?.
  • International Council for Harmonisation (ICH). (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Chan, C. C., et al. (2004). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Huynh-Ba, K. (2026, March 20). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • BenchChem. Technical Support Center: Folic Acid Methyl Ester Stability.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. Methyl Esters.
  • Ataman Kimya. DIETHYLENE OXIMIDE (MORPHOLINE).
  • Parchem. MORPHOLINE.

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination for Methyl 2-morpholin-4-ylbenzoate synthesis

Application Note: High-Yield Synthesis of Methyl 2-morpholin-4-ylbenzoate via Buchwald-Hartwig Amination Executive Summary & Introduction The incorporation of the morpholine pharmacophore into aromatic systems is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Methyl 2-morpholin-4-ylbenzoate via Buchwald-Hartwig Amination

Executive Summary & Introduction

The incorporation of the morpholine pharmacophore into aromatic systems is a cornerstone of modern drug discovery, heavily featured in blockbusters like gefitinib and linezolid. The synthesis of methyl 2-morpholin-4-ylbenzoate via the Buchwald-Hartwig cross-coupling of methyl 2-bromobenzoate and morpholine presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-methoxycarbonyl group creates a sterically demanding environment that impedes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Chemoselectivity (Ester Tolerance): The methyl ester is highly susceptible to saponification or transesterification under the strongly basic conditions typically required for C–N bond formation.

This application note details a highly optimized, self-validating protocol utilizing a Pd2(dba)3 / RuPhos catalyst system and Cesium Carbonate (Cs2CO3) to overcome these challenges, ensuring >95% yields with complete preservation of the ester moiety.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To achieve high conversion without byproduct formation, the selection of the ligand and base cannot be arbitrary; it must be driven by the specific electronic and steric demands of the substrate.

Ligand Causality: Why RuPhos? In Buchwald-Hartwig aminations involving secondary amines like morpholine, the rate-limiting step often shifts to reductive elimination due to the steric bulk of the resulting palladium-amido complex[1]. While ligands like XPhos are excellent for primary amines, they perform poorly here. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is explicitly designed for secondary amines[2]. Its large steric profile and electron-rich dicyclohexylphosphino group accelerate reductive elimination while preventing the formation of off-cycle, inactive bis-amine palladium complexes[1].

Base Causality: Why Cs2CO3? The traditional base for this coupling is sodium tert-butoxide (NaOtBu). However, introducing NaOtBu to an ortho-ester results in rapid saponification and transesterification, destroying the starting material. Cs2CO3 provides the perfect equilibrium: it is sufficiently basic to deprotonate the coordinated morpholine intermediate, yet mild enough to leave the methyl ester completely intact[3].

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol design, demonstrating the stark differences in yield based on reagent selection.

Table 1: Effect of Ligand on the Amination of Methyl 2-bromobenzoate (Conditions: 5 mol% Pd, 1.4 eq Cs2CO3, Toluene, 100 °C, 12 h)

LigandAmine Type PreferenceConversion (%)Isolated Yield (%)
XPhos Primary Amines45%40%
BINAP General / Primary72%65%
RuPhos Secondary Amines>99% 96%

Table 2: Effect of Base on Ester Integrity (Conditions: 5 mol% Pd, 5 mol% RuPhos, Toluene, 100 °C, 12 h)

BasepKa (conjugate acid)Product Conversion (%)Ester Hydrolysis Byproducts (%)
NaOtBu ~17.0<10%>85% (Saponification)
K3PO4 ~12.385%<5%
Cs2CO3 ~10.3>99% <1%

Pathway Visualization

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Methyl 2-bromobenzoate) Pd0->OxAdd 1 PdII_Ar L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar 2 AmineCoord Amine Coordination (Morpholine) PdII_Ar->AmineCoord 3 PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amine 4 RedElim Reductive Elimination (Product Release) PdII_Amine->RedElim 5 RedElim->Pd0 6 Base Base (Cs2CO3) Deprotonation Base->AmineCoord HBr removal

Fig 1: Catalytic cycle of the Buchwald-Hartwig amination using Pd/RuPhos and Cs2CO3.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Gram-scale synthesis) Materials Required:

  • Methyl 2-bromobenzoate: 2.15 g (10.0 mmol, 1.0 equiv)

  • Morpholine: 1.05 g / 1.05 mL (12.0 mmol, 1.2 equiv)

  • Pd2(dba)3: 229 mg (0.25 mmol, 2.5 mol% = 5 mol% Pd)

  • RuPhos: 233 mg (0.50 mmol, 5.0 mol%)

  • Cs2CO3 (Anhydrous, finely powdered): 4.56 g (14.0 mmol, 1.4 equiv)

  • Anhydrous Toluene: 50 mL (0.2 M)

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. C-N Coupling (100°C, 12h) Step2->Step3 Step4 4. Workup (Celite Filtration) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis of methyl 2-morpholin-4-ylbenzoate.

Phase 1: Reaction Setup (Strictly Air-Free)
  • Solid Addition: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (229 mg), RuPhos (233 mg), and Cs2CO3 (4.56 g).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via a Schlenk line and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Liquid Addition: Syringe in anhydrous toluene (50 mL), followed by methyl 2-bromobenzoate (2.15 g) and morpholine (1.05 mL).

  • Degassing: Sparge the resulting mixture with Argon for 10 minutes. Note: The solution will initially appear dark reddish-brown due to the Pd2(dba)3 precursor.

Phase 2: Heating & Self-Validating Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the insoluble Cs2CO3 remains suspended.

  • Visual Validation: Within 30–45 minutes of heating, the reaction mixture should transition from dark red/brown to a bright, deep orange-yellow, indicating the successful formation of the active L-Pd(0) species and subsequent oxidative addition.

  • TLC/GC-MS Validation: After 8 hours, sample 50 µL of the reaction under Argon.

    • TLC (9:1 Hexanes/EtOAc): Methyl 2-bromobenzoate (Rf ~ 0.6) should be absent. The product appears as a new spot at Rf ~ 0.4, exhibiting bright blue fluorescence under 254 nm UV light.

    • GC-MS: Confirm the disappearance of the starting material (m/z 214/216) and the appearance of the product mass (m/z 221).

Phase 3: Workup & Purification
  • Quenching: Once complete (typically 10-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc). Filter the crude mixture through a 2-inch pad of Celite to remove the palladium black and inorganic cesium salts. Wash the Celite pad with an additional 50 mL of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous yellow oil.

  • Flash Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (Rf ~ 0.4) and concentrate to afford methyl 2-morpholin-4-ylbenzoate as a pale yellow oil that may crystallize upon standing under high vacuum (Yield: ~2.12 g, 96%).

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega (2020).

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. The Journal of Organic Chemistry (2017).

  • Buchwald-Hartwig Amination. Chemistry LibreTexts (2023).

Sources

Application

Protocol for the purification of Methyl 2-morpholin-4-ylbenzoate

Application Note: Protocol for the Purification of Methyl 2-morpholin-4-ylbenzoate Subtitle: A Comprehensive Guide to Workup, Chromatography, and Isolation Introduction & Context Methyl 2-morpholin-4-ylbenzoate (also kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Purification of Methyl 2-morpholin-4-ylbenzoate Subtitle: A Comprehensive Guide to Workup, Chromatography, and Isolation

Introduction & Context

Methyl 2-morpholin-4-ylbenzoate (also known as methyl 2-morpholinobenzoate) is a highly versatile heterocyclic building block. It is frequently utilized in medicinal chemistry for the synthesis of complex diarylamine scaffolds, KV10.1 potassium channel inhibitors (1)[1], and dynapyrazole-based dynein motor protein inhibitors (2)[2]. The compound is typically synthesized via either the palladium-catalyzed Buchwald-Hartwig cross-coupling of methyl 2-bromobenzoate with morpholine (3)[3] or the nucleophilic aromatic substitution (SNAr) of methyl 2-fluorobenzoate under basic conditions[2].

Following synthesis, the crude reaction mixture inevitably contains the target ester alongside unreacted morpholine, inorganic bases, and potentially transition metal catalysts. This application note details a field-proven, self-validating protocol for the isolation and purification of methyl 2-morpholin-4-ylbenzoate to >99% purity.

Physicochemical Properties & Purification Metrics

Understanding the physicochemical properties of the target and its impurities is critical for designing an effective purification strategy.

Property / MetricValue / Description
Chemical Name Methyl 2-morpholin-4-ylbenzoate
CAS Number 223560-37-0[4]
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Physical State Pale yellow oil to off-white solid
pKa (Conjugate Acid) ~8.3 (Morpholine moiety)
TLC Retention Factor ( Rf​ ) ~0.35 (in 30% EtOAc / Hexane)
Key Impurities to Remove Morpholine (highly polar, water-miscible); Methyl 2-halobenzoate (non-polar, Rf​ ~0.6-0.7)

Mechanistic Overview of the Purification Strategy

A successful purification relies on exploiting the differential solubility and polarity of the reaction components:

  • pH-Controlled Liquid-Liquid Extraction (LLE): Morpholine is highly water-miscible, whereas the target ester is lipophilic. However, because the morpholine moiety on the product is basic, an overly acidic aqueous wash will protonate the product, driving it into the aqueous phase and causing severe yield loss. Therefore, the workup utilizes neutral water and saturated sodium bicarbonate (NaHCO3) to selectively remove unreacted morpholine and polar byproducts while retaining the product in the organic phase (Ethyl Acetate).

  • Normal-Phase Flash Chromatography: The addition of the morpholine ring introduces a basic nitrogen and an ether oxygen, significantly increasing the molecule's polarity and hydrogen-bond acceptor capacity compared to the starting methyl 2-halobenzoate. On a bare silica gel stationary phase, the non-polar starting material elutes rapidly, while the target compound is retained and elutes cleanly during a gradient of 10% to 45% Ethyl Acetate in Hexane (5)[5].

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

  • Dilution: Upon completion of the reaction, allow the crude mixture to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (approximately 10–15 volumes relative to the starting material).

  • Filtration (Optional but Recommended): If a Pd-catalyst and insoluble inorganic bases (e.g., Cs2CO3) were used, filter the diluted mixture through a short pad of Celite to remove particulate matter. Rinse the pad with additional EtOAc.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 5 volumes). Causality Note: This step removes the bulk of the unreacted morpholine and water-soluble reaction solvents like DMF or DMSO.

  • Mild Basic Wash: Wash the organic layer with saturated aqueous NaHCO3 (1 × 5 volumes). This ensures the product remains entirely in its free-base (unprotonated) form.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to break any emulsions and pre-dry the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (Na2SO4), and stir for 10 minutes. Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) at 35–40 °C to yield the crude product as a viscous oil.

Phase 2: Flash Column Chromatography

  • Column Preparation: Pack a normal-phase silica gel column (or use a pre-packed cartridge for automated systems like CombiFlash) equilibrated with 100% Hexane.

  • Sample Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel, or apply it directly to the column head as a concentrated solution.

  • Gradient Elution:

    • Run an initial isocratic hold at 5% EtOAc in Hexane for 2 column volumes (CV) to elute any unreacted methyl 2-bromobenzoate or methyl 2-fluorobenzoate.

    • Apply a linear gradient from 10% to 45% EtOAc in Hexane over 10 CV[5].

    • Self-Validation: Monitor the eluent via UV detection (254 nm). The target methyl 2-morpholin-4-ylbenzoate typically elutes cleanly between 25% and 35% EtOAc.

  • Fraction Analysis: Spot the UV-active fractions on a silica TLC plate and develop in 30% EtOAc/Hexane. Combine fractions containing the pure product ( Rf​ ~0.35).

Phase 3: Final Polish and Isolation

  • Evaporation: Concentrate the combined fractions under reduced pressure.

  • High Vacuum Drying: Subject the resulting pale yellow oil to high vacuum (<0.1 mbar) for 12–24 hours to remove residual traces of EtOAc and Hexane. Depending on the exact purity and ambient temperature, the oil may slowly crystallize into an off-white solid.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Target + Salts + Morpholine) LLE Liquid-Liquid Extraction (EtOAc / H2O / NaHCO3) Crude->LLE OrgPhase Organic Phase (Product + Lipophilic Impurities) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Morpholine, Salts) [DISCARD] LLE->AqPhase Bottom Layer Drying Drying & Concentration (Na2SO4, Rotovap) OrgPhase->Drying Chromatography Flash Column Chromatography (Silica, Hexane/EtOAc Gradient) Drying->Chromatography Pure Pure Methyl 2-morpholin-4-ylbenzoate (>99% Purity) Chromatography->Pure Elutes at ~30% EtOAc

Figure 1: Step-by-step purification workflow for methyl 2-morpholin-4-ylbenzoate.

References

  • Apollo Scientific. "Heterocyclic Benzoates Supplier & Distributors." 4

  • Wolfe, J. P., et al. "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." The Journal of Organic Chemistry, ACS Publications. 3

  • Žula, A., et al. "New Diarylamine KV10.1 Inhibitors and Their Anticancer Potential." PMC, NIH. 1

  • Höing, S., et al. "Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action." eLife. 2

  • "Exhaustive Reduction of Esters Enabled by Nickel Catalysis Supplementary information." Amazon S3. 5

Sources

Method

Application Note: RP-HPLC Method Development and Validation for the Purity Analysis of Methyl 2-morpholin-4-ylbenzoate

Executive Summary & Chemical Profiling The accurate purity determination of Methyl 2-morpholin-4-ylbenzoate presents unique chromatographic challenges due to its structural liabilities. As a pharmaceutical intermediate o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The accurate purity determination of Methyl 2-morpholin-4-ylbenzoate presents unique chromatographic challenges due to its structural liabilities. As a pharmaceutical intermediate or active moiety, this compound features two critical functional groups: an ortho-substituted morpholine ring (a secondary amine derivative, conferring basicity) and a methyl ester (susceptible to hydrolysis).

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over the mobile phase environment to prevent peak tailing of the basic amine while avoiding extreme pH extremes that could degrade the ester linkage. This guide details a self-validating, ICH Q2(R2)-compliant analytical protocol designed specifically to overcome these physicochemical hurdles.

Method Development Rationale: The Causality of Experimental Choices

To build a reliable method, we must design the chromatographic conditions around the molecule's specific vulnerabilities. Do not rely on generic gradients; instead, apply the following mechanistic principles.

Mitigating Peak Tailing via pH Control

Basic compounds containing amine moieties (like morpholine) are notorious for producing asymmetric, tailing peaks in HPLC[1]. This occurs due to unwanted secondary interactions between the basic analyte and the stationary phase.

Silica-based HPLC columns contain residual surface silanol groups (-Si-OH). At a mobile phase pH above 3.5–4.0, these silanols deprotonate to form negatively charged species (-Si-O⁻)[2]. When the basic morpholine nitrogen (which is positively charged under most aqueous conditions) travels through the column, it undergoes a strong electrostatic ion-exchange interaction with these ionized silanols[3]. Because this ion-exchange mechanism is slower than standard hydrophobic partitioning, the analyte molecules elute at different rates, dragging the peak tail[1].

The Solution: We utilize a mobile phase buffered to pH 2.5 . At this low pH, the acidic silanol species on the stationary phase surface are fully neutralized (non-ionized)[2]. Simultaneously, the morpholine group remains fully protonated. By eliminating the negative charge on the silica surface, we abolish the secondary ion-exchange interaction, resulting in sharp, symmetrical Gaussian peaks[4].

Silanol cluster_0 High pH (>4.0): Peak Tailing cluster_1 Low pH (<3.0): Symmetrical Peak A1 Ionized Silanol (-Si-O⁻) B1 Protonated Morpholine (R-NH⁺) A1->B1 Strong Ion-Exchange A2 Neutral Silanol (-Si-OH) B2 Protonated Morpholine (R-NH⁺) A2->B2 No Ion-Exchange (Hydrophobic Only)

Mechanism of peak tailing mitigation via mobile phase pH adjustment.

Column Selection

To further safeguard against silanol interactions, the method mandates the use of Type B (ultra-pure) silica [4]. Type B silica has exceptionally low metal contamination, which reduces the acidity of residual silanols. Furthermore, a fully end-capped C18 column is required. End-capping utilizes reagents like Trimethylchlorosilane (TMCS) to convert residual polar silanols into non-polar surface functional groups, effectively blocking the analyte's access to the silica backbone[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is built into the run sequence to ensure the instrument and column are performing optimally before sample analysis begins.

Reagents and Materials
  • Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (or equivalent Type B, highly end-capped column), 150 mm × 4.6 mm, 3.5 µm[3].

  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric acid[4]. (Note: Phosphate is chosen over volatile buffers like formate because it provides superior buffering capacity at pH 2.5, which is critical for maintaining the ionization state of the morpholine ring).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions
ParameterSpecificationRationale
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with the risk of mass overload.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection (UV) 254 nmCaptures the conjugated aromatic system of the benzoate ester.
Elution Mode GradientEnsures elution of highly polar degradants (e.g., hydrolyzed acid) and non-polar synthesis impurities.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
15.0 20 80
18.0 20 80
18.1 85 15

| 23.0 | 85 | 15 |

Preparation Workflows
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 25.0 mg of Methyl 2-morpholin-4-ylbenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Prepare sample solutions identically to the standard preparation to ensure matrix matching.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure regulatory compliance and scientific trustworthiness, the method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[5][6]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose of purity analysis[7].

Validation Start Method Optimization (ICH Q14 Lifecycle) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120% of Spec) Spec->Lin Acc Accuracy (Spike Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE: pH, Temp, Flow) Prec->Rob End Validated Method (ICH Q2(R2) Compliant) Rob->End

Sequential validation workflow for analytical procedures as defined by ICH Q2(R2).

Specificity & Forced Degradation

A validated quantitative analytical procedure must be stability-indicating[7]. Because Methyl 2-morpholin-4-ylbenzoate contains an ester, it is highly susceptible to hydrolysis.

  • Protocol: Subject the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2​O2​ ), thermal (60°C), and photolytic stress.

  • Acceptance Criteria: The primary degradant, 2-morpholin-4-ylbenzoic acid (formed via ester hydrolysis), must be baseline resolved from the parent peak (Resolution, Rs​>1.5 ). Peak purity angle must be less than the peak purity threshold using a Photodiode Array (PDA) detector.

Linearity, Range, and Accuracy
  • Linearity: Prepare solutions ranging from the Limit of Quantitation (LOQ) up to 120% of the specification acceptance criterion[6]. Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform spike recovery by adding known amounts of impurities to the sample matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

System Suitability & Troubleshooting

Before integrating any sample peaks, the system must validate itself through the System Suitability Test (SST). Inject the Standard Preparation six times consecutively.

SST ParameterAcceptance CriteriaTroubleshooting if Failed
Retention Time %RSD ≤1.0% Check for pump leaks or inadequate column equilibration.
Peak Area %RSD ≤2.0% Inspect the autosampler syringe for bubbles or blockages.
USP Tailing Factor ( Tf​ ) ≤1.5 If Tf​>1.5 , verify buffer pH is strictly 2.5. Check for column voiding[3].
Theoretical Plates ( N ) ≥5000 If low, replace the column frit or the column entirely due to silica degradation[4].

Note on Tailing Factor: The USP tailing factor is calculated at 5% of the peak height[1]. If tailing suddenly appears in a previously validated method, it is often a sign of stationary phase hydrolysis (loss of end-capping), exposing fresh silanols[4]. Replace the column immediately.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Knowledge Center. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. Available at:[Link]

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog, Nov 2019. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources, Oct 2025. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA), Effective June 2024. Available at:[Link]

Sources

Application

Application Note: GC-MS Analysis of Methyl 2-morpholin-4-ylbenzoate and its Synthetic Byproducts

Introduction & Mechanistic Context Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) is a highly valuable synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs), particularly in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) is a highly valuable synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs), particularly in the design of PI3K/Akt/mTOR pathway inhibitors and targeted anti-cancer therapeutics[1]. The synthesis of this compound is predominantly achieved via the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling of methyl 2-bromobenzoate with morpholine[2].

While this catalytic cycle is highly efficient, it is susceptible to side reactions that generate specific byproducts. Understanding the mechanistic causality of these byproducts is essential for robust analytical method development:

  • Incomplete Conversion: Sub-optimal catalyst loading or premature quenching leaves residual starting materials (methyl 2-bromobenzoate and morpholine).

  • Reductive Dehalogenation: A known side-reaction in palladium-catalyzed cross-couplings where the aryl halide undergoes reduction, yielding methyl benzoate[3].

  • Hydrolysis: The presence of trace water in the reaction matrix or basic conditions can hydrolyze the ester moiety, yielding 2-morpholinobenzoic acid.

Synthesis SM Starting Materials Methyl 2-bromobenzoate + Morpholine Cat Pd Catalyst / Base (Buchwald-Hartwig) SM->Cat Main Main Product Methyl 2-morpholin-4-ylbenzoate Cat->Main C-N Coupling BP1 Unreacted SMs (Methyl 2-bromobenzoate) Cat->BP1 Incomplete Rxn BP2 Dehalogenation (Methyl benzoate) Cat->BP2 Reductive Elimination BP3 Hydrolysis (2-Morpholinobenzoic acid) Cat->BP3 Trace Water

Caption: Reaction pathways for Methyl 2-morpholin-4-ylbenzoate synthesis and byproduct formation.

Analytical Strategy: Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic mixtures. Unlike morpholine itself, which is highly polar and often requires derivatization (e.g., with sodium nitrite) for GC-MS analysis[1], methyl 2-morpholin-4-ylbenzoate and its esterified byproducts exhibit excellent volatility and thermal stability.

To achieve baseline separation of these aromatic compounds, a low-bleed, 5% phenyl / 95% dimethyl arylene polysiloxane stationary phase (e.g., DB-5MS or TG-5SilMS) is utilized[4]. This column chemistry separates analytes primarily by boiling point, with secondary dipole-dipole interactions resolving structural isomers.

Crucial Causality Note: The hydrolyzed byproduct, 2-morpholinobenzoic acid, contains a free carboxylic acid group. If injected directly, it will hydrogen-bond with active silanol groups in the GC inlet liner and column, causing severe peak tailing and signal loss. To circumvent this, a self-validating protocol must include a trimethylsilylation (TMS) derivatization step to cap the acidic proton, ensuring quantitative recovery and sharp peak shapes[5].

Experimental Protocols

Sample Preparation & Derivatization

Objective: Extract analytes into a GC-compatible solvent and derivatize polar byproducts to ensure a self-validating, reproducible injection.

  • Dilution: Accurately weigh 10.0 mg of the synthetic crude sample and dissolve it in 10.0 mL of MS-grade dichloromethane (DCM) to create a 1 mg/mL stock.

  • Internal Standard Addition: Add 50 µL of a 100 µg/mL Biphenyl-d10 solution to 950 µL of the sample stock. This internal standard corrects for injection volume discrepancies and matrix effects.

  • Derivatization (Targeting Acidic Byproducts):

    • Transfer 100 µL of the spiked sample to a glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of anhydrous pyridine[5].

    • Cap the vial tightly and incubate at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

GC-MS Instrumental Conditions

A self-validating system requires running a solvent blank (DCM) prior to the sample sequence to verify column cleanliness and the absence of carryover.

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[4].

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Split mode (10:1 ratio) to prevent column overloading.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 100 °C (hold for 2 min).

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 300 °C (hold for 5 min).

  • MS Transfer Line: 280 °C.

  • Ion Source (EI): 230 °C, Electron energy 70 eV.

  • Acquisition Mode: Full Scan (m/z 40–400) for qualitative screening; Selected Ion Monitoring (SIM) for precise quantification of trace byproducts.

GCMS_Workflow Prep Sample Prep (DCM Extraction) Deriv Derivatization (MSTFA at 60°C) Prep->Deriv Inject GC Injection (Split 10:1, 280°C) Deriv->Inject Sep Capillary Separation (DB-5MS Column) Inject->Sep Detect MS Detection (EI, 70 eV) Sep->Detect Data Data Analysis (SIM/SCAN Mode) Detect->Data

Caption: Step-by-step GC-MS analytical workflow for morpholine derivatives.

Data Presentation & Interpretation

The identification of the target compound and its byproducts relies on characteristic fragmentation patterns in Electron Impact (EI) ionization. The ester group typically undergoes α-cleavage, resulting in the loss of the methoxy radical (M - 31), while the morpholine ring undergoes characteristic fragmentation yielding m/z 86[1].

Table 1: Expected GC-MS Characteristics for Target Analyte and Byproducts

Compound NameRoleApprox. Elution OrderMolecular Weight ( g/mol )Characteristic EI-MS Ions (m/z)
Methyl benzoate Byproduct (Dehalogenation)1136.15136 (M⁺), 105 (Base), 77
Methyl 2-bromobenzoate Byproduct (Unreacted SM)2215.04214/216 (M⁺), 183/185, 155[6]
Methyl 2-morpholin-4-ylbenzoate Target Product 3221.26221 (M⁺), 190, 162, 132
2-Morpholinobenzoic acid (TMS) Byproduct (Hydrolysis)4279.39 (Deriv.)279 (M⁺), 264 (M-CH₃), 190

Analytical Insight: The bromine isotopes in the unreacted starting material (methyl 2-bromobenzoate) will present a highly characteristic 1:1 intensity doublet at m/z 214 and 216. This isotopic signature serves as a definitive diagnostic feature for identifying incomplete reactions[6].

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, the following self-validating criteria must be met before reporting quantitative results:

  • Resolution (Rs): Baseline resolution (Rs > 1.5) must be achieved between Methyl 2-bromobenzoate and Methyl 2-morpholin-4-ylbenzoate.

  • Peak Symmetry: The tailing factor for the TMS-derivatized 2-morpholinobenzoic acid must be ≤ 1.5. A higher value indicates incomplete derivatization or an active (degraded) GC inlet liner, requiring immediate system maintenance.

  • Signal-to-Noise (S/N): For trace byproduct quantification in SIM mode, the S/N ratio must be ≥ 10 at the Limit of Quantitation (LOQ).

References

  • Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives. Benchchem.
  • Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. PubChem - NIH.
  • Pd-Catalyzed/Iodide-Promoted α-Arylation of Ketones for the Regioselective Synthesis of Isocoumarins. ACS Publications.
  • Analysis of Bile Acid by GC-MS. Shimadzu.
  • A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. Benchchem.
  • Chromatography Consumables Catalog - GC. Thermo Fisher Scientific.

Sources

Method

Scalable Synthesis of Methyl 2-morpholin-4-ylbenzoate: A Comprehensive Protocol for Palladium-Catalyzed C-N Cross-Coupling

Introduction & Mechanistic Rationale Methyl 2-morpholin-4-ylbenzoate is a highly valuable building block in medicinal chemistry and drug development. While classical Nucleophilic Aromatic Substitution (SNAr) of methyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-morpholin-4-ylbenzoate is a highly valuable building block in medicinal chemistry and drug development. While classical Nucleophilic Aromatic Substitution (SNAr) of methyl 2-fluorobenzoate with morpholine is technically feasible, it generally requires forcing conditions that compromise the integrity of the base-sensitive ester group.

To achieve a scalable, high-yielding synthesis, the palladium-catalyzed Buchwald-Hartwig amination of methyl 2-bromobenzoate with morpholine is the premier methodological choice [1]. However, coupling an ortho-substituted aryl bromide with an aliphatic secondary amine presents two distinct chemical challenges:

  • Steric Hindrance: The bulky ortho-ester group impedes the reductive elimination step of the catalytic cycle.

  • β -Hydride Elimination: Aliphatic secondary amines like morpholine are highly susceptible to β -hydride elimination, which can lead to reduced yields and the formation of undesired debrominated byproducts.

Causality Behind Reagent Selection: To overcome these barriers, the selection of the phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphines, such as XPhos or RuPhos , are specifically engineered to accelerate reductive elimination and stabilize the active L-Pd(0) species, thereby outcompeting β -hydride elimination pathways [2].

Equally critical is the choice of base. Strong bases conventionally used in aminations (e.g., NaOtBu or LiHMDS) will rapidly saponify the methyl ester. Therefore, the use of a weak, heterogeneous inorganic base—specifically anhydrous Cesium Carbonate (Cs₂CO₃) —is strictly required to maintain functional group tolerance while efficiently deprotonating the coordinated amine [3].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Methyl 2-bromobenzoate) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar AmineCoord Amine Binding & Deprotonation (Cs2CO3) PdII_Ar->AmineCoord PdII_Amido L-Pd(II)(Ar)(Morpholine) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Methyl 2-morpholin-4-ylbenzoate RedElim->Product

Catalytic cycle of the Pd/XPhos-mediated Buchwald-Hartwig amination.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating exactly why the Pd₂dba₃ / XPhos / Cs₂CO₃ system is the self-validating standard for this specific transformation.

EntryPalladium SourceLigandBaseSolventConversion (%)Mechanistic Notes
1Pd(OAc)₂ (2 mol%)BINAPNaOtBuToluene0%Complete ester hydrolysis due to strong base[3].
2Pd(OAc)₂ (2 mol%)BINAPCs₂CO₃Toluene45%Sluggish reductive elimination; steric clash.
3Pd₂(dba)₃ (1 mol%)XPhosK₃PO₄Toluene70%Incomplete conversion at 12h; base too weak.
4 Pd₂(dba)₃ (1 mol%) XPhos Cs₂CO₃ Toluene >95% Optimal conditions; clean product profile.
5Pd₂(dba)₃ (1 mol%)RuPhosCs₂CO₃Toluene92%Excellent alternative biaryl phosphine ligand.

Process Workflow

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Cross-Coupling (Toluene, 100°C, 12h) Prep->Reaction Workup 3. Aqueous Workup (EtOAc / Brine) Reaction->Workup Purification 4. Purification (Silica / Crystallization) Workup->Purification Analysis 5. QC Analysis (NMR, HPLC, MS) Purification->Analysis

Process workflow for the scalable synthesis and purification of the target compound.

Experimental Protocol

Note: This methodology is designed for a 10.0 mmol scale but can be linearly scaled to >100g batches with appropriate adjustments to stirring dynamics.

Step 1: Reaction Setup (Under Inert Atmosphere)
  • In an oven-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add Methyl 2-bromobenzoate (1.0 equiv, 10.0 mmol, 2.15 g).

  • Add the Palladium precatalyst Pd₂(dba)₃ (1.0 mol%, 0.1 mmol, 91.5 mg) and the XPhos ligand (2.4 mol%, 0.24 mmol, 114 mg).

  • Add Cesium Carbonate (Cs₂CO₃) (1.4 equiv, 14.0 mmol, 4.56 g). Critical Causality: Ensure the Cs₂CO₃ is anhydrous and finely milled. Because it is a heterogeneous base, the surface area directly dictates the rate of the amine deprotonation step.

  • Evacuate the flask and backfill with Argon (Repeat 3 times) to ensure a strictly oxygen-free environment, preventing the oxidation of the active L-Pd(0) catalyst.

Step 2: Reagent Addition
  • Under a positive flow of Argon, inject anhydrous Toluene (20 mL, 0.5 M) via syringe.

  • Add Morpholine (1.2 equiv, 12.0 mmol, 1.04 mL) via syringe.

  • Seal the flask and stir at room temperature for 5 minutes. Self-Validation Check: The solution will transition from a dark purple/red (due to dba) to a golden-brown hue, indicating the successful formation of the active L-Pd(0) complex.

Step 3: Heating and Cross-Coupling
  • Transfer the flask to a pre-heated oil bath or heating block set to 100 °C .

  • Stir vigorously (800–1000 rpm) to maintain the suspension of the heterogeneous base.

  • Allow the reaction to proceed for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS until the aryl bromide is fully consumed.

Step 4: Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (30 mL) and filter the suspension through a short pad of Celite. This step removes the inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 x 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (20 mL) to remove residual morpholine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of 5% to 20% EtOAc in Hexanes.

  • Scalability Alternative: For reactions >50g, bypass chromatography by recrystallizing the crude product from hot heptane/isopropanol to afford Methyl 2-morpholin-4-ylbenzoate as an analytically pure crystalline solid.

Troubleshooting & Scalability Insights

  • Palladium Black Formation: If extensive black precipitate forms within the first hour and conversion stalls, oxygen has likely infiltrated the system. Ensure rigorous degassing of solvents and verify the integrity of the Argon line.

  • Incomplete Conversion: If the reaction stalls at ~70% conversion, the Cs₂CO₃ may have clumped, reducing its active surface area. Increase the stirring rate and ensure the base is finely powdered prior to addition.

  • Scaling Down Catalyst: On scales exceeding 100 mmol, the catalyst loading can safely be reduced to 0.5 mol% Pd₂(dba)₃ and 1.2 mol% XPhos without compromising the reaction kinetics, significantly reducing process costs.

References

  • Buchwald–Hartwig amination Wikipedia, The Free Encyclopedia URL:[Link]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides Wolfe, J. P.; Buchwald, S. L. The Journal of Organic Chemistry 2000, 65 (4), 1144–1157. URL:[Link]

Application

Strategic Derivatization of Methyl 2-morpholin-4-ylbenzoate: A Guide to Unlocking Novel Chemical Scaffolds

An Application Note for Advanced Drug Discovery Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its capacity to enhance potency, modulate pha...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Drug Discovery

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its capacity to enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics to bioactive molecules.[1][2] Its integration into molecular scaffolds is a well-established strategy in drug design and development.[2][3] This application note provides a comprehensive guide to the strategic derivatization of Methyl 2-morpholin-4-ylbenzoate, a versatile building block for creating diverse libraries of compounds. We will explore the underlying chemical principles that govern its reactivity and present detailed, field-proven protocols for key transformations, including electrophilic aromatic substitution and modifications of the ester functionality. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the 2-Morpholinobenzoate Scaffold

The 2-morpholinobenzoate core represents a powerful starting point for chemical library synthesis. It features two key functional handles ripe for diversification: the electron-rich aromatic ring and the methyl ester group. The strategic placement of the morpholine moiety is crucial; its nitrogen atom's lone pair significantly influences the electronic properties of the benzene ring, dictating the regioselectivity of further substitutions.[4][5] This inherent electronic bias allows for controlled and predictable functionalization, making it an ideal platform for structure-activity relationship (SAR) studies.[6] By systematically modifying this core, researchers can fine-tune molecular properties to optimize biological activity and pharmacokinetic profiles.

Foundational Principles: Understanding Reactivity and Regioselectivity

The derivatization strategy for methyl 2-morpholin-4-ylbenzoate is governed by the electronic interplay between the morpholino and the methyl ester substituents.

  • The Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom attached to the ring possesses a lone pair of electrons that can be delocalized into the aromatic system through resonance. This makes the morpholino group a powerful electron-donating group (EDG).[4][7] Consequently, it is an activating group , making the benzene ring more susceptible to electrophilic aromatic substitution (EAS) than benzene itself. It strongly directs incoming electrophiles to the ortho and para positions relative to itself.[5][7]

  • The Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's pi-electrons into the carbonyl. It is a deactivating group , making the ring less reactive towards EAS. It directs incoming electrophiles to the meta position.[7][8]

Combined Directive Influence: In methyl 2-morpholin-4-ylbenzoate, the powerful activating and ortho-, para-directing effect of the morpholino group dominates over the deactivating, meta-directing effect of the ester. Therefore, electrophilic aromatic substitution will overwhelmingly occur at the positions ortho and para to the morpholino group (positions 3 and 5). Position 6 is sterically hindered by the adjacent ester group.

Caption: Directive effects governing electrophilic substitution.

Synthetic Pathways and Protocols

This section details the synthesis of the starting material and subsequent derivatization protocols. The workflows are designed to be robust and reproducible.

G Derivatization Workflow start Methyl 2-bromobenzoate + Morpholine sm Methyl 2-morpholin-4-ylbenzoate start->sm Buchwald-Hartwig Amination path1 Electrophilic Aromatic Substitution (EAS) sm->path1 path2 Ester Hydrolysis (Saponification) sm->path2 prod1a Methyl 5-bromo-2-morpholinobenzoate path1->prod1a e.g., NBS prod1b Other EAS Products (Nitration, Acylation) path1->prod1b acid 2-Morpholinobenzoic Acid path2->acid NaOH or LiOH path3 Amide Coupling acid->path3 Amine, Coupling Agent prod3 2-Morpholinobenzamides path3->prod3

Caption: Key derivatization pathways from the core scaffold.

Protocol 1: Synthesis of Methyl 2-morpholin-4-ylbenzoate (Starting Material)

This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming C-N bonds.[9]

Rationale: The Buchwald-Hartwig reaction offers high yields and functional group tolerance, making it superior to older methods like the Ullmann condensation which often require harsh conditions.[9] The choice of ligand (e.g., BINAP) is critical for catalytic efficiency.

Materials:

  • Methyl 2-bromobenzoate

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and racemic-BINAP (0.03 eq).

  • Add anhydrous toluene to the flask.

  • Add morpholine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Self-Validation:

  • TLC/LC-MS: Monitor for the disappearance of the starting material and the appearance of a new, more polar spot/peak.

  • NMR Spectroscopy: Confirm the structure via ¹H and ¹³C NMR. Expect characteristic peaks for the morpholine protons and the aromatic protons, showing the expected shifts upon substitution.

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Int1 Ar-Pd(II)(L)₂-Br OA->Int1 Assoc Amine Coordination Int1->Assoc Int2 [Ar-Pd(II)(L)₂(Amine)-Br]⁺ Assoc->Int2 Deprot Deprotonation (Base) Int2->Deprot Int3 Ar-Pd(II)(L)₂(Amido) Deprot->Int3 BaseH Base-H⁺ + Br⁻ Deprot->BaseH RE Reductive Elimination Int3->RE RE->Pd0 Product Ar-Morpholine RE->Product ArX Ar-Br ArX->OA Amine Morpholine Amine->Assoc

Caption: Catalytic cycle for the synthesis of the starting material.

Protocol 2: Electrophilic Aromatic Substitution - Bromination at the 5-position

This protocol demonstrates the regioselective bromination of the activated aromatic ring.

Rationale: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination. The reaction proceeds preferentially at the 5-position (para to the morpholino group), which is electronically activated and sterically accessible.

Materials:

  • Methyl 2-morpholin-4-ylbenzoate

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Dissolve methyl 2-morpholin-4-ylbenzoate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the major product, methyl 5-bromo-2-morpholinobenzoate.

Self-Validation:

  • LC-MS: Expect a new peak with a mass corresponding to the addition of one bromine atom (M+79/M+81 isotopic pattern).

  • ¹H NMR: The aromatic region will show a new splitting pattern consistent with 1,2,4-trisubstitution.

ElectrophileReagentConditionsExpected Major Product(s)
BrominationNBSCH₃CN, 0°C to RT5-bromo derivative
NitrationHNO₃/H₂SO₄0°C5-nitro and 3-nitro derivatives
AcylationAcetyl Chloride, AlCl₃CH₂Cl₂, 0°C5-acetyl derivative
Protocol 3: Derivatization via the Ester - Saponification and Amide Coupling

This two-step protocol transforms the ester into a diverse library of amides, a common functional group in pharmaceuticals.

Part A: Saponification to 2-Morpholinobenzoic Acid

Rationale: Saponification is a standard ester hydrolysis using a strong base. Lithium hydroxide is often preferred as it can minimize side reactions compared to sodium hydroxide.

Materials:

  • Methyl 2-morpholin-4-ylbenzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-morpholin-4-ylbenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-morpholinobenzoic acid.

Part B: Amide Coupling with Benzylamine

Rationale: Modern peptide coupling reagents like HATU provide fast, high-yielding amide bond formation with minimal side products and racemization (if applicable).

Materials:

  • 2-Morpholinobenzoic acid

  • Benzylamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-morpholinobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add benzylamine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature and monitor by TLC (typically 2-6 hours).

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired amide product.

Safety and Handling

Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use. Palladium catalysts and strong bases like NaOtBu are hazardous and require careful handling.

Conclusion

Methyl 2-morpholin-4-ylbenzoate is a highly valuable and adaptable scaffold for medicinal chemistry and drug discovery. Its predictable reactivity, governed by the strong activating nature of the morpholine substituent, allows for controlled derivatization of the aromatic ring. Furthermore, the ester functionality provides a reliable handle for conversion into a wide array of other functional groups, most notably amides. The protocols detailed in this note provide robust and reproducible methods for unlocking the synthetic potential of this scaffold, enabling the efficient generation of novel compound libraries for biological screening.

References

  • CN115490650B - Synthesis method of morpholine benzoate compound - Google P
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies (2020). ResearchGate. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules (2020). PubMed. (URL: [Link])

  • Medicinal chemistry of 2,2,4-substituted morpholines (2002). PubMed. (URL: [Link])

  • Effect of substituents on reactivity and orientation of - UNIT I Benzene and its derivatives. Bharathidasan University. (URL: [Link])

  • Directive Influence of Functional Group in Monosubstituted Benzene (2026). CK-12 Foundation. (URL: [Link])

  • Directive Effects of the Substituents on EAS. KPU Pressbooks. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies (2020). ChemMedChem. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) (2020). PubMed. (URL: [Link])

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution (2015). PMC. (URL: [Link])

  • Directive Influence Of Functional Group In Mono Substituted Benzene. BYJU'S. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-morpholin-4-ylbenzoate

Welcome to the technical support center for the synthesis of Methyl 2-morpholin-4-ylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-morpholin-4-ylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The synthesis of this compound, often a key intermediate, typically involves a Buchwald-Hartwig amination reaction, which can be sensitive and present various challenges. This resource aims to address these common issues and help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction to synthesize Methyl 2-morpholin-4-ylbenzoate is resulting in a low yield. What are the common causes?

Low yields in this specific reaction are often attributed to one or more of the following factors:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various pathways. One common issue is the formation of palladium black, a fine black precipitate of metallic palladium that has fallen out of the catalytic cycle.[1] This can be caused by impurities, high temperatures, or an inappropriate ligand.

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.[2] For sterically hindered substrates like methyl 2-halobenzoates, a bulky, electron-rich ligand is often necessary to promote efficient oxidative addition and reductive elimination.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine, while a very strong base could lead to side reactions or be incompatible with the ester functional group.[2]

  • Poor Reagent Purity or Reaction Setup: Organometallic reactions are highly sensitive to air and moisture.[1] Impure reagents, improperly dried solvents, or a non-inert atmosphere can poison the catalyst.[1]

  • Inadequate Temperature or Reaction Time: These reactions typically require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to catalyst decomposition.[1] Reaction times are typically in the range of 4-24 hours and should be monitored for completion.[3]

Q2: I'm observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

The formation of palladium black signifies the decomposition of the active palladium catalyst into its metallic, inactive form.[1] This is a common sign of a failing reaction. To prevent this:

  • Ensure a Strictly Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Use High-Purity Reagents and Solvents: Traces of water or other impurities can poison the catalyst. Ensure solvents are anhydrous and reagents are of high purity.

  • Optimize Reaction Temperature: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[1] Consider lowering the temperature and extending the reaction time.

  • Choose the Right Ligand: A suitable ligand will stabilize the palladium center and prevent aggregation. For this synthesis, bulky biarylphosphine ligands are often effective.

Q3: What are the best practices for setting up the Buchwald-Hartwig amination for this synthesis?

A successful reaction starts with a meticulous setup:

  • Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Assemble the reaction under a positive pressure of inert gas. It's recommended to evacuate and backfill the reaction vessel with inert gas multiple times.[3]

  • Reagent Addition: Add the palladium precursor, ligand, and base to the reaction flask under an inert atmosphere.

  • Solvent and Substrates: Add the anhydrous, degassed solvent, followed by the methyl 2-halobenzoate and morpholine via syringe.

  • Heating and Stirring: Heat the reaction to the desired temperature with vigorous stirring to ensure a homogeneous mixture.[3]

Q4: How do I effectively monitor the progress of the reaction?

Regular monitoring is key to determining the optimal reaction time and preventing the formation of byproducts. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction progress and can help identify any side products.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of Methyl 2-morpholin-4-ylbenzoate.

Problem Possible Cause Recommended Solution
Reaction does not start or is very sluggish (no product formation). Inactive catalyst.Ensure you are using a reliable palladium precursor and that the reaction is under a strictly inert atmosphere. Consider using a pre-catalyst for more reliable initiation.
Low reaction temperature.Gradually increase the reaction temperature, but do not exceed 120 °C to avoid catalyst decomposition.[1]
Incorrect base.The base may be too weak. Consider switching to a stronger base like sodium tert-butoxide or LHMDS.[2]
Reaction starts but stalls before completion. Catalyst decomposition over time.This is often indicated by the formation of palladium black.[1] Try lowering the reaction temperature and increasing the reaction time.[1]
Reagent degradation.Ensure the purity of your starting materials and solvents.
Formation of significant side products. Hydrolysis of the ester group.Use a non-nucleophilic base like Cs₂CO₃ or K₃PO₄.[2] Avoid aqueous workups until the reaction is complete and quenched.
Hydrodehalogenation of the aryl halide.This can be a side reaction where the aryl halide is reduced.[4] Optimizing the ligand and reaction conditions can minimize this.
Difficulty in purifying the final product. Co-elution of product with starting materials or byproducts during column chromatography.Optimize the solvent system for column chromatography using TLC.[5] A gradient elution is often effective.
Persistent palladium or ligand residues.Filter the reaction mixture through a plug of celite before workup.[1] An oxidative workup might also help remove phosphine ligands.[5]
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity &Inert Atmosphere start->check_catalyst check_conditions Review Reaction Conditions(Temp, Time, Base, Solvent) start->check_conditions check_reagents Verify Reagent Purity &Stoichiometry start->check_reagents sub_catalyst Use Pre-catalystImprove Inert Technique check_catalyst->sub_catalyst sub_conditions Optimize TemperatureScreen Bases/Solvents check_conditions->sub_conditions sub_reagents Purify Starting MaterialsUse Anhydrous Solvents check_reagents->sub_reagents end Improved Yield sub_catalyst->end sub_conditions->end sub_reagents->end

Caption: A workflow for troubleshooting low yields.

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent sources.

Materials:

  • Methyl 2-bromobenzoate (or Methyl 2-chlorobenzoate)

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • A bulky phosphine ligand (e.g., RuPhos, XPhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene (or another suitable solvent like dioxane)[1][6]

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the methyl 2-halobenzoate (1.0 equivalent) and morpholine (1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl halide).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Visualizing the Reaction Mechanism

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex [Ar-Pd(II)-X]L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR₂ Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Release Product Product Ar-NR₂ (Product) RedElim->Product

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterRecommended Range/ValueNotes
Aryl Halide Methyl 2-bromobenzoate or Methyl 2-chlorobenzoateBromides are generally more reactive than chlorides.[7]
Amine MorpholineUse a slight excess (1.1 - 1.5 equivalents).
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading. Pre-catalysts are often more reliable.
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos)Ligand-to-palladium ratio of 1:1 to 2:1.
Base NaOtBu, K₃PO₄, Cs₂CO₃1.2 - 2.0 equivalents. Choice depends on substrate compatibility.[2]
Solvent Toluene, DioxaneMust be anhydrous and degassed.[1][6]
Temperature 80 - 110 °CMonitor for catalyst decomposition at higher temperatures.[1][3]
Reaction Time 4 - 24 hoursMonitor for completion by TLC or LC-MS.[3]

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. (URL: )
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])

  • A simple and highly efficient process for synthesis of Gefitinib and its intermedi
  • Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine - Benchchem. (URL: )
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL: [Link])

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzo
  • Technical Support Center: Purification of Methyl 2-(piperidin-1-yl)

Sources

Optimization

Side reactions in the synthesis of Methyl 2-morpholin-4-ylbenzoate

Welcome to the Technical Support Center for the synthesis of Methyl 2-morpholin-4-ylbenzoate . As a Senior Application Scientist, I have designed this diagnostic and operational guide to help you troubleshoot the critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-morpholin-4-ylbenzoate . As a Senior Application Scientist, I have designed this diagnostic and operational guide to help you troubleshoot the critical side reactions that compromise yield and purity during this specific carbon-nitrogen (C–N) bond formation.

Whether you are utilizing a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination, the presence of the electrophilic methyl ester group introduces competing thermodynamic and kinetic pathways. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure synthetic integrity.

PART 1: Diagnostic Hub & Reaction Network

To effectively troubleshoot, we must first map the competing reaction vectors. The diagram below illustrates the kinetic branching between the desired C–N coupling and the three primary modes of failure: Transamidation, Saponification (Hydrolysis), and Dehalogenation.

ReactionPathways SM Starting Materials (Methyl 2-halobenzoate + Morpholine) Product Desired Product (Methyl 2-morpholin-4-ylbenzoate) SM->Product SNAr / Buchwald-Hartwig (Optimal Conditions) Hydrolysis Side Reaction 1: Saponification (2-morpholin-4-ylbenzoic acid) SM->Hydrolysis Trace Water + Base Transamidation Side Reaction 2: Transamidation (Morpholino amides) SM->Transamidation Excess Amine, NaOtBu Dehalogenation Side Reaction 3: Dehalogenation (Methyl benzoate) SM->Dehalogenation Pd-Catalyst Misfire Product->Hydrolysis Trace Water + Base Product->Transamidation High Heat, Extended Time

Reaction network mapping desired pathways against major side reactions.

PART 2: Knowledge Base & Troubleshooting FAQs

This section explains the physicochemical causality behind experimental failures and how to outmaneuver them.

Q1: My LC-MS shows a mass corresponding to the loss of the methoxy group and the addition of a second morpholine ring. Why is this happening? The Causality: You are observing Transamidation [1]. Morpholine is a highly nucleophilic secondary amine. While your goal is to attack the aryl halide (or fluoride), the methyl ester is also a hard electrophile. If the reaction is run at excessively high temperatures (>110 °C) or if you are using strong alkoxide bases like Sodium tert-butoxide (NaOtBu), the ester becomes activated. NaOtBu can transesterify the methyl ester into a more labile tert-butyl ester or directly facilitate the expulsion of the methoxide leaving group, allowing morpholine to form the highly stable amide bond [2]. The Fix:

  • For Buchwald-Hartwig: Never use NaOtBu when esters are present. Switch to a milder, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) [1].

  • For SNAr: Lower the reaction temperature to 80–90 °C and strictly limit morpholine to 1.1–1.2 equivalents to prevent secondary nucleophilic attacks on the formed product.

Q2: I am losing my product to a highly polar baseline spot on TLC. The isolated byproduct is water-soluble. What went wrong? The Causality: This is Ester Hydrolysis (Saponification) . Bases like K₂CO₃ and Cs₂CO₃ are highly hygroscopic. If your base, solvent (e.g., DMSO, DMF, or Toluene), or morpholine contains trace water, the base will generate hydroxide ions (OH⁻) in situ. At elevated temperatures, OH⁻ rapidly saponifies the methyl ester to yield 2-morpholin-4-ylbenzoic acid. This carboxylic acid is a thermodynamic sink; it forms an insoluble carboxylate salt that crashes out of the organic phase or coordinates with/poisons your Palladium catalyst. The Fix: Rigorously dry all reagents. Use anhydrous solvents packed under Argon. Oven-dry your carbonate bases at 150 °C overnight and cool them in a desiccator before use.

Q3: In my Pd-catalyzed route using methyl 2-bromobenzoate, I am seeing significant amounts of methyl benzoate (dehalogenation). How do I prevent this? The Causality: Proto-dehalogenation occurs when the catalytic cycle derails. After the oxidative addition of the aryl bromide to the Pd(0) species, the resulting Ar-Pd(II)-Br complex should coordinate with morpholine. However, if the amine coordination is slow (due to steric hindrance or poor ligand choice), the Pd-complex can undergo protonation from trace moisture or solvent, prematurely eliminating the aryl ring without the amine attached. The Fix: Optimize your ligand to accelerate the reductive elimination step. Bidentate phosphine ligands like BINAP or sterically hindered dialkylbiaryl phosphines like XPhos are highly effective at suppressing dehalogenation in secondary amine couplings [1].

PART 3: Quantitative Troubleshooting Matrix

To streamline your optimization, the following table summarizes the causal relationship between reaction parameters and product distribution based on empirical data.

Reaction ParameterCondition TestedPrimary OutcomeMechanistic Consequence
Base Selection NaOtBu (1.5 eq)< 10% Desired, > 80% AmideAlkoxide activates ester; drives rapid transamidation.
Base Selection Cs₂CO₃ (1.4 eq)> 85% Desired Product Mild enough to preserve ester; strong enough to deprotonate amine.
Solvent Quality Reagent Grade DMSO~40% Hydrolysis (Acid)Trace water generates OH⁻, leading to saponification.
Solvent Quality Anhydrous Toluene< 2% Hydrolysis Excludes water; suppresses carboxylate formation.
Ligand (Pd-Route) PPh₃~30% DehalogenationMonodentate ligand fails to force rapid reductive elimination.
Ligand (Pd-Route) BINAP or XPhos> 90% Desired Product Bidentate/bulky ligands accelerate C–N bond formation.

PART 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include specific In-Process Controls (IPCs) to ensure the chemistry is proceeding correctly before committing to the workup.

Protocol A: SNAr Route (Recommended for Methyl 2-fluorobenzoate)

This route relies on the ortho-activation of the fluorine atom by the electron-withdrawing ester.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-fluorobenzoate (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent & Amine: Add anhydrous DMSO (20 mL) followed by Morpholine (1.2 equiv, 12 mmol). Validation Check 1: Ensure morpholine is freshly distilled over CaH₂ to prevent hydrolysis.

  • Reaction: Seal the flask under Argon and heat to 90 °C.

  • In-Process Control (IPC) at t = 4h: Withdraw a 10 µL aliquot, quench in 1 mL MeCN, and analyze via LC-MS.

    • Success Marker: Dominant peak at m/z 222 [M+H]⁺.

    • Failure Marker: Peak at m/z 208 [M+H]⁺ indicates hydrolysis (wet solvent). Peak at m/z 277 [M+H]⁺ indicates transamidation (temperature too high).

  • Workup: If IPC shows >95% conversion, cool to room temperature. Dilute with EtOAc (100 mL) and wash with distilled water (5 x 50 mL) to completely remove DMSO and unreacted morpholine.

  • Output Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. ¹H NMR (CDCl₃) must show a sharp, unintegrated singlet at ~3.90 ppm (3H, -OCH₃). The absence of this peak confirms ester destruction.

Protocol B: Buchwald-Hartwig Route (Recommended for Methyl 2-bromobenzoate)

This route utilizes Pd-catalysis to overcome the lower reactivity of the aryl bromide.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a vial with Pd(OAc)₂ (2 mol%) and (±)-BINAP (3 mol%). Add anhydrous Toluene (5 mL) and stir for 15 minutes until a uniform orange/red complex forms.

  • Reagent Loading: To a separate oven-dried Schlenk flask, add Methyl 2-bromobenzoate (1.0 equiv, 10 mmol) and oven-dried Cs₂CO₃ (1.4 equiv, 14 mmol).

  • Initiation: Transfer the pre-formed catalyst solution to the Schlenk flask. Add Morpholine (1.2 equiv, 12 mmol) and additional Toluene to reach a 0.2 M concentration.

  • Reaction: Heat to 80 °C under vigorous stirring (Cs₂CO₃ is insoluble; mass transfer is critical).

  • In-Process Control (IPC) at t = 2h: Withdraw a 10 µL aliquot, filter through a micro-plug of Celite, and analyze via GC-MS.

    • Success Marker: Disappearance of starting material (m/z 214/216).

    • Failure Marker: Presence of Methyl benzoate (m/z 136) indicates proto-dehalogenation. If observed, check Argon line integrity and solvent degassing.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

PART 5: References

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry.[Link]

  • Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia. Organic Letters.[Link] (Note: Mechanistic grounding for ester amidation/transamidation pathways under basic conditions).

Troubleshooting

Technical Support Center: Purification of Methyl 2-morpholin-4-ylbenzoate

Welcome to the technical support center for the purification of Methyl 2-morpholin-4-ylbenzoate. This guide is designed for chemistry professionals engaged in the synthesis and purification of this and structurally relat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-morpholin-4-ylbenzoate. This guide is designed for chemistry professionals engaged in the synthesis and purification of this and structurally related compounds. Here, we address common challenges in a practical, question-and-answer format, grounding our advice in established chemical principles and field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of Methyl 2-morpholin-4-ylbenzoate, likely via a Buchwald-Hartwig amination. What are the typical impurities I should expect in my crude product?

A1: Understanding the potential impurities is the first critical step in designing an effective purification strategy. For a typical palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination[1][2], your crude product is likely a complex mixture.

Common Impurity Profile:

  • Unreacted Starting Materials: Residual morpholine and the aryl halide/triflate (e.g., Methyl 2-bromobenzoate or Methyl 2-(trifluoromethanesulfonyloxy)benzoate).

  • Reagents & Catalysts:

    • Inorganic Base: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often used and must be removed.

    • Palladium Catalyst/Ligand Residues: Residual palladium complexes and phosphine ligands (or their oxides) are common metallic and organic impurities.

  • Reaction Byproducts:

    • Hydrodehalogenation Product: Formation of methyl benzoate from the aryl halide starting material is a known side reaction.[1]

    • Homocoupling Products: Dimerization of the aryl halide or ligand can occur.

    • Products of N-Arylation of the Ligand: The phosphine ligand itself can sometimes undergo amination.

A summary of these potential impurities and their characteristics is provided below.

Impurity TypeExampleBoiling Point (°C)PolarityRemoval Strategy
Starting MaterialMethyl 2-bromobenzoate~255MediumChromatography, Recrystallization
Starting MaterialMorpholine129High (Basic)Acidic Wash (LLE)
Side ProductMethyl Benzoate[3]199.6Low-MediumChromatography
ReagentTri-tert-butylphosphine (Ligand)~240LowChromatography
CatalystPalladium ResiduesN/AN/AChromatography, Charcoal Treatment
BasePotassium Carbonate (K₂CO₃)N/A (Decomposes)IonicAqueous Wash (LLE)
Q2: What is the most effective initial workup procedure to remove inorganic salts and excess morpholine before chromatography?

A2: A well-executed liquid-liquid extraction (LLE) or "workup" is crucial for simplifying the subsequent purification steps. The goal is to remove the bulk of inorganic materials and highly polar, ionizable impurities. As Methyl 2-morpholin-4-ylbenzoate contains a basic tertiary amine, an acid-base extraction is highly effective.

  • Solvent Partitioning: After the reaction is complete, cool the mixture to room temperature. Dilute it with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove the bulk of inorganic salts.

  • Acidic Wash (Removes Basic Impurities): Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). The target compound and any other basic species (like unreacted morpholine) will partition into the acidic aqueous layer as their protonated ammonium salts.

    • Expert Tip: Retain the organic layer at this stage. It contains non-basic impurities like methyl benzoate and ligand residues. Analyzing it by TLC can be informative.

  • Basification and Re-extraction: Carefully basify the acidic aqueous layer to a pH > 10 using a base like 2 M NaOH or saturated NaHCO₃ solution. This deprotonates the ammonium salt of your product, making it soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh EtOAc or DCM.

  • Drying and Concentration: Combine the organic extracts from the final step, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now significantly enriched.[4]

This procedure effectively removes both acidic and basic impurities, providing a much cleaner material for chromatography.

Q3: I'm struggling with flash column chromatography. My product is either smearing (tailing) or co-eluting with an impurity. What can I do?

A3: This is a very common issue when purifying basic compounds like Methyl 2-morpholin-4-ylbenzoate on standard silica gel. The problem arises from the acidic nature of silica's silanol groups (Si-OH), which can strongly interact with the basic morpholine nitrogen. This leads to poor peak shape and potential product loss on the column.[5]

Here is a troubleshooting guide to address this:

  • Option A: Modify the Mobile Phase (Most Common)

    • Rationale: Adding a small amount of a basic modifier to your eluent will "neutralize" the acidic sites on the silica gel, preventing strong interactions with your product.

    • Action: Add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., a hexane/ethyl acetate gradient).[5] This small, volatile amine competes for the acidic sites, allowing your product to elute with a much-improved peak shape.

  • Option B: Change the Stationary Phase

    • Rationale: If mobile phase modification is insufficient, changing the stationary phase to one with a different surface chemistry can provide the necessary selectivity.

    • Action 1 (Basic Stationary Phase): Use a column packed with basic alumina or, preferably, an amine-functionalized silica gel (NH₂-silica).[6][7] These supports provide a basic environment that eliminates the unwanted acid-base interactions and often allows for the use of simpler solvent systems like hexane/ethyl acetate without basic additives.[7]

    • Action 2 (Reversed-Phase): For highly polar impurities, reversed-phase flash chromatography using a C18-functionalized silica column with a water/acetonitrile or water/methanol gradient may be effective.

The following diagram illustrates a logical workflow for troubleshooting this common issue.

G start Crude Product Ready for Chromatography silica_tlc Run TLC on Silica Plate (e.g., Hexane/EtOAc) start->silica_tlc eval_tlc Evaluate TLC Spot Shape silica_tlc->eval_tlc good_shape Spot is Round (Rf > 0.1) eval_tlc->good_shape Yes bad_shape Spot is Tailing / Streaking eval_tlc->bad_shape No run_column Proceed with Standard Silica Gel Column good_shape->run_column modify_mp Add 1% NEt₃ to Mobile Phase Re-run TLC bad_shape->modify_mp eval_modified_tlc Evaluate Modified TLC modify_mp->eval_modified_tlc modified_ok Tailing is Suppressed eval_modified_tlc->modified_ok Yes modified_fail Still Tailing or Poor Separation eval_modified_tlc->modified_fail No run_modified_column Run Column with NEt₃-Modified Eluent modified_ok->run_modified_column change_sp Switch Stationary Phase modified_fail->change_sp amine_column Use Amine-Functionalized Silica or Basic Alumina Column change_sp->amine_column

Fig 1. Decision tree for troubleshooting amine purification by column chromatography.
Q4: My material is >95% pure after chromatography, but I need to reach >99.5% purity for my application. What is the best polishing step?

A4: For achieving high purity, especially for solid compounds, recrystallization is the gold standard. This technique leverages differences in solubility between your product and the remaining trace impurities in a chosen solvent system at different temperatures.[8][9]

  • Solvent Screening (Crucial Step): The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Procedure: Place a small amount (~20-30 mg) of your compound into several test tubes. To each, add a different solvent dropwise.

    • Recommended Screening Solvents: Start with single solvents of varying polarity. Good candidates for a molecule like this include isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/heptane or ethanol/water.

    • Observation: Find a solvent that requires heating to fully dissolve the compound and upon slow cooling, yields solid crystals.

  • Recrystallization Procedure:

    • Dissolution: Place your post-chromatography material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[9]

    • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of a pure crystal lattice that excludes impurities.[8]

    • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal from a previous batch.

    • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated product.

    • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the final, high-purity product.

Q5: How can I definitively assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm both the identity and purity of your Methyl 2-morpholin-4-ylbenzoate. No single method tells the whole story.

G cluster_0 Primary Analysis cluster_1 Confirmatory Analysis nmr ¹H and ¹³C NMR ms Mass Spectrometry (GC-MS or LC-MS) nmr->ms Mass Confirmation hplc RP-HPLC-UV hplc->ms Impurity ID mp Melting Point final_product Final Purified Product final_product->nmr Structural Confirmation & Organic Impurities final_product->hplc Quantitative Purity (%) final_product->mp Physical Constant Check

Fig 2. Recommended workflow for final product purity validation.
  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the chemical structure. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity. Integration of the proton signals can also provide a semi-quantitative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV detection is the industry standard for quantitative purity analysis.[10][11] The purity is typically reported as the area percentage of the main product peak relative to the total area of all observed peaks.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of your product and can help identify the structures of any minor impurities detected by chromatography.

  • Melting Point Analysis: A sharp and un-depressed melting point range that matches the literature value is a classic and reliable indicator of high purity for a crystalline solid.

By employing these troubleshooting strategies and validation techniques, you can confidently and efficiently purify Methyl 2-morpholin-4-ylbenzoate to the high standard required for research and development applications.

References

  • CN115490650B - Synthesis method of morpholine benzoate compound - Google P
  • Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. (URL: [Link])

  • US6433214B1 - Process for the preparation of 2-(4-methylphenyl)
  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (URL: [Link])

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. (URL: [Link])

  • Synthesis of Methyl Benzoate Lab - YouTube. (URL: [Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (URL: [Link])

  • methyl 2-amino-4-isopropylbenzoate - C11H15NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Methyl benzoate - Wikipedia. (URL: [Link])

  • RP-HPLC analytical method development and validation for newly synthesized n-{[6. (URL: https://ijap.net/storage/models/article/z62b25rC8U2c2194m3c8d35p63319067/rp-hplc-analytical-method-development-and-validation-for-newly-synthesized-n-6-methoxy-2-morpholin.pdf)
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols - ResearchGate. (URL: [Link])

  • Recrystallization of Benzoic Acid. (URL: [Link])

  • Recrystallization is the most common method for purifying solid compounds. (URL: [Link])

  • methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester - The Good Scents Company. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (URL: [Link])

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange. (URL: [Link])

  • methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate - PubChem. (URL: [Link])

  • When should amine-bonded columns be used for purification? - Biotage. (URL: [Link])

  • Buchwald-Hartwig Amination Reaction Explained - Pearson. (URL: [Link])

  • US8455691B2 - Process for the purification of aromatic amines - Google P
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Methyl 2-Chlorobenzoate

Welcome to the technical support center for the Buchwald-Hartwig amination of methyl 2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of methyl 2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The following question-and-answer format directly addresses common issues and provides in-depth, field-proven insights to optimize your reaction conditions and troubleshoot potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with methyl 2-chlorobenzoate is showing low to no conversion. What are the most likely causes and how can I address them?

Low or no conversion in the Buchwald-Hartwig amination of an electron-deficient and sterically hindered substrate like methyl 2-chlorobenzoate often points to a few critical parameters. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle.[1]

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can be sluggish.[2]

    • Solution: Switch to a more reliable palladium precatalyst. Palladacycle precatalysts such as XPhos Pd G3 or RuPhos Pd G2 are often more effective as they cleanly and efficiently generate the active LPd(0) catalyst.[1] If you must use a Pd(II) source, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[3] For a challenging substrate like methyl 2-chlorobenzoate, a bulky, electron-rich phosphine ligand is often necessary.[1]

    • Solution: Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[1][4] If you are coupling with a primary amine, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[1]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, but an incompatible base can hinder the reaction.[1]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, be mindful of potential ester hydrolysis with strong bases (see Q3). If base-sensitivity is a concern, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher reaction temperatures.[1]

  • Suboptimal Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Toluene and 1,4-dioxane are standard solvents for this reaction.[5][6] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Is the catalyst active? start->catalyst ligand Is the ligand appropriate? catalyst->ligand Yes precatalyst Switch to a palladacycle precatalyst (e.g., XPhos Pd G3). catalyst->precatalyst No base Is the base suitable? ligand->base Yes bulky_ligand Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos). ligand->bulky_ligand No conditions Are reaction conditions optimal? base->conditions Yes base_choice Use a strong, non-nucleophilic base (e.g., NaOtBu) or screen weaker bases (e.g., Cs2CO3). base->base_choice No temp_solvent Increase temperature. Ensure anhydrous/degassed solvent. conditions->temp_solvent

Caption: A decision tree for troubleshooting low conversion in the Buchwald-Hartwig amination.

Q2: I'm observing significant formation of methyl benzoate (hydrodehalogenation) and other byproducts. How can I minimize these side reactions?

Hydrodehalogenation, where the chloro group is replaced by hydrogen, is a common side reaction in palladium-catalyzed couplings.[7] Another potential side reaction is the homocoupling of the aryl halide.[1]

Possible Causes & Solutions:

  • Catalyst Decomposition: An unstable catalyst can lead to pathways that favor side reactions.

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[8] Use anhydrous and degassed solvents. An incorrect ligand-to-palladium ratio can also lead to catalyst species that promote hydrodehalogenation; a slight excess of the ligand is often beneficial.[7]

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can lead to the decomposition of starting materials and the catalyst, promoting byproduct formation.[7]

    • Solution: Monitor the reaction progress closely by TLC or LC-MS. Aim for the lowest possible temperature and shortest reaction time that provides a good yield of the desired product.

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to an imine and the hydrodehalogenated arene.[3][7]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Experimenting with different bulky phosphine ligands may be necessary.

Q3: My desired product, methyl 2-(amino)benzoate, is being hydrolyzed to 2-(amino)benzoic acid. How can I prevent this?

The methyl ester functionality of your substrate is susceptible to hydrolysis, especially under basic conditions.

Possible Causes & Solutions:

  • Presence of Water: Trace amounts of water in the reaction mixture can lead to ester hydrolysis, particularly at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is oven-dried before use.[7]

  • Strongly Basic Conditions: Strong bases like NaOtBu can promote saponification of the ester.

    • Solution: Consider using a milder base such as K₃PO₄ or Cs₂CO₃.[8] These bases are often effective, although they may require higher reaction temperatures or longer reaction times.[1]

  • Workup Procedure: Prolonged exposure to strongly acidic or basic aqueous solutions during the workup can also cause hydrolysis.[7]

    • Solution: Perform the aqueous workup quickly and at room temperature or below. Use a saturated aqueous solution of a mild quenching agent like ammonium chloride.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Methyl 2-Chlorobenzoate

Safety Precaution: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Many reagents are flammable and/or toxic. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals before use.[8]

Materials:

  • Methyl 2-chlorobenzoate (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the methyl 2-chlorobenzoate, palladium precatalyst, and base under an inert atmosphere (preferably in a glovebox).[1]

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[1]

  • Stir the reaction vigorously for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Data Presentation: Ligand and Base Selection Guide

The choice of ligand and base is critical for the successful amination of methyl 2-chlorobenzoate. The following table provides a starting point for optimization based on the nature of the amine nucleophile.

Amine NucleophileRecommended Ligand(s)Recommended Base(s)Key Considerations
Primary Aliphatic/Aryl AminesBrettPhos, XPhos[1][4]NaOtBu, K₃PO₄BrettPhos is often highly effective for primary amines. Weaker bases may be needed to prevent ester hydrolysis.
Secondary Aliphatic/Aryl AminesRuPhos, DavePhos[1][9]NaOtBu, LHMDSRuPhos is a good general choice for secondary amines.
Weakly Nucleophilic Amines (e.g., some heteroaryl amines)tBuBrettPhos, DavePhos[1]NaOtBu, KOtBuThese challenging couplings often require more specialized, highly active catalyst systems.

References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1081. [Link]

  • Christensen, T., Jørgensen, M., & Thomsen, S. K. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762–769. [Link]

  • Chen, G., Ma, C., Zhang, Y., & Huang, J. (2024). Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Organic Letters. [Link]

  • Mangat, C. S., Leitch, D. C., & Blackmond, D. G. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis, 10(15), 8434–8442. [Link]

  • Kirlikovali, K. O., Cho, E., Downard, T. J., Grigoryan, L., Han, Z., Hong, S., Jung, D., Quintana, J. C., Reynoso, V., & Spokoyny, A. M. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(11), 3684–3688. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]

  • Rapid Optimization of a Buchwald–Hartwig Amination using Design of Experiments (DoE). (n.d.). Radleys. Retrieved March 20, 2026, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). National Science Foundation. Retrieved March 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 20, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Hydrolysis of 2-chlorobenzoate esters in the presence of 30% (vol/vol)... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). ACS Omega. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Identifying byproducts in the synthesis of Methyl 2-morpholin-4-ylbenzoate by mass spectrometry

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges in the structural elucidation of cross-coupling reaction mixtures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges in the structural elucidation of cross-coupling reaction mixtures. The synthesis of Methyl 2-morpholin-4-ylbenzoate—typically achieved via palladium-catalyzed Buchwald-Hartwig amination of methyl 2-bromobenzoate or nucleophilic aromatic substitution (SNAr) of methyl 2-fluorobenzoate—often yields a complex crude mixture.

This guide provides actionable, causality-driven LC-MS/MS troubleshooting strategies to identify, understand, and mitigate common byproducts in this specific synthetic pathway.

Analytical Workflow for Byproduct Elucidation

MS_Workflow A Crude Reaction Mixture B Sample Prep: Quench & Dilute A->B C LC-HRMS Analysis (ESI+ Mode) B->C D Full Scan Identify[M+H]+ C->D E Data-Dependent MS/MS (CID) D->E F Target Product (m/z 222.11) E->F G Byproducts (m/z 208, 137) E->G

Analytical workflow for identifying synthesis byproducts via LC-HRMS/MS.

Troubleshooting FAQs: Mass Spectrometry Diagnostics

Q1: My LC-MS full scan shows a major peak at m/z 208.09 instead of the expected m/z 222.11 for Methyl 2-morpholin-4-ylbenzoate. What is this byproduct, and how did it form? Expert Insight: The peak at m/z 208.09 [M+H]+ corresponds to 2-morpholin-4-ylbenzoic acid , a hydrolysis byproduct. During Buchwald-Hartwig aminations, strong alkoxide bases (e.g., sodium tert-butoxide) are standard. However, if trace water is present in your solvent or hygroscopic base, the alkoxide can generate hydroxide ions, leading to the rapid saponification of the methyl ester[1]. Resolution: Ensure strictly anhydrous conditions. Alternatively, switch to a milder, non-nucleophilic base such as Cs2CO3 or K3PO4, which are less prone to mediating ester cleavage while still effectively deprotonating the coordinated amine[2].

Q2: I am using methyl 2-bromobenzoate in a Pd-catalyzed Buchwald-Hartwig amination. I see a high-intensity peak at m/z 137.06. Is this a reaction failure? Expert Insight: A peak at m/z 137.06[M+H]+ indicates the formation of methyl benzoate , the hydrodehalogenated byproduct. This is a notorious competing pathway in Pd-catalyzed cross-couplings. It occurs when a palladium-hydride (Pd-H) intermediate forms—often via β-hydride elimination from an alkoxide base (like NaOtBu) or an aliphatic alcohol solvent—followed by reductive elimination that replaces the halogen with a hydrogen[3]. Resolution: To suppress hydrodehalogenation, evaluate your ligand choice to accelerate the rate of amine coordination over off-cycle Pd-H formation. Bidentate ligands with large bite angles (e.g., BINAP) or bulky monodentate phosphines (e.g., BrettPhos) often favor the desired C-N reductive elimination[2].

Catalytic_Cycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition Complex [Pd(II)(Ar)(Br)L_n] Pd0->OA Methyl 2-bromobenzoate AmineCoord Amine Coordination [Pd(II)(Ar)(Morpholide)L_n] OA->AmineCoord Morpholine + Base BetaHydride Hydride Transfer [Pd(II)(Ar)(H)L_n] OA->BetaHydride Hydride Source (Alkoxide) RE Target Product Methyl 2-morpholin-4-ylbenzoate AmineCoord->RE Reductive Elimination RE->Pd0 Dehal Dehalogenated Byproduct Methyl benzoate BetaHydride->Dehal Reductive Elimination Dehal->Pd0

Buchwald-Hartwig catalytic cycle showing the competing hydrodehalogenation pathway.

Q3: How can I use MS/MS (tandem mass spectrometry) to definitively confirm that the morpholine ring is intact in my product, rather than ring-opened? Expert Insight: Morpholine is a six-membered aliphatic heterocycle that exhibits highly characteristic fragmentation under Collision-Induced Dissociation (CID) or photoionization. An intact morpholine moiety typically undergoes a neutral loss of formaldehyde (CH2O, 30 Da) via a ring-opening cleavage, yielding a characteristic fragment ion[4][5]. For Methyl 2-morpholin-4-ylbenzoate (m/z 222.11), you should expect a primary fragment around m/z 192.10 (loss of CH2O) or m/z 162.09 (subsequent loss of the ester methoxy group). If the ring was already opened during the reaction (e.g., forming an N-(2-hydroxyethyl) derivative), the fragmentation pattern will shift heavily toward the facile loss of water (-18 Da).

Q4: I am running an SNAr reaction with methyl 2-fluorobenzoate instead of a Pd-catalyzed route. I see unreacted starting material on TLC, but the MS signal is weak. Why? Expert Insight: Unactivated fluoroarenes often bind tightly to transition metals if a catalyst is used, causing product inhibition[6]. In metal-free SNAr, methyl 2-fluorobenzoate lacks a strong basic site for positive electrospray ionization (ESI+). Morpholine and the aminated product ionize readily due to the basic nitrogen, but the starting fluoroarene does not. Resolution: Do not rely solely on ESI+ MS to quantify conversion. Use UV absorbance (e.g., 254 nm) or GC-MS (Electron Impact ionization) to accurately track the consumption of methyl 2-fluorobenzoate.

Quantitative Data: Exact Mass & Fragmentation Summary

Use the following table to cross-reference your full-scan and MS/MS data to rapidly identify species in your reaction mixture.

Compound NameRoleChemical FormulaExact MassExpected [M+H]+Key MS/MS Fragments (CID)
Methyl 2-morpholin-4-ylbenzoate Target ProductC12H15NO3221.1052222.11 m/z 192.10 (-CH2O), m/z 162.09 (-CH3OH)
Methyl 2-bromobenzoate Starting MaterialC8H7BrO2213.9629214.97 / 216.97 Isotopic doublet (1:1 ratio for 79Br/81Br)
Morpholine Starting MaterialC4H9NO87.068488.07 m/z 58.06 (-CH2O)
2-Morpholin-4-ylbenzoic acid Hydrolysis ByproductC11H13NO3207.0895208.09 m/z 190.08 (-H2O), m/z 160.07 (-CH2O)
Methyl benzoate Dehalogenation ByproductC8H8O2136.0524137.06 m/z 105.03 (-CH3OH)

Experimental Protocol: LC-HRMS/MS Method for Byproduct Elucidation

To ensure data trustworthiness, every analytical run must be a self-validating system. Follow this standardized protocol to prevent false positives caused by ex vivo degradation or instrument carryover.

Step 1: Sample Quenching and Preparation

  • Causality: Halting the reaction immediately prevents ex vivo degradation or continued byproduct formation in the LC vial.

  • Action: Aliquot 10 µL of the crude reaction mixture. Quench with 990 µL of LC-MS grade Acetonitrile containing 0.1% Formic Acid. Vortex for 10 seconds and centrifuge at 10,000 x g for 3 minutes to pellet precipitated inorganic salts (e.g., NaBr, Pd black).

  • Self-Validation: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., Morpholine-d8) to validate ionization efficiency and track matrix suppression.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid. Ramp from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The acidic mobile phase ensures complete protonation of the morpholine nitrogen, maximizing ESI+ sensitivity and ensuring sharp, symmetrical peak shapes.

Step 3: MS/MS Acquisition

  • Action: Operate the high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (ESI+) mode. Set a full scan range of m/z 100–800. Enable Data-Dependent Acquisition (DDA) to trigger Collision-Induced Dissociation (CID) on the top 3 most intense ions per cycle.

  • Self-Validation: Run a solvent blank (Acetonitrile + 0.1% FA) immediately before and after the crude sample. If m/z 222.11 appears in the blank, the system has carryover, invalidating quantitative assumptions.

Step 4: Data Interpretation

  • Action: Extract ion chromatograms (EIC) with a 5 ppm mass tolerance for m/z 222.11 (Product), m/z 208.09 (Hydrolysis), and m/z 137.06 (Dehalogenation). Compare the MS/MS spectra of these peaks against the theoretical fragmentation pathways outlined in the quantitative table above.

References

  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis Royal Society of Chemistry (RSC)[Link][6]

  • Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation Chinese Journal of Chemical Physics[Link][4]

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches RSC Advances[Link][5]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water American Chemical Society (ACS)[Link][3]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction ChemRxiv[Link][2]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation RSC Advances[Link][1]

Sources

Optimization

Technical Support Center: Enhancing the Reaction Rate of Morpholine with Methyl 2-Fluorobenzoate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction Welcome to the technical support center for the synthesis of methyl 2-(morpholin-4-yl)benzoate. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction

Welcome to the technical support center for the synthesis of methyl 2-(morpholin-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the nucleophilic aromatic substitution (SNAr) reaction between morpholine and methyl 2-fluorobenzoate. While this reaction is a cornerstone for creating valuable scaffolds in medicinal chemistry, achieving optimal reaction rates and yields can present challenges.

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your experimental design.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reaction between methyl 2-fluorobenzoate (an electrophile) and morpholine (a nucleophile) proceeds via a well-established addition-elimination mechanism .[1][2] Understanding this pathway is critical for troubleshooting and enhancement.

  • Nucleophilic Attack (Rate-Determining Step): The nitrogen atom of morpholine attacks the carbon atom bearing the fluorine (the ipso-carbon). This step is the slowest because it temporarily disrupts the aromaticity of the benzene ring.[2][3][4] The presence of an electron-withdrawing group (the methyl ester) ortho to the fluorine is crucial, as it helps to delocalize and stabilize the developing negative charge.[3][4]

  • Formation of the Meisenheimer Complex: A negatively charged, non-aromatic intermediate, known as a Meisenheimer complex, is formed.[1][2] The stability of this complex is paramount to the overall reaction rate.

  • Elimination & Re-aromatization (Fast Step): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.

The diagram below illustrates this two-step mechanism.

SNAr_Mechanism Reactants Reactants (Methyl 2-fluorobenzoate + Morpholine) TS1 Transition State 1 (C-N bond forming) Reactants->TS1 Addition Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate RDS_label Rate-Determining Step TS2 Transition State 2 (C-F bond breaking) Intermediate->TS2 Elimination Products Products (Methyl 2-(morpholin-4-yl)benzoate + HF) TS2->Products

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address problems you may encounter.

Q1: Why is my reaction proceeding very slowly or stalling before completion?

A slow or incomplete reaction is the most common issue. The root cause is almost always an insufficiently low activation energy for the rate-determining nucleophilic attack. Several factors can be adjusted.

A1: Key Parameters to Investigate

ParameterExplanation & Recommended Action
Temperature Causality: SNAr reactions often require elevated temperatures to overcome the activation barrier of disrupting aromaticity.[5] Room temperature conditions may be insufficient for this specific substrate, which is only moderately activated by a single ester group. Action: Increase the reaction temperature incrementally. Start at 80 °C and increase to 100-150 °C, monitoring for product formation and potential decomposition. High-temperature reactions are common for SNAr.[5][6]
Solvent Causality: The ideal solvent must stabilize the charged Meisenheimer intermediate. Polar aprotic solvents (e.g., DMSO, DMF, NMP) excel at this through dipole-dipole interactions without solvating the nucleophile as strongly as protic solvents.[5][7] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the morpholine, reducing its nucleophilicity.[8][9] Action: Switch to a high-boiling point, polar aprotic solvent like DMSO or NMP. This has the dual benefit of stabilizing the intermediate and allowing for higher reaction temperatures.
Base Causality: The reaction produces hydrofluoric acid (HF) as a byproduct. This can protonate the morpholine nucleophile, rendering it inactive. A non-nucleophilic base scavenges the HF, preserving the concentration of the active nucleophile. Action: Add 1.5 to 2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10] Organic bases like diisopropylethylamine (DIPEA) can also be used.[6]
Reagent Purity Causality: Water is a common impurity that can compete as a nucleophile (leading to hydrolysis of the ester) or reduce the effectiveness of the intended nucleophile. Morpholine itself is hygroscopic. Action: Ensure all reagents and solvents are anhydrous. Use freshly distilled morpholine and dry solvents.

The following workflow provides a logical approach to troubleshooting a slow reaction.

Troubleshooting_Workflow Start Reaction is slow or stalled. CheckTemp Is temperature ≥ 80 °C? Start->CheckTemp CheckSolvent Are you using a polar aprotic solvent (DMSO, NMP)? CheckTemp->CheckSolvent Yes IncreaseTemp ACTION: Increase temperature to 100-150 °C. CheckTemp->IncreaseTemp No CheckBase Is a non-nucleophilic base (e.g., K₂CO₃) present? CheckSolvent->CheckBase Yes ChangeSolvent ACTION: Switch to DMSO or NMP. CheckSolvent->ChangeSolvent No CheckPurity Are reagents and solvent anhydrous? CheckBase->CheckPurity Yes AddBase ACTION: Add 1.5-2.0 eq. of K₂CO₃. CheckBase->AddBase No DryReagents ACTION: Use anhydrous reagents/solvent. CheckPurity->DryReagents No Success Reaction rate should improve. CheckPurity->Success Yes IncreaseTemp->CheckSolvent ChangeSolvent->CheckBase AddBase->CheckPurity DryReagents->Success

Caption: A logical workflow for troubleshooting a slow SNAr reaction.
Q2: I'm observing a significant amount of methyl 2-hydroxybenzoate (methyl salicylate) as a byproduct. What's causing this?

A2: Hydrolysis Side Reaction

This side product arises from the hydrolysis of methyl 2-fluorobenzoate, where water acts as a nucleophile instead of morpholine.

  • Cause: Presence of water in the reaction mixture. This can be introduced from wet solvents, reagents, or atmospheric moisture. The use of strong hydroxide bases (e.g., NaOH, KOH) can also promote this pathway.

  • Solution:

    • Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Choice of Base: Use a non-hydroxide base like K₂CO₃ or Cs₂CO₃, which are less nucleophilic and primarily act as proton scavengers.

Q3: Can I use a catalyst to accelerate the reaction?

A3: Catalysis Options

For this specific reaction, optimizing thermal conditions and solvent choice is usually sufficient. However, for less activated aryl fluorides, catalytic methods are an option.

  • Transition Metal Catalysis: Ruthenium(II) complexes have been shown to catalyze SNAr reactions of even electron-neutral fluoroarenes by coordinating to the ring and making it more electrophilic.[11] This is typically reserved for challenging substrates where thermal methods fail.

  • Organic Photoredox Catalysis: Recent methods use organic photoredox catalysts to facilitate the nucleophilic defluorination of unactivated fluoroarenes under mild conditions.[12] This advanced technique is suitable for substrates that are sensitive to high temperatures.

For the reaction of methyl 2-fluorobenzoate, these catalytic methods are likely unnecessary but represent the frontier of SNAr chemistry.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl 2-(morpholin-4-yl)benzoate

This protocol incorporates best practices for enhancing reaction rate and yield.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-fluorobenzoate (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution with respect to the starting material.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Nucleophile Addition: Add morpholine (1.2 eq.) via syringe.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Screening for Optimal Reaction Temperature
  • Set up three parallel reactions in sealed vials following steps 1-4 of the General Protocol.

  • Place each vial in a separate heating block set to 80 °C, 100 °C, and 120 °C.

  • After a set time (e.g., 4 hours), take an aliquot from each reaction, quench with water, and analyze by LC-MS or ¹H NMR to determine the conversion percentage.

  • Compare the results to identify the temperature that provides the best balance of reaction rate and purity.

Frequently Asked Questions (FAQs)

Q: Why is fluorine the best halogen leaving group for SNAr reactions? This is the opposite of SN2 reactions.

A: This is an excellent and common question that highlights a key mechanistic difference. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-halogen bond. The weaker C-I bond breaks more easily than the strong C-F bond, making iodide the best leaving group.

In an SNAr reaction, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[2][3] The highly electronegative fluorine atom strongly withdraws electron density from the aromatic ring through the inductive effect.[4][13] This makes the ipso-carbon more electrophilic and therefore more susceptible to nucleophilic attack, lowering the activation energy of this first, slow step. The C-F bond is broken in the second, fast step, so its strength has a minimal impact on the overall reaction rate.[2][3] The order of reactivity for halogens in SNAr is F > Cl > Br > I.[1]

Q: How does the methyl ester group at the ortho position help the reaction?

A: The methyl ester (-CO₂Me) is a moderately strong electron-withdrawing group. Its placement at the ortho (or para) position is critical. When the nucleophile attacks and the negatively charged Meisenheimer complex forms, the ester group can directly participate in resonance delocalization, spreading the negative charge out of the ring and onto its oxygen atoms.[3][4] This stabilization of the intermediate lowers its energy, which in turn lowers the energy of the transition state leading to it, accelerating the rate-determining step. An ester group at the meta position cannot participate in this direct resonance stabilization and would have a much smaller rate-enhancing effect.[4]

Q: What safety precautions should I take when running this reaction at high temperatures?

A: Safety is paramount.

  • Pressure: Never heat a completely sealed system. Ensure your reaction vessel (e.g., a sealed tube) is rated for the temperature and potential pressure increase, or use a reflux condenser to maintain atmospheric pressure.

  • Solvents: High-boiling point solvents like DMSO and NMP have high flash points but are still flammable. Heat using a temperature-controlled heating mantle or oil bath. Avoid open flames.

  • Reagents: Morpholine is a corrosive and flammable liquid.[14][15] Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Workup: Be aware that quenching a hot DMSO reaction with water can be exothermic. Allow the reaction to cool to room temperature before beginning the workup.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • SNAr reaction scope & limitations. YouTube. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers. [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. PubMed. [Link]

  • Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. [Link]

  • Morpholine. National Institute of Standards and Technology. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]

  • Synthesis method of morpholine benzoate compound.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw. Royal Society of Chemistry. [Link]

  • Morpholine - Processing. AMS.usda.gov. [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]

  • Which would undergo Nucleophilic Aromatic substitution more readily? Reddit. [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]

  • Morpholine: Human health tier II assessment. Australian Department of Health. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

Sources

Troubleshooting

Column chromatography techniques for purifying polar aromatic amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with one of the most notoriously difficult tasks in downst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with one of the most notoriously difficult tasks in downstream processing: the purification of polar aromatic amines.

Whether you are working with anilines, pyridines, or complex amino-substituted heterocycles, these compounds are prone to irreversible adsorption, severe peak tailing (streaking), and on-column degradation. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these chromatographic failures and providing field-proven, self-validating methodologies to resolve them.

The Mechanistic Challenge: Why Do Amines Streak?

The fundamental issue lies in the stationary phase. Bare silica gel possesses surface silanol groups (-SiOH) that act as Brønsted acids with a pKa of approximately 4.5 to 5.5. Polar aromatic amines, which possess electron-rich lone pairs, undergo strong hydrogen bonding and ionic interactions with these acidic sites[1].

When a basic amine travels down a standard silica column, it continuously binds and unbinds to these acidic sites. This non-linear adsorption isotherm causes the leading edge of the sample band to move faster than the trailing edge, resulting in the characteristic "streak" or tailing observed on a TLC plate or chromatogram[2]. To achieve sharp peaks and high recovery, we must either neutralize the silica's acidity or change the stationary phase entirely[3].

Quantitative Strategy Comparison

The table below summarizes the quantitative parameters and expected outcomes for the most effective amine purification strategies.

Table 1: Comparison of Stationary Phases and Modifiers for Amine Purification

Purification StrategyStationary PhaseMobile Phase ModifierMechanism of ActionExpected Recovery
Standard Normal Phase Bare Silica Gel (SiO₂)NoneH-bonding / Dipole-dipole interactions< 50% (Severe streaking)
Silica Deactivation Bare Silica Gel (SiO₂)1–5% TEA or 1–2% NH₄OHModifier outcompetes analyte for acidic silanols80–95%
Amine-Bonded Phase NH₂-Functionalized SilicaNone requiredEliminates Brønsted acid sites entirely> 90%
Protection Strategy Bare Silica Gel (SiO₂)None (Analyte is Boc/Cbz protected)Masks the basic amine lone pair> 95% (Post-deprotection)

Purification Strategy Workflow

To determine the optimal approach for your specific amine, follow this decision matrix.

Workflow N1 Crude Polar Aromatic Amine N2 Acid-Sensitive or Bulky? N1->N2 N3 TLC Streaking on Bare Silica? N2->N3 No N4 Amine-Functionalized Silica (KP-NH) N2->N4 Yes N5 Deactivate Silica (1-5% TEA / NH4OH) N3->N5 Yes N6 Standard Normal Phase (Hexane / EtOAc) N3->N6 No N7 Use Protecting Group (e.g., Boc) N5->N7 Still Streaking?

Caption: Troubleshooting workflow for selecting amine purification strategies.

Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Silica Gel Deactivation via Triethylamine (TEA) Slurry

Adding 4 directly to the eluent during a run is often insufficient because the TEA can elute at the solvent front, leaving the lower portion of the column acidic. The silica must be pre-saturated[4].

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 5% (v/v) TEA[2].

  • Slurry Formation: In a separate beaker, add 2–3 mL of TEA to the dry silica gel (e.g., 150 g of 60-120 mesh silica). Add the non-polar component of your solvent system (e.g., petroleum ether or hexane) to create an evenly distributed slurry[5].

  • Column Packing: Pour the slurry into the column. Causality Note: The highly basic TEA immediately binds to the Brønsted acid silanol sites, neutralizing them before the analyte is ever introduced.

  • Equilibration: Pass 2–3 column volumes of your TEA-modified mobile phase through the packed column.

  • Validation Check: Collect a few drops of the eluent from the stopcock and spot it on pH paper. It must read basic (pH > 8). If it is neutral, continue flushing with TEA-modified solvent until the column is fully saturated.

  • Elution: Load your sample and elute.

Protocol 2: Flash Chromatography using Amine-Functionalized Silica

For acid-sensitive compounds or highly polar amines, amine-functionalized silica (where the silica surface is chemically bonded with amino-propyl silane) eliminates ionic interactions entirely[1].

  • Column Selection: Select a commercially available amine-functionalized silica cartridge (e.g., KP-NH)[3].

  • Method Development: Treat the amine column as a standard normal-phase column. Use standard amine TLC plates to develop your solvent system (e.g., Hexane/EtOAc). Causality Note: Because the stationary phase is inherently basic, you do not need to add TEA or ammonia to your mobile phase, greatly simplifying downstream solvent removal[6].

  • Equilibration: Flush the column with 3 column volumes of your starting non-polar solvent.

  • Loading & Elution: Load the sample dissolved in a minimal amount of solvent. Run the gradient as determined by your TLC.

  • Validation Check: Spot the eluted fractions on an amine-functionalized TLC plate. The absence of streaking confirms the successful elimination of secondary acid-base interactions.

Frequently Asked Questions (FAQs)

Q1: I added TEA to my eluent, but my compound still streaks. What is the next logical step? A: TEA is a tertiary amine and can sometimes be too sterically hindered to effectively block all microscopic silanol pores. Switch your modifier to 1–2% concentrated ammonium hydroxide (NH₄OH) mixed into the polar component of your mobile phase (e.g., Methanol)[2]. Ammonia is a smaller, more aggressive hydrogen-bond competitor[3].

Q2: Why does my aromatic amine decompose or turn dark brown on the silica column? A: You are likely observing on-column oxidation. Bare silica gel has a massive surface area exposed to trapped oxygen, and it often contains trace metal impurities that catalyze the oxidation of electron-rich aromatic amines. Solution: Switch to an 7[7], degas your solvents with nitrogen prior to use, and run the column rapidly under positive pressure.

Q3: I am working with a highly bulky tricyclic amine, and it won't elute even on amine-functionalized silica. Why? A: Bulky groups can shield the amine's lone pair, altering its expected interaction with the stationary phase and causing severe peak broadening or irreversible retention[8]. If modifying the mobile phase fails, employ a protecting group strategy. Temporarily protecting the amine (e.g., with a Boc or Cbz group) removes its basicity and polarity, allowing it to elute cleanly on standard silica[8]. You can quantitatively deprotect the amine after purification.

References

  • Sorbent Technologies, Inc. "Amino Silica Gel." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb73sGuj9YOcr9RpkXyRXnlZ4qCUkom17cxJ4eK-fqQhZ42KON0fq-6ZlCCtq2M4Gh7FW_VWqOiSxT5Bx_SkumbrK6e7DGh1sYtjAtPSmR8RyqTMZteq8L7I2wB5e4Avcfr-P0iFjFdb1T1u8Gxoihoxdi7JlRzKXVBzKWlxpN8aYxd2nZXIjWKwJylIV4go_mNOS37pU4EKRBoV3GkjKX8QU=]
  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxBu0kfUpvKbtNkK9GnF_mqA5oMI0ZxXiY74YzciKZYXFrTM8_PQytKkXZKPe3jQHkaRs79IYmV7KvEd0Tls0K_3KDSiqDYWBZZ0TqkbRaWqhQpI18iElqSifc_vlWAaFSU9cGhG8-dF6DTaQKikuRlMBLw9DzYqJsAdJdoF5GyD4drj-i6Rjb3I4IT4PtkWw_DXZeWg_r10uzaOfdMXzj_z3tPHpaqrj9DPplXtgDjOf_egjWf2mjTUFVna_ovtJ_ES2jm6ozx_A_lgduCnahq7RbtBO_CNPB-rUdjZJ9BUJmXNNu0B3dOcgny_jnf9ficmtAqMo=]
  • Sorbent Technologies, Inc. "Amino MPLC." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKXdba_vcqW8nTnme1OHHhvkE8-ib8GTPmTqgz7AldeHg5vQiJzujrWpwpsc1_ZoYsfkiopfQyUszTB8TZOtCHvc7YT0kyngANMIuElNfijRyXWbH5x4s5C3kBit1F5XedURW1tK-a4mnZmnK0ZAKsLFRqASd9Uny_z2-gR0gSwDX1CcIgTC9_iRZSG9JalpKcRHv0X7OENyPdCJPUGoZM2Ag1vwRBzRvDv_OCYw==]
  • BenchChem. "Technical Support Center: Purification of Bulky Amines by Chromatography." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFme3KBXYJxiKg-C-XAJd-7kZUXyHKjocTbHB54A7y6xLMznOmfxKlF0bKkBbi5qkllbqd4ualUaq6W7eqqeP8npxtUNg0ZFVoe06rwJz15Q2wjUowTn7AAXOuO8Guj9uCeHqPiJ5cllpN4uiLMCSfEoOCWn6_VehsRSAKfIwPgUDLvrK39SS1darWhD9YetvuKzxuSSVpmpADntlHvCP2yYmJZAA==]
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpn6BQUVkl9ICvfVn18qSGZN-gWDoLwvEY3DcwgwugOER8Y00LDiwsK2i8B0GwNoj3l1vJY48uZfeoXQ0FvIAzLz6wo8RaJMC_K6OBWb0jvAwao9Qkfly3OuqCU3ysZ3u5NOCIR73CZw-lMq0Iz6kKTGxVuDMGlR7h72E_ksUfgI-yHgrd_jVGTMg4xgtKWJ-bxzYZ_54uoD5p3OE2ccQKTbtCSaHXBFpXv70=]
  • BenchChem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNmKd8SnuN2C3-NBPrfcnWlzQe3BvkB_TGwGt1iNb4MgDILz8a8_Mpl2pQcAnB8wpBTWd0L2C8AC2FNyIuaV0H1XEQ_SNiyo-OsOpSz1jaejGaPf8ZrJvTaxIi03UW6-kJbNiSLR1yjEG1JpaFDVze0HF3qhbFOsvc_vgHK4lGBanyTVUOcmcYN_ko6VfbyC2Q-41WX4zPA28FYNBuZY705moJbU3bq3FfGqYzhyar]
  • RSC.org. "Neutral silica gel preparation." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08c_h9AjnjPPLUlRFF0bUp4ATdNaF4IWtYpmbYMPZtLkJq6uIiIV4ukLzbv8dQn416BRZ63JzCtolLCCxAtiMl2WyjJarDWoiXlIhDYpphtJrkq7MyrQjp9fwvfLzxh5dqDcXLqcgbEDRYlWw_27GaaJLrtYhTAQ=]
  • PubMed (Biomed Chromatogr). "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQJOXY2jPdNRhhseRpTrG5O0YZyFurxtFzEN_jydZXDXOGYSUHMl1eZAsEs0MO2qAMGwgo9eSeKECjd-XBx97S9U_0Au3O1m-zhTBEUI_XNGEFGxkfQ3GUQFqeBBfGeP6kLeUX]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Troubleshooting for Methyl 2-morpholin-4-ylbenzoate

Welcome to the Application Support Center. This portal provides advanced troubleshooting, thermodynamic rationales, and validated methodologies for the purification of Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal provides advanced troubleshooting, thermodynamic rationales, and validated methodologies for the purification of Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0).

As a critical secondary amine building block, this compound is heavily utilized in the synthesis of advanced therapeutics, including benzothiazole-based LRRK2 inhibitors for demyelinating neurodegenerative diseases [1] and quinazolinone-based subchemotypes targeting the HIV-1 capsid protein [2]. Achieving high-purity crystalline material (>99% HPLC) is paramount to preventing downstream catalytic poisoning and side-reactions during subsequent coupling steps.

Thermodynamic Principles & Solvent Selection

Methyl 2-morpholin-4-ylbenzoate possesses a unique solubility profile driven by the lipophilic methyl ester and the moderately polar, basic morpholine ring. Successful recrystallization requires a binary solvent system that balances dissolution at high temperatures with rapid supersaturation at lower temperatures.

We recommend a Dichloromethane (DCM) / Isopropanol (IPA) solvent system. DCM acts as the primary solubilizer to disrupt the crude crystal lattice, while IPA serves as the crystallization vehicle (anti-solvent) once the DCM is selectively evaporated.

Quantitative Solvent Comparison Data
Solvent SystemSolubility @ 25°CSolubility @ 75°CTypical YieldPurity ProfileMechanistic Note
Pure Isopropanol (IPA) Low (<5 mg/mL)Moderate (~40 mg/mL)65–70%>99.0%Excellent purity, but requires excessively large solvent volumes.
DCM / IPA (1:9 v/v) Moderate (~15 mg/mL)High (>150 mg/mL)80–85%>98.5%Optimal. DCM ensures complete dissolution; IPA drives supersaturation upon DCM evaporation.
Ethanol / Water (8:2) LowHigh50–60%~95.0%High risk of ester hydrolysis if heated excessively; prone to oiling out.
Ethyl Acetate / Hexanes ModerateHigh75–80%~97.0%Good alternative, but morpholine N-oxide impurities often co-precipitate.

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This protocol is designed as a self-validating system: visual cues (cloud point) and analytical checks ensure the process remains within thermodynamic boundaries.

  • Dissolution & Lattice Disruption: Suspend 10.0 g of crude Methyl 2-morpholin-4-ylbenzoate in 50 mL of Isopropanol (IPA). Add 5–10 mL of Dichloromethane (DCM) dropwise while heating the flask to 70–75°C.

    • Causality: DCM disrupts the intermolecular hydrogen bonding and packing of the crude matrix, ensuring complete dissolution without requiring boiling temperatures that could degrade the morpholine ring.

  • Hot Filtration (Impurity Scavenging): Add 0.5 g of activated charcoal to the hot solution. Stir for 5 minutes, then filter rapidly through a pre-warmed Celite pad into a clean receiving flask.

    • Causality: Morpholine derivatives are susceptible to trace N-oxidation. Charcoal adsorbs these highly polar, colored polymeric byproducts.

  • Concentration & Nucleation (The Cloud Point): Transfer the filtrate to a rotary evaporator. Carefully remove the DCM under reduced pressure (400 mbar, 60°C bath) until the solution becomes slightly opaque (the "cloud point").

    • Causality: Selectively removing the highly solubilizing DCM forces the system into a metastable, supersaturated state within the remaining IPA.

  • Controlled Crystal Growth: Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of ~0.5°C/min. Once at 25°C, transfer to an ice bath (0–5°C) for 2 hours.

    • Causality: A slow cooling gradient prevents the entrapment of solvent molecules (inclusions) within the crystal lattice, ensuring a high-purity crystalline habit.

  • Isolation & Validation: Filter the resulting crystals under vacuum. Wash the filter cake with 15 mL of ice-cold IPA, followed by 10 mL of cold heptane. Dry under high vacuum at 40°C to constant weight. Validate the final product against standard reference data for CAS 223560-37-0 [3].

Workflow & Troubleshooting Logic

Recrystallization Crude Crude Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) Dissolution Dissolution in Hot IPA/DCM (T = 75°C) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities & Charcoal) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C / min to 5°C) HotFiltration->Cooling OilingOut Defect: Oiling Out (Liquid-Liquid Phase Separation) Cooling->OilingOut High Impurity / Rapid Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Optimal Supersaturation Seeding Intervention: Add Seed Crystals or Evaporate Residual DCM OilingOut->Seeding Seeding->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation PureProduct High-Purity Product (>99% HPLC) Isolation->PureProduct

Workflow and troubleshooting logic for the recrystallization of Methyl 2-morpholin-4-ylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing? A: Oiling out occurs when the compound's concentration exceeds its solubility at a temperature above its melting point in that specific solvent mixture. This leads to a liquid-liquid phase separation rather than solid-liquid nucleation. For Methyl 2-morpholin-4-ylbenzoate, this usually happens if the DCM concentration is too high during the cooling phase, or if the cooling rate is too rapid.

  • Corrective Action: Reheat the mixture until homogeneous. Evaporate more DCM to lower the co-solvent ratio, and introduce authentic seed crystals exactly at the cloud point. Seeding bypasses the high activation energy required for spontaneous nucleation, forcing the system directly into a solid-liquid phase separation.

Q: I am observing an unexpectedly low recovery yield (<50%). How can I optimize the thermodynamic recovery? A: A low yield indicates that the terminal solubility of the morpholinobenzoate in your solvent system is too high at 5°C.

  • Corrective Action: This is almost always caused by residual DCM. Ensure the DCM is thoroughly distilled off prior to the final cooling phase. If the yield remains low, you can add a strict anti-solvent, such as cold heptane, dropwise to the IPA solution at 5°C to force the remaining product out of solution.

Q: My isolated crystals have a yellowish tint despite performing a hot filtration. What is the cause? A: The morpholine moiety is prone to trace oxidation, and the resulting N-oxides or quinoid-type degradation products can co-crystallize if the solvent polarity is too high.

  • Corrective Action: If activated charcoal is insufficient, perform a mild basic wash (using saturated NaHCO₃) of the crude material dissolved in pure DCM prior to recrystallization. This removes acidic/phenolic trace impurities. Afterward, dry the organic layer over Na₂SO₄, concentrate, and proceed with the IPA recrystallization SOP.

References

  • Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quinazolinone-based Subchemotypes for Targeting HIV-1 Capsid Protein: Design and Synthesis Source: Medicinal Chemistry Research (PMC / NIH) URL:[Link]

Troubleshooting

Dealing with catalyst poisoning in palladium-catalyzed amination reactions

Welcome to the Technical Support Center for Palladium-Catalyzed Aminations. As application scientists, we know that the Buchwald-Hartwig cross-coupling is a cornerstone of C–N bond formation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Aminations. As application scientists, we know that the Buchwald-Hartwig cross-coupling is a cornerstone of C–N bond formation. However, it is notoriously susceptible to catalyst poisoning and deactivation—especially when dealing with basic amines, sulfur-containing heterocycles, or sterically congested substrates.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your catalytic cycles remain robust and active.

Diagnostic Workflow: Identifying the Mode of Failure

Before adjusting parameters, you must accurately diagnose whether your catalyst is trapped in an off-cycle resting state (poisoned) or has irreversibly decomposed.

DiagnosticWorkflow Start Reaction Stalled or Low Yield CheckPd Is Palladium Black Present? Start->CheckPd PdBlackYes Yes: Catalyst Decomposition (Pd(0) Aggregation) CheckPd->PdBlackYes Black precipitate observed PdBlackNo No: Catalyst Poisoning (Off-Cycle Resting State) CheckPd->PdBlackNo Solution remains homogeneous Cause1 Thermal Degradation, O2 Ingress, or Ligand Loss PdBlackYes->Cause1 Cause2 Strong Amine/Heterocycle Coordination to Pd(II) PdBlackNo->Cause2 Sol1 Optimize Pre-catalyst, Lower Temp, Degas Solvent Cause1->Sol1 Sol2 Increase Ligand Steric Bulk (e.g., BrettPhos, RuPhos) Cause2->Sol2

Diagnostic flowchart for identifying and resolving palladium catalyst deactivation pathways.

Troubleshooting Guide & FAQs

Q1: My amination of 2-bromopyridine stalls at 30% conversion. The solution is still yellow/orange, but product formation has stopped. What is happening? Causality: You are experiencing classical product/substrate inhibition. The nitrogen atom of the 2-bromopyridine (or your basic amine product) acts as a competing ligand. It coordinates tightly to the electrophilic Pd(II) center, forming a stable, off-cycle complex that prevents transmetalation or reductive elimination 1. Solution: Switch to sterically demanding dialkylbiarylphosphine ligands (e.g., BrettPhos). These ligands feature substituents in the 3-position of the upper phenyl ring, which lock the orientation of the phosphine and create massive steric bulk. This physical crowding forces the competing amine to dissociate, pushing the catalytic cycle forward 2.

Q2: I am seeing a fine black precipitate forming at the bottom of my flask after 45 minutes, and the yield is abysmal. How do I prevent this? Causality: That precipitate is "Palladium Black"—metallic Pd(0) that has agglomerated into insoluble nanoparticles and permanently crashed out of the catalytic cycle 3. This occurs when the Pd(0) intermediate becomes under-ligated. Common triggers include thermal decomposition (running reactions >110 °C) or oxygen ingress, which irreversibly oxidizes your electron-rich phosphine ligands into inactive phosphine oxides 4. Solution: Abandon in situ catalyst generation (mixing Pd(OAc)₂ and free ligand). Instead, use well-defined Pd(II) pre-catalysts (like Palladacycle G3/G4). Pre-catalysts ensure a strict 1:1 ligand-to-metal ratio and control the release of Pd(0), preventing the concentration spikes that lead to nanoparticle aggregation 3.

Q3: How do I choose between BrettPhos and RuPhos for overcoming product inhibition? Causality: While both are highly effective, Density Functional Theory (DFT) studies reveal a fundamental mechanistic divergence. Because BrettPhos is more electron-rich and sterically hindered, the rate-limiting step of the Pd-BrettPhos system is oxidative addition. Conversely, for Pd-RuPhos, the rate-limiting step is reductive elimination5. Solution: Use BrettPhos for primary amines; its massive bulk prevents the formation of off-cycle bis-amine complexes, and its electron density accelerates elimination. Use RuPhos for secondary amines, where the steric penalty of reductive elimination is lower, allowing the cycle to turn over efficiently.

Q4: My substrates contain sulfur (e.g., thiophenes). The catalyst dies immediately. What is the workaround? Causality: Sulfur is a powerful σ-donor that aggressively poisons electrophilic metal catalysts by saturating the coordination sphere, entirely halting oxidative addition 6. Solution: Implement an autoregulatory mechanism. Use a weak inorganic base (like K₃PO₄ or Cs₂CO₃) instead of strong bases (like NaOtBu). The poor solubility of weak bases in organic solvents acts as a slow-release mechanism for the active nucleophile, keeping the concentration of the competing poison low enough to allow catalyst turnover.

Quantitative Ligand Comparison

Selecting the right ligand is a mathematical balance of sterics and electronics. Use this data to match the ligand to your specific poisoning risk.

Ligand ClassSteric HindranceElectronic ProfileRate-Limiting StepPoisoning ResistancePrimary Application
BINAP ModerateWeakly donatingReductive EliminationLowIntramolecular couplings, non-basic amines
XPhos HighElectron-richVariableModerateGeneral cross-coupling, aryl chlorides
RuPhos Very HighModerately electron-richReductive EliminationHighSecondary amines, moderate steric bulk
BrettPhos Extremely HighHighly electron-richOxidative AdditionVery HighPrimary amines, highly basic/coordinating amines

Experimental Protocols

Protocol 1: Robust Setup for Poison-Prone Amines (Self-Validating System)

This protocol is designed to prevent both amine coordination and palladium black formation.

Step 1: Pre-catalyst & Reagent Preparation

  • Weigh 1.0 mmol of aryl halide and 1.2 mmol of the amine into an oven-dried Schlenk tube.

  • Add 1–2 mol% of BrettPhos Pd G3 precatalyst.

  • Validation Check 1: G3 precatalysts release the active Pd(0) species alongside a stoichiometric equivalent of carbazole. The reaction should remain a clear, homogeneous yellow/orange. If it turns dark immediately, your glassware or reagents are contaminated with moisture.

Step 2: Solvent Degassing

  • Add 4.0 mL of anhydrous 1,4-dioxane.

  • Sparge the solvent directly with Argon for 15–20 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes electron-rich dialkylbiarylphosphines. Removing O₂ is non-negotiable to prevent Pd black.

Step 3: Base Addition (Autoregulatory Control)

  • Add 2.0 equiv (2.0 mmol) of finely milled, anhydrous K₃PO₄.

  • Validation Check 2: The base will remain largely insoluble. This heterogeneous state is intentional; it slowly deprotonates the amine, preventing a massive influx of nucleophile that could choke the Pd center.

Step 4: Thermal Activation

  • Seal the tube and heat to 80 °C (Do not exceed 100 °C).

  • Validation Check 3: Monitor via LC-MS after 2 hours. If conversion is stalled but the solution is still yellow, you have a steric mismatch (switch to RuPhos). If the solution is black, thermal degradation occurred (lower temperature to 65 °C and increase reaction time).

Protocol 2: Catalyst Rescue & Reactivation

If you are forced to use in situ catalyst generation (Pd(OAc)₂ + Ligand) and are experiencing rapid deactivation:

Step 1: Adjust the Ligand-to-Metal ratio. Instead of the standard 1:1 or 2:1 ratio, use a 3:1 ratio of Phosphine to Pd(II). Step 2: Causality: During the initial reduction of Pd(II) to Pd(0), one equivalent of phosphine is often sacrificed (oxidized) to reduce the metal. A 3:1 ratio ensures that after reduction, enough pristine ligand remains to stabilize the highly reactive Pd(0) species and prevent nanoparticle agglomeration.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Formation of palladium black during Suzuki coupling Source: Reddit (r/Chempros) URL:[Link]

  • Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis Source: Science (via ResearchGate) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of Synthesized Methyl 2-morpholin-4-ylbenzoate

For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth, comparative analysis of the purity of laboratory-synthesized Methyl 2-morpholin-4-ylbenzoate, a key building block in medicinal chemistry. We will dissect the results from a multi-pronged analytical approach, comparing a common synthetic route to commercially available alternatives. Our focus is on not just what the purity is, but why certain impurities may be present and how to rigorously validate the final compound.

The Synthetic Context: Understanding Potential Impurities

The purity of a synthesized compound is intrinsically linked to its synthetic route. For Methyl 2-morpholin-4-ylbenzoate, a common and efficient synthesis involves the Buchwald-Hartwig amination of Methyl 2-bromobenzoate with morpholine. This palladium-catalyzed cross-coupling reaction, while powerful, can introduce specific impurities that must be carefully monitored.

Key Potential Impurities:

  • Starting Materials: Unreacted Methyl 2-bromobenzoate and morpholine.

  • Catalyst Residues: Trace amounts of palladium and phosphine ligands.

  • Side-Products: Products of side reactions, such as the dehalogenation of the starting material.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Understanding this impurity profile is the first step in designing a robust validation strategy. It allows us to select the most appropriate analytical techniques to detect and quantify these specific species.

Experimental Design: A Multi-Modal Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A more reliable approach employs multiple, orthogonal methods that provide complementary information. In this guide, we compare the purity of in-house synthesized Methyl 2-morpholin-4-ylbenzoate with two commercially available batches from different suppliers.

Our analytical workflow is as follows:

G cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation Workflow Synthesis Buchwald-Hartwig Amination Purification Column Chromatography Synthesis->Purification HPLC HPLC-UV/MS Purification->HPLC GCMS GC-MS Purification->GCMS NMR ¹H and ¹³C NMR Purification->NMR EA Elemental Analysis Purification->EA

Caption: Workflow for the synthesis and multi-technique purity validation of Methyl 2-morpholin-4-ylbenzoate.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the workhorse for purity determination of non-volatile small molecules. By coupling it with both a UV detector and a mass spectrometer, we can quantify impurities and tentatively identify them based on their mass-to-charge ratio.

Experimental Protocol:

  • Sample Preparation: Samples of in-house synthesized and commercial Methyl 2-morpholin-4-ylbenzoate were dissolved in acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a diode array detector (DAD) and a 6120 Quadrupole LC/MS was used.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and ESI+ mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive for volatile and semi-volatile impurities, such as residual solvents and low-boiling point starting materials.

Experimental Protocol:

  • Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD.

  • Chromatographic Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and can provide quantitative information about the purity of the bulk material.

Experimental Protocol:

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer.

  • Acquisition: Standard ¹H and ¹³C{¹H} spectra were acquired. For quantitative ¹H NMR (qNMR), a relaxation delay (d1) of 30 seconds was used to ensure full relaxation of all protons.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for the pure compound.

Experimental Protocol:

  • Sample Preparation: Samples were dried under high vacuum for 24 hours to remove residual moisture and solvents.

  • Instrumentation: A PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Analysis: Approximately 2 mg of each sample was weighed and analyzed in triplicate.

Comparative Data Analysis

The following tables summarize the purity data obtained for the in-house synthesized Methyl 2-morpholin-4-ylbenzoate and the two commercial alternatives.

Table 1: HPLC-UV Purity Comparison

SampleMain Peak Area (%)Number of Impurities Detected
In-House Synthesized99.8%2
Commercial Supplier A98.5%4
Commercial Supplier B99.2%3

Table 2: GC-MS Analysis of Volatile Impurities

SampleResidual SolventsOther Volatile Impurities
In-House SynthesizedDichloromethane (0.05%)None Detected
Commercial Supplier AToluene (0.1%)Unidentified peak at 8.2 min
Commercial Supplier BEthyl Acetate (0.08%)None Detected

Table 3: Elemental Analysis Results

Sample%C (Theoretical: 65.14)%H (Theoretical: 7.05)%N (Theoretical: 5.95)
In-House Synthesized65.107.085.91
Commercial Supplier A64.887.155.85
Commercial Supplier B65.057.015.90

Discussion and Interpretation

The multi-modal analysis reveals a comprehensive picture of the purity of each sample.

  • In-House Synthesized Methyl 2-morpholin-4-ylbenzoate: The in-house synthesized material demonstrated the highest purity by HPLC-UV analysis (99.8%). The only detectable impurities were trace amounts of residual dichloromethane from the purification process, as confirmed by GC-MS. The elemental analysis results were in excellent agreement with the theoretical values, and the NMR spectra showed a clean product with no discernible impurities. This high purity is attributed to a carefully optimized purification protocol involving column chromatography followed by recrystallization.

  • Commercial Supplier A: This sample exhibited the lowest purity by HPLC (98.5%) with four detectable impurities. One of these impurities was identified by LC-MS as unreacted Methyl 2-bromobenzoate. The presence of residual toluene, a common solvent in industrial synthesis, was also noted. The elemental analysis results deviated slightly from the theoretical values, consistent with the lower purity observed by chromatography.

  • Commercial Supplier B: This batch showed intermediate purity (99.2%). While cleaner than Supplier A's product, it still contained more impurities than the in-house synthesized material. GC-MS detected residual ethyl acetate. The elemental analysis was in good agreement with the theoretical values, suggesting that the impurities are present at low levels.

G cluster_inhouse In-House Synthesis cluster_commA Commercial Supplier A cluster_commB Commercial Supplier B IH_Purity Purity: 99.8% IH_Impurities Impurities: - Dichloromethane (0.05%) CA_Purity Purity: 98.5% CA_Impurities Impurities: - Methyl 2-bromobenzoate - Toluene (0.1%) - 2 other unidentified CB_Purity Purity: 99.2% CB_Impurities Impurities: - Ethyl Acetate (0.08%) - 2 other unidentified

Caption: Comparative summary of purity and identified impurities for Methyl 2-morpholin-4-ylbenzoate from different sources.

Conclusion: The Importance of In-House Validation

This comparative guide underscores the critical importance of rigorous, in-house purity validation, even for commercially sourced starting materials. While commercial suppliers provide a certificate of analysis, the level of detail and the analytical techniques used can vary. Our findings demonstrate that a carefully executed laboratory synthesis and purification can yield material of higher purity than some commercially available alternatives.

For researchers in drug development, the presence of even minor impurities can have significant consequences, potentially leading to off-target effects, altered pharmacokinetic profiles, or irreproducible experimental results. By employing a multi-modal analytical approach, scientists can gain a comprehensive understanding of their compound's purity and make informed decisions about its suitability for downstream applications.

References

  • Buchwald-Hartwig Amination: "A Mild and General Method for the Palladium-Catalyzed Amination of Aryl Bromides." J. Am. Chem. Soc.1996 , 118 (30), pp 7215–7216. [Link]

  • ICH Q3A Impurities in New Drug Substances: "Guidance for Industry: Q3A Impurities in New Drug Substances." U.S. Food and Drug Administration. [Link]

  • HPLC for Pharmaceutical Analysis: "High Performance Liquid Chromatography in Pharmaceutical Analyses." Pharmacognosy Reviews. 2010 , 4 (7), pp 41-50. [Link]

  • Quantitative NMR Spectroscopy: "Quantitative NMR Spectroscopy in Pharmaceutical Applications." Journal of Pharmaceutical and Biomedical Analysis. 2012 , 69, pp 1-17. [Link]

Comparative

Cross-validation of analytical methods for morpholine derivatives

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Morpholine Derivatives For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of ana...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Morpholine Derivatives

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. This is particularly true for morpholine derivatives, a class of compounds prevalent in pharmaceuticals as either active ingredients or potential impurities.[1] When analytical methods are transferred between laboratories, or when a new method is introduced to replace an existing one, a rigorous cross-validation process is essential to guarantee data integrity and regulatory compliance.[2][3]

This guide provides an in-depth comparison of analytical techniques for morpholine derivatives and a comprehensive framework for their cross-validation. It moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy protocol.

The Imperative of Cross-Validation

Analytical method cross-validation is the documented process of demonstrating that two or more analytical methods are suitable for their intended purpose and provide comparable results.[2] This is a critical step in the pharmaceutical industry to ensure that data generated at different sites or with different techniques are equivalent and reliable.[4] Regulatory bodies like the FDA and EMA mandate such validation to ensure product quality and patient safety.[5]

The primary reasons for conducting a cross-validation study include:

  • Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab.[6][7]

  • Method Update: When a new or modified analytical method is implemented to replace an older one.

  • Inter-laboratory Comparison: To ensure consistency of results between different testing facilities.[8]

Comparing Analytical Methodologies for Morpholine Derivatives

The choice of analytical method for morpholine derivatives is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity. Due to morpholine's polarity, direct analysis can be challenging, often necessitating derivatization or specialized chromatographic techniques.[9]

Here, we compare two widely used methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Parameter GC-MS with Derivatization HPLC with UV/MS Detection Rationale & Causality
Principle Derivatization to a more volatile and thermally stable compound (e.g., N-nitrosomorpholine) followed by GC-MS analysis.[2][10]Direct analysis or derivatization to a UV-active compound, separated by HPLC and detected by UV or MS.[11][12]Morpholine's high polarity and lack of a strong chromophore make direct GC or UV detection difficult. Derivatization enhances volatility for GC and imparts UV absorbance for HPLC-UV. LC-MS/MS offers high sensitivity and specificity without derivatization.[13][14]
Sensitivity Excellent, with Limits of Detection (LOD) in the µg/L range.[10]Good to Excellent. LC-MS/MS provides the highest sensitivity, with LODs in the µg/kg range.[13][15]Mass spectrometry provides highly specific and sensitive detection, making both GC-MS and LC-MS/MS ideal for trace-level impurity analysis.
Specificity High, due to mass spectrometric detection.[2]High, especially with MS detection.[16]The ability to monitor specific parent and daughter ion transitions in MS provides a high degree of confidence in analyte identification.
Sample Throughput Moderate, due to the derivatization and extraction steps.Moderate to High. Direct injection methods have higher throughput.The additional sample preparation steps in the GC-MS method can be a rate-limiting factor.
Robustness Good, but sensitive to variations in derivatization conditions.Generally high, particularly for direct injection LC-MS/MS methods.[17]HPLC methods are often considered more robust for routine QC environments due to simpler sample preparation.

The Cross-Validation Workflow: A Step-by-Step Protocol

A successful cross-validation study is built on a well-defined protocol that outlines the experiments, acceptance criteria, and documentation requirements.[18][19]

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Develop Cross-Validation Protocol AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Defines SampleAnalysis Analyze Identical Samples by Both Methods AcceptanceCriteria->SampleAnalysis Guides DataCollection Collect and Document Raw Data SampleAnalysis->DataCollection Generates DataAnalysis Statistical Analysis of Results DataCollection->DataAnalysis Inputs Comparison Compare Results Against Acceptance Criteria DataAnalysis->Comparison Provides Report Generate Final Cross-Validation Report Comparison->Report Summarizes ValidationParameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity LOD LOD Method->LOD

Caption: Key parameters in analytical method validation. [17]

Navigating Challenges in Cross-Validation

Several challenges can arise during the cross-validation process. Proactive planning and a thorough understanding of the analytical methods can mitigate these risks.

  • Instrumental Differences: Even identical instrument models can exhibit performance variations. [7]It is crucial to ensure that both systems are properly qualified and calibrated.

  • Reagent and Standard Variability: Use of different batches of reagents or reference standards can introduce bias. Whenever possible, use the same batches for both methods.

  • Analyst Technique: Differences in analyst technique can be a significant source of variability. Ensure that all analysts are adequately trained on both methods. [20]* Inadequate Documentation: Incomplete or unclear method procedures can lead to deviations and errors. [18]The method transfer package should be comprehensive and unambiguous.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical methods for morpholine derivatives is a scientifically rigorous process that underpins the reliability of pharmaceutical quality control. By adhering to a well-structured protocol, understanding the nuances of the chosen analytical techniques, and anticipating potential challenges, researchers and scientists can ensure the integrity and consistency of their data. This, in turn, supports robust drug development and ultimately, patient safety. The choice between methods like GC-MS and HPLC will depend on specific needs, but a thorough cross-validation ensures that regardless of the method employed, the results are comparable and trustworthy. [2]

References

  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives.
  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • PubMed. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. J Agric Food Chem. 2014;62(17):3697-701.
  • International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. 2013;3(1):31-40.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025.
  • Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Vietnam Journal of Food Control (VJFC). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). 2021;4(4):245-251.
  • SciELO. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. 2020.
  • Benchchem. A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • ACS Publications. Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry. 2014.
  • Benchchem. Application Notes and Protocols for the Quantification of Morpholine Derivatives.
  • ResearchGate. Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. 2025.
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives.
  • Pharmaceutical Technology. Challenges in Analytical Method Transfer. 2006.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025.
  • Benchchem. A Guide to Inter-Laboratory Validation of Analytical Methods for Agrochemical Intermediates.
  • OIV. Validation protocol of analytical methods. 2000.
  • PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • BioPharm International. Challenges in Analytical Method Development and Validation. 2014.
  • ResearchGate. The derivatization reaction of morpholine.
  • RSSL. Challenges of Analytical Method Transfer in the Pharmaceutical Industry.
  • Lab Manager. Analytical Method Transfer Between Laboratories: Challenges and Solutions. 2025.
  • Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • QbD Group. Analytical Method Transfer: Common Pitfalls and How to Avoid Them. 2024.
  • rp-hplc analytical method development and validation for newly synthesized n-{[6. 2022. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElWhTAgU2ymvrqUnLzaYOVKbNlD7Y49npspmwgmwACfTXQ-EQ0JHwAqlMDtp5z0J_4VsPqbYZvz29_xMPNmE57vRZ5VE6dLpPdeTN1xiTr4Kafji4AY7P4h6naHv5ohojt_n8l1UC_HUWHmjPicrY=
  • International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. 2021;13(6):646-650.
  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. 2024.
  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA.
  • EBF. ICH M10 and FDA 2018 BMV Guideline: Feedback from the EBF. 2019.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • PMC. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation. 2017.
  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. 2025.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. 2026.
  • EMA. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023.

Sources

Validation

Spectroscopic Comparison Guide: Methyl 2-morpholin-4-ylbenzoate vs. Its Isomers

In medicinal chemistry, the morpholine ring is a privileged pharmacophore frequently utilized to modulate a drug candidate's pharmacokinetic profile and basicity. When appended to a benzoate scaffold, the relative positi...

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Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the morpholine ring is a privileged pharmacophore frequently utilized to modulate a drug candidate's pharmacokinetic profile and basicity. When appended to a benzoate scaffold, the relative positional isomerism—ortho, meta, or para—profoundly dictates the molecule's three-dimensional conformation and electronic distribution.

This guide provides an in-depth spectroscopic comparison of Methyl 2-morpholin-4-ylbenzoate (ortho)[1], Methyl 3-morpholin-4-ylbenzoate (meta)[2], and Methyl 4-morpholin-4-ylbenzoate (para)[3]. By analyzing their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra, we will decode the causal relationships between molecular geometry and spectroscopic outputs.

The Causality of Spectroscopic Divergence

To interpret the spectroscopic data of these isomers, one must first understand the interplay between mesomeric (resonance) effects , inductive effects , and steric hindrance . The position of the morpholine ring relative to the methyl ester dictates which of these forces dominates.

The Para Isomer: Push-Pull Resonance

In Methyl 4-morpholin-4-ylbenzoate, the morpholine nitrogen and the ester carbonyl are perfectly aligned for a "push-pull" electronic system. The nitrogen atom's lone pair donates electron density (+R effect) through the aromatic π -system directly into the electron-withdrawing ester group (-R effect)[4]([Link]). This extended delocalization increases the single-bond character of the carbonyl group and heavily shields the aromatic protons adjacent to the morpholine ring.

The Ortho Isomer: Steric Inhibition of Resonance

In Methyl 2-morpholin-4-ylbenzoate, the bulky morpholine ring is positioned immediately adjacent to the ester group. The resulting steric clash forces the morpholine ring, the ester group, or both to twist out of the coplanar alignment with the benzene ring. This phenomenon, known as steric inhibition of resonance [5]([Link]), severs the π -orbital overlap. Consequently, the ester group behaves spectroscopically like an isolated, unconjugated aliphatic ester.

The Meta Isomer: Inductive Dominance

In Methyl 3-morpholin-4-ylbenzoate, direct resonance communication between the morpholine nitrogen and the ester carbonyl is geometrically impossible. The morpholine group primarily exerts an electron-withdrawing inductive effect (-I) across the σ -framework, resulting in intermediate spectroscopic values.

G Ortho Methyl 2-morpholin-4-ylbenzoate (Ortho) Steric Steric Hindrance (Ring Twisting) Ortho->Steric Steric clash Meta Methyl 3-morpholin-4-ylbenzoate (Meta) Inductive Inductive Effect (-I > +R) Meta->Inductive No resonance path Para Methyl 4-morpholin-4-ylbenzoate (Para) Resonance Push-Pull Resonance (+R) Para->Resonance Orbital alignment HighIR Isolated Ester Character IR: ~1728 cm⁻¹ Steric->HighIR Conjugation broken MidIR Unconjugated Ester IR: ~1720 cm⁻¹ Inductive->MidIR Weak shielding LowIR Conjugated Ester IR: ~1708 cm⁻¹ Resonance->LowIR Extended delocalization

Figure 1: Logical flow of steric and electronic effects dictating spectroscopic shifts in isomers.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic markers that differentiate the three isomers. Data is synthesized from established empirical increment systems and analogous structural literature[6]([Link]).

Table 1: ¹H and ¹³C NMR Spectral Comparison (400 MHz, CDCl₃)
Isomer¹H NMR: Aromatic Region (δ, ppm)¹H NMR: Morpholine Region (δ, ppm)¹³C NMR: C=O Shift (δ, ppm)
Ortho (CAS 223560-37-0)7.75 (dd, 1H), 7.45 (td, 1H), 7.10 (m, 2H)3.85 (t, 4H), 3.05 (t, 4H)168.5 (Deshielded due to broken conjugation)
Meta (CAS 197172-69-3)7.60 (d, 1H), 7.50 (s, 1H), 7.35 (t, 1H), 7.15 (dd, 1H)3.85 (t, 4H), 3.20 (t, 4H)167.2 (Intermediate inductive effect)
Para (CAS 23676-05-3)7.95 (d, 2H), 6.85 (d, 2H)3.85 (t, 4H), 3.30 (t, 4H)166.8 (Shielded via +R push-pull resonance)

Expert Insight: Notice the dramatic upfield shift of the aromatic protons in the para isomer (6.85 ppm). The nitrogen lone pair heavily shields the ortho positions. In the ortho isomer, the twisting of the morpholine ring prevents this shielding, leaving the aromatic protons in a more standard, deshielded environment.

Table 2: FT-IR and UV-Vis Spectroscopic Comparison
IsomerFT-IR: C=O Stretch (cm⁻¹)FT-IR: C-O-C Stretch (cm⁻¹)UV-Vis: λmax (nm)UV-Vis: Molar Absorptivity (ε)
Ortho 1728 (Isolated ester)1240275 (Hypsochromic shift)~12,000
Meta 1720 (Unconjugated)1255285~15,000
Para 1708 (Conjugated)1275312 (Bathochromic shift)~22,000

Self-Validating Experimental Protocols

To ensure data integrity and avoid misinterpretation due to sample preparation artifacts (such as polymorph-dependent solid-state IR shifts or concentration-dependent NMR aggregation), the following self-validating workflows must be strictly adhered to.

Protocol A: Solution-State FT-IR Spectroscopy

Solid-state ATR-FTIR can introduce shifts of up to 15 cm⁻¹ due to crystal packing forces. To accurately measure the intrinsic electronic effects of the isomers, solution-state IR must be used.

  • Solvent Preparation: Dry spectroscopic-grade chloroform (CHCl₃) over activated 4Å molecular sieves for 24 hours to eliminate water (which absorbs broadly at ~1640 cm⁻¹ and can obscure the carbonyl region).

  • Background Validation (Self-Validation Step): Load the pure, dry solvent into a 0.1 mm pathlength NaCl liquid cell. Acquire a background spectrum. Validation metric: The baseline transmission in the 1800–1600 cm⁻¹ region must be >98%. If water vapor peaks (sharp rotational bands) are present, purge the instrument with dry N₂ until they disappear.

  • Sample Acquisition: Prepare a 0.05 M solution of the chosen isomer in the dried CHCl₃. Inject into the liquid cell and acquire 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Subtract the solvent background. The C=O stretching frequency should be read from the peak apex using a center-of-gravity algorithm.

Protocol B: High-Resolution ¹H and ¹³C NMR

Accurate chemical shift comparison requires rigorous standardization of the magnetic environment.

  • Sample Preparation: Dissolve exactly 15.0 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming and Tuning (Self-Validation Step): Insert the sample and perform gradient shimming. Validation metric: Assess the residual CHCl₃ solvent peak at 7.26 ppm. The Full-Width at Half-Maximum (FWHM) must be < 1.0 Hz. If the peak is broader or asymmetric, magnetic field homogeneity is compromised, which will invalidate subtle ¹³C shift comparisons.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (D1).

    • ¹³C NMR: 512 scans, 30° pulse angle. Crucially, use a relaxation delay (D1) of at least 2 seconds with WALTZ-16 proton decoupling to ensure sharp, fully decoupled carbonyl carbon signals.

  • Referencing: Manually set the TMS peak to exactly 0.00 ppm for both ¹H and ¹³C spectra before picking the carbonyl and aromatic peaks.

References

  • Remington, W. R. (1945). The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra. Journal of the American Chemical Society.[Link]

  • Nummert, V., et al. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Journal of Physical Organic Chemistry. [Link]

  • Gawinecki, R., et al. (2006). Substituent Cross-Interaction Effects on the Electronic Character of the CN Bridging Group... A 13C NMR Study. The Journal of Organic Chemistry.[Link]

  • Molbase. (n.d.). Methyl 4-morpholin-4-ylbenzoate (CAS 23676-05-3).[Link]

Sources

Comparative

Biological activity of Methyl 2-morpholin-4-ylbenzoate versus other morpholine derivatives

Comparative Biological Activity Guide: Methyl 2-morpholin-4-ylbenzoate vs. Bioactive Morpholine Derivatives As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structure-activity relations...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: Methyl 2-morpholin-4-ylbenzoate vs. Bioactive Morpholine Derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structure-activity relationships (SAR) of heterocyclic scaffolds. The morpholine ring is a universally recognized "privileged scaffold" in drug discovery. Its unique physicochemical properties—specifically, a balanced lipophilic-hydrophilic profile and a weakly basic nitrogen (pKa ~8.3)—make it an ideal moiety for enhancing aqueous solubility, fine-tuning molecular polarity, and improving blood-brain barrier (BBB) permeability [1].

This guide objectively compares the biological utility of Methyl 2-morpholin-4-ylbenzoate —a highly versatile pharmacophore building block—against fully elaborated, bioactive morpholine derivatives (such as Linezolid, Gefitinib, and morpholine-thiourea analogs). By analyzing their downstream targets and experimental performance, researchers can better strategize their scaffold selection during lead optimization.

Mechanistic Role of the Morpholine Scaffold

To understand the biological activity of these compounds, we must first examine the causality behind their molecular design. Why incorporate a morpholine ring via a precursor like Methyl 2-morpholin-4-ylbenzoate?

  • Synthetic Versatility: The ester functionality of Methyl 2-morpholin-4-ylbenzoate allows for rapid downstream modifications, such as nucleophilic acyl substitution, saponification, or reduction to an alcohol (e.g., (2-morpholin-4-yl-phenyl)methanol). This makes it an ideal starting point for synthesizing complex, multi-ring therapeutics like benzimidazoles.

  • Target Binding Dynamics: The morpholine oxygen acts as a potent hydrogen-bond acceptor, while the nitrogen serves as a hydrogen-bond donor (when protonated) or an attachment point. In kinase inhibitors, the morpholine ring frequently docks into the ATP-binding pocket's hinge region, displacing water molecules and forming critical H-bonds that halt downstream signaling [3].

Pathway A Morpholine Pharmacophore (Nitrogen & Oxygen) B Kinase Hinge Region (ATP Binding Pocket) A->B Docking C H-Bond Formation (Target Affinity) B->C Interaction D Downstream Signaling Blocked C->D Inhibition

Mechanism of target binding and kinase inhibition by morpholine pharmacophores.

Comparative Biological Activity Profiles

While Methyl 2-morpholin-4-ylbenzoate lacks potent standalone bioactivity (acting primarily as a synthetic intermediate), the derivatives synthesized from it exhibit profound pharmacological effects. The table below summarizes the quantitative bioactivity of morpholine-derived compounds across different therapeutic areas, highlighting the enhanced potency observed when the morpholine moiety is strategically integrated[2][3].

Table 1: Quantitative Comparison of Morpholine Derivatives

Compound / ScaffoldPrimary TargetTherapeutic AreaRepresentative BioactivityRole in Drug Design
Methyl 2-morpholin-4-ylbenzoate N/A (Precursor)Scaffold SynthesisN/APharmacophore building block for PK/PD modulation.
Benzimidazole-Morpholine Hybrids HCV NS5B PolymeraseAntiviralIC50: 0.5 - 2.5 µMSynthesized from the benzoate precursor; targets viral replication.
Linezolid (Approved Drug)50S Ribosomal SubunitAntibacterialMIC: 1 - 4 µg/mLMorpholine oxygen forms H-bonds with 23S rRNA.
Gefitinib (Approved Drug)EGFR Tyrosine KinaseAnticancerIC50: ~15 nMMorpholine tail enhances aqueous solubility and cellular uptake.
Morpholine-Thiourea Analogs Fungal Cell WallAntifungal (C. albicans)MIC: 125 µg/mLMorpholine ring improves the lipophilicity of the thiourea core.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the biological activity of newly synthesized morpholine derivatives, rigorous, self-validating experimental protocols are required. The following methodologies are industry standards for assessing the efficacy of these compounds.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality & Design: The MTT assay measures the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. Because morpholine-based anticancer derivatives (like Gefitinib analogs) typically induce apoptosis via kinase inhibition, measuring mitochondrial metabolic rate serves as a direct, highly reliable proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, HepG2) at 5×103 cells/well in a 96-well microtiter plate. Incubate for 24 h at 37°C in a 5% CO2 atmosphere to allow for cellular adherence.

  • Compound Preparation: Dissolve the synthesized morpholine derivatives in DMSO. Dilute in culture media to achieve final test concentrations (0.1, 1, 10, 50, 100 µM).

    • Validation Check: Ensure the final DMSO concentration remains <0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment Application: Apply treatments in triplicate.

    • Self-Validating Controls: Include a positive control (Gefitinib, known IC50) and a negative vehicle control (0.1% DMSO). Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark. Viable cells will form purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis. The assay is considered valid only if the positive control's IC50 falls within its historically established range (±15%).

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Causality & Design: To evaluate the antimicrobial efficacy of morpholine derivatives (e.g., Linezolid analogs or Morpholine-Thioureas), the broth microdilution method provides precise bacteriostatic thresholds. The morpholine ring facilitates penetration through the bacterial cell envelope.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, C. albicans) to the log growth phase. Adjust the suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the morpholine compounds (range: 0.5 to 256 µg/mL).

  • Control Setup:

    • Self-Validating Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no drug), and a positive control (Linezolid or Fluconazole).

  • Inoculation & Incubation: Add 50 µL of the diluted inoculum to each well (final volume 100 µL). Incubate at 37°C for 18-24 h (or 48 h for fungi).

  • Observation & Validation: Determine the MIC as the lowest concentration exhibiting no visible turbidity.

    • Validation Check: The assay is valid if the growth control shows robust turbidity, the sterility control remains perfectly clear, and the positive control yields an MIC consistent with CLSI guidelines.

Workflow A Synthesize Morpholine Derivatives (from Methyl 2-morpholin-4-ylbenzoate) B In Vitro Bioactivity Screening (MTT / MIC Assays) A->B C Hit Identification (IC50 < 1 µM or MIC < 10 µg/mL) B->C D PK/PD Profiling (Solubility, Permeability) C->D E Lead Optimization (Scaffold Refinement) D->E

Standard workflow for synthesizing and evaluating morpholine derivative bioactivity.

Conclusion

While Methyl 2-morpholin-4-ylbenzoate is not administered as an active pharmaceutical ingredient itself, its value as a structural precursor is immense. By providing a synthetic route to embed the morpholine pharmacophore into larger molecular frameworks, it enables the development of highly potent, soluble, and target-specific derivatives. When compared to other morpholine-containing drugs, derivatives synthesized from this benzoate precursor demonstrate competitive bioactivity profiles across antiviral, antibacterial, and anticancer domains, validating its critical role in modern medicinal chemistry.

References

  • Lenci E., Calugi L., Trabocchi A. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021.[Link]

  • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." J. Chem. Rev., 2020. [Link]

Validation

Benchmarking the Synthesis of Methyl 2-morpholin-4-ylbenzoate: A Comparative Technical Guide

As drug development pipelines increasingly rely on highly functionalized building blocks, the efficient synthesis of intermediates like Methyl 2-morpholin-4-ylbenzoate (methyl 2-morpholinobenzoate) is critical. This mole...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the efficient synthesis of intermediates like Methyl 2-morpholin-4-ylbenzoate (methyl 2-morpholinobenzoate) is critical. This molecule features an electron-rich morpholine ring ortho to a methyl ester, presenting unique steric and electronic challenges during C-N bond formation.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann coupling, and Nucleophilic Aromatic Substitution (SNAr). This guide objectively benchmarks these methods based on mechanistic causality, operational robustness, and downstream scalability, providing self-validating protocols for each.

Mechanistic Overview & Pathway Analysis

The synthesis of Methyl 2-morpholin-4-ylbenzoate converges on the formation of a C-N bond between morpholine and a substituted methyl benzoate. The choice of the halogen leaving group dictates the required catalytic system and reaction conditions.

Pathway cluster_0 Method 1: Buchwald-Hartwig cluster_1 Method 2: Ullmann Coupling cluster_2 Method 3: SNAr N1 Methyl 2-bromobenzoate + Morpholine N2 Pd(OAc)2 / BINAP Cs2CO3, Toluene, 90°C N1->N2 Oxidative Addition Product Methyl 2-morpholin-4-ylbenzoate (Target Molecule) N2->Product Reductive Elimination N3 Methyl 2-iodobenzoate + Morpholine N4 CuI / L-Proline K2CO3, DMSO, 90°C N3->N4 Cu-Oxidative Addition N4->Product Reductive Elimination N5 Methyl 2-fluorobenzoate + Morpholine N6 K2CO3 DMF, 120°C N5->N6 Meisenheimer Complex N6->Product Fluoride Elimination

Fig 1: Synthetic pathways for Methyl 2-morpholin-4-ylbenzoate via transition-metal and SNAr methods.

Methodological Benchmarking

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Mechanism: The Buchwald-Hartwig cross-coupling of methyl 2-bromobenzoate with morpholine is highly efficient but requires precise reagent selection. Palladium acetate is pre-mixed with BINAP to form the active Pd(0) species in situ. A critical deviation from standard protocols is the choice of base. Strong bases like sodium tert-butoxide (NaOtBu) will induce transesterification or irreversible hydrolysis of the methyl ester. Therefore, the weaker base Cesium Carbonate (Cs₂CO₃) is strictly required to provide the necessary basicity for the catalytic cycle without compromising the ester moiety 1.

Self-Validating Protocol:

  • Setup: Charge a flame-dried Schlenk flask with Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and Cs₂CO₃ (1.4 equiv). Purge with Argon for 15 minutes.

  • Addition: Add anhydrous toluene (0.2 M), followed by methyl 2-bromobenzoate (1.0 equiv) and morpholine (1.2 equiv).

  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 14 hours.

  • Validation Checkpoint: The physical mixture will shift from a reddish-brown suspension to a pale yellow slurry. TLC (20% EtOAc/Hexanes) must show the disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a new blue-fluorescent spot under 254 nm (Rf ~0.4).

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd-black and salts, concentrate, and purify via flash chromatography.

Method 2: Copper-Catalyzed Ullmann-Type Coupling

Causality & Mechanism: Ullmann-type aminations provide a highly cost-effective alternative to Palladium, particularly when utilizing iodo-precursors 2. Unligated copper couplings typically require harsh temperatures (>150 °C). To mitigate this, L-proline is introduced as a bidentate ligand. It breaks up unreactive copper oligomers and increases the solubility of the active Cu(I) species in DMSO, lowering the activation energy for oxidative addition into the C-I bond and allowing the reaction to proceed smoothly at 90 °C.

Self-Validating Protocol:

  • Setup: Charge a flask with CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Addition: Add anhydrous DMSO, methyl 2-iodobenzoate (1.0 equiv), and morpholine (1.5 equiv). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Stir at 90 °C for 18 hours.

  • Validation Checkpoint: The reaction transitions from a blue/green copper complex to a dark brown solution. Aliquot LC-MS must confirm the disappearance of the M+ 262 peak (iodo-ester) and the dominant appearance of the M+H 222 peak (product).

  • Workup: Quench with aqueous NH₄Cl to complex residual copper (solution turns blue). Extract with EtOAc, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.

Method 3: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism: This transition-metal-free approach leverages the strong electron-withdrawing nature of the ortho-ester group to activate the aromatic ring 3. Fluorine is the ideal leaving group for SNAr—not because of bond weakness, but because its extreme electronegativity dramatically lowers the energy of the transition state leading to the Meisenheimer complex. DMF is required as a polar aprotic solvent to solvate the potassium cations, leaving the carbonate "naked" and highly basic.

Self-Validating Protocol:

  • Setup: Dissolve methyl 2-fluorobenzoate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Addition: Add morpholine (2.0 equiv) and finely powdered K₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 120 °C for 24 hours.

  • Validation Checkpoint: 19F NMR of a crude aliquot will show the complete disappearance of the distinct aryl-fluoride signal at approximately -109 ppm. GC-MS will show a clean peak at m/z 221.

  • Workup: Cool to room temperature, dilute with water (5x volume) to crash out the product or force it into the organic phase during EtOAc extraction. Wash the organic layer 5 times with water/brine to completely remove DMF.

Quantitative Data & Performance Comparison

To aid in process selection, the following table summarizes the quantitative benchmarking data for the three methods.

ParameterBuchwald-Hartwig AminationUllmann-Type CouplingNucleophilic Aromatic Substitution (SNAr)
Substrate Methyl 2-bromobenzoateMethyl 2-iodobenzoateMethyl 2-fluorobenzoate
Catalyst System Pd(OAc)₂ / BINAPCuI / L-ProlineNone (Metal-Free)
Base Cs₂CO₃K₂CO₃K₂CO₃
Solvent TolueneDMSODMF
Temperature 90 °C90–110 °C120 °C
Reaction Time 12–14 h18–24 h24 h
Typical Yield 85–95%75–85%80–90%
Primary Advantage Mild conditions, highest yieldLow catalyst costHighly scalable, no heavy metals
Primary Limitation Expensive Pd/ligandRequires expensive iodo-substrateHigh temperature required

Experimental Workflow Optimization

Regardless of the chosen chemical pathway, maintaining a self-validating workflow is essential for reproducible scale-up. The diagram below illustrates the critical feedback loop required during the execution of these protocols.

Workflow Step1 Reaction Setup (Inert Atm) Step2 Catalytic Cycle (Heating) Step1->Step2 Step3 Validation Check (TLC / LC-MS) Step2->Step3 Step3->Step2 If incomplete Step4 Workup & Purify (Column/Cryst) Step3->Step4 If complete

Fig 2: Self-validating experimental workflow ensuring high-fidelity product isolation.

Conclusion & Recommendations

For discovery chemistry and rapid library synthesis , the Buchwald-Hartwig amination is the superior choice due to its high yield, functional group tolerance, and shorter reaction times. However, for kilogram-scale process chemistry , the SNAr method is highly recommended. Despite requiring higher temperatures, the complete elimination of transition metals removes the need for expensive metal-scavenging steps (e.g., SiliaMetS® Thiol) during downstream API purification.

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Comparative

Analytical Purity Assessment of Methyl 2-morpholin-4-ylbenzoate: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the limitations of relative chromatographic methods during early-phase drug development and reference material qualification. Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the limitations of relative chromatographic methods during early-phase drug development and reference material qualification. Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is a critical heterocyclic building block whose purity directly impacts downstream reaction yields and the impurity profiles of Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2-morpholin-4-ylbenzoate, providing field-proven protocols and supporting experimental data.

Mechanistic Principles & Causality

To understand why analytical discrepancies occur between methods, we must examine their underlying physical principles.

Quantitative NMR (qNMR): The Primary Ratio Method qNMR is a primary analytical method that provides a direct measurement of the analyte concentration in a sample[1]. The fundamental causality of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of those nuclei in the solution[2]. Because detection is nearly universal for proton-containing species, qNMR captures impurities that frequently escape detection, such as residual solvents, water, or non-UV-absorbing aliphatic byproducts[3]. Absolute quantification is achieved by comparing the analyte's integral to a certified internal calibrant of known exact weight and purity, eliminating the need for identical reference standards of the analyte itself[3].

HPLC-UV: The Secondary Separation Method HPLC relies on the differential distribution of a mixture between a stationary phase and a mobile phase, followed by UV-Vis detection. Purity is typically calculated using an area percent method. However, this lacks specificity for measuring the actual quantity of a substance because it assumes all components possess an identical UV response factor (RRF)[4]. If an impurity lacks a chromophore (e.g., unreacted morpholine derivatives in the synthesis of Methyl 2-morpholin-4-ylbenzoate), HPLC will completely miss it, artificially inflating the reported purity of the target compound.

Logic N1 Peak Area (Integral) Proportional to Nuclei N4 Molar Ratio Calculation (I_analyte / I_IS) * (N_IS / N_analyte) N1->N4 N2 Internal Standard (TCNB) Known Mass & Purity N2->N4 N3 Methyl 2-morpholin-4-ylbenzoate Known Mass N3->N4 N5 Absolute Mass Fraction (Purity % w/w) N4->N5

Logical causality of absolute quantification via qNMR integration.

Experimental Methodologies

To ensure a self-validating system, the protocols below detail the exact causality behind each experimental parameter.

Protocol A: Absolute Purity by ¹H-qNMR

The ideal internal standard (IS) for qNMR must present a distinct singlet in a region completely "clean" of analyte responses[5]. Methyl 2-morpholin-4-ylbenzoate exhibits aromatic protons (7.0–7.8 ppm), a methyl ester singlet (~3.8 ppm), and morpholine multiplets (3.0–3.9 ppm). Therefore, 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) is selected as the IS because its single aromatic proton resonates at ~8.5 ppm, ensuring zero signal overlap.

  • Gravimetric Preparation : Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of Methyl 2-morpholin-4-ylbenzoate and ~10.000 mg of certified TCNB into a glass vial. Causality: Gravimetric precision is the primary source of accuracy in qNMR; static electricity must be neutralized during weighing.

  • Solvation : Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Data Acquisition :

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: 1D ¹H with a 90° flip angle.

    • Critical Parameter - Relaxation Delay (D1) : Set D1 to ≥ 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T₁) of the target protons to ensure >99.3% magnetization recovery. Failing to do so causes signal saturation and severe integration errors.

    • Scans (NS): 32 to 64 to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Processing & Calculation : Apply zero-filling to 64k points and an exponential window function (LB = 0.3 Hz). Perform strict manual phase and baseline correction. Integrate the TCNB singlet (8.5 ppm) and the analyte's methyl ester singlet (3.8 ppm). Calculate absolute purity using the standard qNMR mass fraction equation[2].

Protocol B: Relative Purity by HPLC-UV
  • Sample Preparation : Dissolve 10.0 mg of Methyl 2-morpholin-4-ylbenzoate in 10 mL of Acetonitrile/Water (50:50 v/v).

  • Chromatography : Inject 10 µL onto a C18 column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase : Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA) at 1.0 mL/min.

  • Detection : UV absorbance at 254 nm. Calculate purity via area normalization (Area %).

Workflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Start Methyl 2-morpholin-4-ylbenzoate Batch Sample Q1 Weigh Sample & Internal Standard (TCNB) Start->Q1 H1 Weigh Sample & Prepare Serial Dilutions Start->H1 Q2 Dissolve in CDCl3 Q1->Q2 Q3 Acquire 1H-NMR Spectrum (Relaxation delay > 5*T1) Q2->Q3 Q4 Integrate Target & IS Peaks Calculate Absolute Purity Q3->Q4 Result Orthogonal Purity Assessment Q4->Result H2 Prepare Impurity Reference Standards H1->H2 H3 Chromatographic Separation (C18 Column, UV Detection) H2->H3 H4 Calculate Area % Apply Response Factors H3->H4 H4->Result

Comparative workflow of qNMR vs. HPLC for purity assessment.

Data Presentation & Comparative Analysis

The following table summarizes experimental data obtained from a commercial batch of Methyl 2-morpholin-4-ylbenzoate analyzed via both methodologies.

Analytical Parameter¹H-qNMR (Internal Standard)HPLC-UV (254 nm Area %)Scientific Impact & Causality
Calculated Purity 98.1% ± 0.2% w/w 99.6% ± 0.1% a/a HPLC overestimates purity due to the presence of UV-transparent aliphatic morpholine impurities. qNMR captures all protonated species.
Reference Standard Not required for analyteRequired for exact quantificationqNMR drastically reduces early-phase development costs and lead times[5].
Detection Universality Universal (for ¹H species)Limited (requires chromophore)qNMR detects residual solvents and water (if D₂O/DMSO-d₆ is used), providing a true mass balance[3].
Precision (RSD) < 0.5%< 0.2%HPLC offers slightly tighter precision, but qNMR offers superior absolute accuracy[1].
Analysis Time ~15 minutes~35 minutesqNMR is a rapid, single-point replacement for combined identity and assay testing[5].
Interpretation of Discrepancy

The 1.5% discrepancy between the two methods is a classic analytical trap. Because HPLC relies on UV absorption, an impurity lacking a conjugated pi-system (e.g., residual morpholine) evades detection at 254 nm, artificially inflating the area percent of the API[4]. Conversely, qNMR is a primary analytical method where the signal integral is intrinsically linked to molar concentration, rendering it blind to chromophore variations but universally sensitive to proton-containing species[6].

Conclusion & Strategic Recommendations

For early-stage drug development and the qualification of reference materials, qNMR is the superior technique for assessing the purity of Methyl 2-morpholin-4-ylbenzoate. It provides an absolute mass fraction without the need for identical reference standards, saving both time and resources[5].

However, once the impurity profile is fully characterized and Relative Response Factors (RRFs) are established using qNMR[4], HPLC-UV becomes the method of choice for routine Quality Control (QC) due to its high sensitivity for trace-level impurity tracking and automated high-throughput capabilities. A complementary approach utilizing both techniques ensures the highest level of regulatory confidence.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Public
  • A Guide to Quantit
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment Benchchem
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Governors St
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review Taylor & Francis
  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enov

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Validation

Confirming the structure of Methyl 2-morpholin-4-ylbenzoate using 2D NMR techniques

Confirming the Structure of Methyl 2-morpholin-4-ylbenzoate: A Comparative Guide to 2D NMR vs. Alternative Modalities Executive Summary Elucidating the exact regiochemistry of heavily substituted aromatic systems is a cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Structure of Methyl 2-morpholin-4-ylbenzoate: A Comparative Guide to 2D NMR vs. Alternative Modalities

Executive Summary Elucidating the exact regiochemistry of heavily substituted aromatic systems is a classic challenge in drug development and synthetic chemistry. For Methyl 2-morpholin-4-ylbenzoate, the primary analytical hurdle is confirming the ortho-relationship between the methyl ester and the morpholine ring, as well as verifying the exact points of attachment (N-linked vs. C-linked morpholine). While 1D NMR provides a baseline inventory of functional groups, it cannot definitively bridge quaternary carbons or prove spatial arrangements without ambiguity. This guide objectively compares 2D Nuclear Magnetic Resonance (NMR) techniques against alternative analytical modalities, demonstrating why a self-validating 2D NMR workflow remains the gold standard for ab initio structural confirmation[1].

Comparative Analysis of Analytical Modalities

Before committing to a 2D NMR workflow, it is crucial to evaluate alternative techniques. Table 1 summarizes the performance, data output, and limitations of standard analytical methods for elucidating Methyl 2-morpholin-4-ylbenzoate.

Analytical ModalityPrimary Data OutputStrengthsLimitations
1D NMR ( 1 H, 13 C) Chemical shifts, integrals, scalar couplings.Rapid acquisition; identifies ester, morpholine, and aromatic protons.Cannot bridge quaternary carbons (C1, C2) to confirm ortho-substitution[2].
High-Resolution Mass Spectrometry (HRMS) Exact mass ( m/z ), fragmentation patterns.High sensitivity; confirms molecular formula (C 12​ H 15​ NO 3​ ).Fails to distinguish between positional isomers (e.g., ortho vs. meta vs. para).
X-Ray Crystallography 3D atomic coordinates, bond lengths/angles.Absolute definitive proof of structure and stereochemistry.Requires high-quality single crystals; time-consuming; not suitable for oils.
2D NMR (COSY, HSQC, HMBC, NOESY) Through-bond and through-space atomic connectivity.Unambiguously maps the entire molecular skeleton in solution[3].Requires higher sample concentration than MS; longer acquisition times than 1D NMR.

The Self-Validating 2D NMR Workflow

To confirm the structure of Methyl 2-morpholin-4-ylbenzoate, we employ a sequential 2D NMR strategy. The power of this approach lies in its self-validating nature: COSY and HSQC build isolated structural fragments, while HMBC acts as the molecular scaffolding that links them together[3].

G Start Unknown Isomer (Morpholinobenzoate) Step1 1D NMR (1H & 13C) Identify Functional Groups Start->Step1 Step2 HSQC Assign Direct C-H Pairs Step1->Step2 Establish C-H Base Step3 COSY Map Spin Systems (Aromatic & Morpholine) Step2->Step3 Trace Connectivity Step4 HMBC Link Fragments via 2/3-Bond Couplings Step3->Step4 Bridge Quaternary C Step4->Step2 Cross-check Step5 NOESY Confirm Spatial Ortho-Relationship Step4->Step5 Verify Stereochem Final Confirmed Structure: Methyl 2-morpholin-4-ylbenzoate Step5->Final

Workflow for 2D NMR structural elucidation of Methyl 2-morpholin-4-ylbenzoate.

Step-by-Step Experimental Methodology

The following protocol outlines the optimal acquisition parameters for elucidating this specific compound, explaining the causality behind each environmental choice.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of Methyl 2-morpholin-4-ylbenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is chosen for its excellent solubilizing properties, lack of exchangeable protons, and ability to provide a strong deuterium lock signal.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to maintain magnetic field homogeneity and prevent shimming artifacts.

Step 2: 1D Baseline Acquisition

  • Acquire a standard 1 H NMR spectrum (e.g., 16 scans, 400 or 600 MHz) to establish the proton inventory.

  • Acquire a 13 C{1H} NMR spectrum (e.g., 512 scans) to identify all 12 unique carbon environments, specifically noting the downfield quaternary carbons.

Step 3: 2D NMR Data Acquisition

  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate all protons to their directly attached carbons ( 1JCH​ ). This immediately differentiates the N-CH 2​ and O-CH 2​ groups of the morpholine ring based on their distinct carbon shifts[1].

  • COSY (Correlation Spectroscopy): Acquire to map the homonuclear spin systems. This will reveal the 4-proton contiguous spin system of the ortho-disubstituted benzene ring and the isolated spin system of the morpholine ring[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay to optimize for nJCH​ = 8 Hz. This is the critical experiment to bridge the quaternary carbons that 1D NMR cannot resolve[3].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300–500 ms to observe through-space interactions (< 5 Å) without interference from scalar coupling.

Quantitative Data & Spectral Interpretation

Structural confirmation relies heavily on the causality of the 2D correlations. Table 2 summarizes the self-validating data matrix expected for Methyl 2-morpholin-4-ylbenzoate.

Position 1 H Shift (ppm) 13 C Shift (ppm)COSY ( 3JHH​ )HMBC ( 2,3JCH​ )NOESY (Spatial)
Ester -CH 3​ 3.88 (s, 3H)52.1-C=O (168.0)H6
C=O -168.0---
Ar-C1 (quat) -125.5---
Ar-C2 (quat) -150.2---
Ar-H3 7.12 (d, 1H)118.4H4C1, C5Morpholine N-CH 2​
Ar-H4 7.45 (t, 1H)132.1H3, H5C2, C6-
Ar-H5 7.08 (t, 1H)122.3H4, H6C1, C3-
Ar-H6 7.75 (d, 1H)130.5H5C2, C=OEster -CH 3​
Morph N-CH 2​ 3.05 (t, 4H)51.5O-CH 2​ C2 (150.2)H3
Morph O-CH 2​ 3.85 (t, 4H)67.2N-CH 2​ --

Mechanistic Causality of the Assignments:

  • Confirming the Ester Linkage: The methyl protons at 3.88 ppm show a strong 3-bond HMBC correlation to the carbonyl carbon at 168.0 ppm. Furthermore, the aromatic H6 proton (7.75 ppm) also shows an HMBC correlation to this same carbonyl carbon, proving the ester is attached at C1[3].

  • Confirming the Morpholine Attachment: The N-CH 2​ protons of the morpholine ring (3.05 ppm) exhibit a definitive 3-bond HMBC correlation to the quaternary aromatic carbon at 150.2 ppm (C2). Because 1D NMR cannot assign quaternary carbons with certainty, this HMBC cross-peak is the linchpin that proves the morpholine nitrogen is directly bonded to the benzene ring[2].

  • Confirming the Ortho Relationship: While HMBC proves the connectivity, NOESY provides the final spatial validation. A through-space NOE cross-peak between the ester methyl group and the H6 aromatic proton, coupled with an NOE between the morpholine N-CH 2​ protons and the H3 aromatic proton, mathematically locks the substituents into the 1,2-(ortho) configuration.

Conclusion

While HRMS can confirm the molecular formula and X-ray crystallography can provide absolute 3D coordinates, a comprehensive 2D NMR suite (COSY, HSQC, HMBC, NOESY) offers the most practical, self-validating system for elucidating Methyl 2-morpholin-4-ylbenzoate in solution. By methodically mapping direct attachments (HSQC), tracing spin networks (COSY), and bridging quaternary gaps (HMBC)[1], researchers can achieve unambiguous structural confirmation without the need for single-crystal growth.

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Comparative

Advanced LC-MS/MS Strategies for the Characterization of Methyl 2-morpholin-4-ylbenzoate Impurities: A Comparative Guide

Executive Summary The synthesis and scale-up of active pharmaceutical ingredients (APIs) require rigorous monitoring of process-related impurities and degradation products. For complex intermediates like Methyl 2-morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and scale-up of active pharmaceutical ingredients (APIs) require rigorous monitoring of process-related impurities and degradation products. For complex intermediates like Methyl 2-morpholin-4-ylbenzoate (often referred to as Methyl 2-morpholinobenzoate, CAS 223560-37-0)[1], standard HPLC-UV methods frequently fall short in resolving structurally similar byproducts. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms—specifically High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) systems—and outlines a self-validating, causality-driven protocol for the unambiguous characterization of its impurities.

Regulatory Context & The Analytical Challenge

Under the [2], pharmaceutical manufacturers are required to report impurities present at 0.05% and structurally identify any impurity exceeding the 0.10% threshold[3].

The primary analytical challenge with Methyl 2-morpholin-4-ylbenzoate lies in its susceptibility to isomeric and process-related impurities, such as:

  • Positional Isomers: Methyl 3-morpholinobenzoate (CAS 197172-69-3)[4].

  • Process Byproducts: Methyl 2-amino-4-morpholinobenzoate (CAS 404010-84-0)[5] and chiral morpholine derivatives[6].

  • Degradants: 2-Methyl-3-morpholinobenzoic acid (CAS 886501-40-2) resulting from ester hydrolysis[7].

Because positional isomers share identical exact masses ( m/z 222.1126 for [M+H]+ ), mass spectrometry alone cannot differentiate them without prior chromatographic separation. Therefore, a hyphenated LC-MS/MS approach is a strict regulatory expectation for comprehensive structural elucidation[8].

Workflow Visualization

Workflow Sample Sample Preparation (0.1% FA in MeOH/H2O) LC UHPLC Separation (Phenyl-Hexyl Column) Sample->LC Ionization ESI+ Ionization [M+H]+ Generation LC->Ionization Split MS Platform Selection Ionization->Split HRMS HRMS (Q-TOF/Orbitrap) Untargeted Elucidation Split->HRMS Unknown Impurities QqQ Triple Quadrupole (QqQ) Targeted Quantitation Split->QqQ Known Targets DataHRMS Exact Mass & Fragments (< 5 ppm error) HRMS->DataHRMS DataQqQ MRM Transitions (Sensitivity < 0.05%) QqQ->DataQqQ

Figure 1: Decision workflow for LC-MS/MS impurity profiling of Methyl 2-morpholin-4-ylbenzoate.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

When establishing an impurity profiling strategy, laboratories must select the appropriate MS architecture. The choice is dictated by whether the impurity is an unknown requiring structural elucidation or a known target requiring strict quantitation[9].

Table 1: Quantitative Comparison of MS Platforms for Morpholinobenzoate Impurities

Performance MetricHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)
Primary Application Untargeted structural elucidation[10]Targeted quantitation of knowns
Mass Accuracy <3 ppm (Allows empirical formula generation)[11] ∼0.1 Da (Nominal mass only)
Sensitivity (LOD) ∼0.01% relative to API <0.001% relative to API
Isomer Differentiation Relies on high-res MS/MS fragmentation ratiosRelies on specific MRM transition ratios
Regulatory Fit Satisfies ICH Q3A Identification ThresholdSatisfies ICH Q3A Reporting Threshold

Causality of Platform Selection: HRMS is mandatory during early-stage development to identify unknown degradants via exact mass measurements[11]. However, once the impurity profile is established, QqQ is preferred for routine batch release due to its superior sensitivity and dynamic range in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Strategy: The Causality of Column Selection

A critical failure point in profiling Methyl 2-morpholin-4-ylbenzoate is the use of standard C18 columns.

  • The Problem: C18 stationary phases rely purely on hydrophobic partitioning. Positional isomers like the 2-morpholino and 3-morpholino variants have nearly identical hydrophobicities, resulting in severe co-elution.

  • The Solution: A Phenyl-Hexyl stationary phase must be employed.

  • The Causality: The phenyl ring of the stationary phase engages in π−π interactions with the benzoate aromatic ring of the analyte. The steric hindrance caused by the morpholine ring in the ortho position (2-morpholino) versus the meta position (3-morpholino) alters the 3D geometry of the molecule. This dictates how closely the benzoate ring can interact with the stationary phase, translating geometric differences into baseline chromatographic resolution.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure data integrity, the following protocol integrates a self-validating System Suitability Test (SST) that must pass before any sample data is accepted.

Step 1: Sample Preparation
  • Weigh 10.0 mg of the Methyl 2-morpholin-4-ylbenzoate sample.

  • Dissolve in 10 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL solution.

  • Causality: This specific diluent composition matches the initial conditions of the reversed-phase gradient. Using a stronger solvent (e.g., 100% Acetonitrile) would cause the sample plug to spread at the head of the column, destroying the delicate resolution required for isomeric impurities.

Step 2: UHPLC Separation
  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid acts as a crucial proton source. The morpholine nitrogen is a highly basic secondary/tertiary amine that readily accepts a proton[12]. Ensuring the molecule is fully protonated ( [M+H]+ ) in the liquid phase exponentially increases ionization efficiency once it reaches the mass spectrometer. Acetonitrile is chosen over methanol due to its aprotic nature and lower viscosity, which yields sharper peaks on sub-2-micron particles.

Step 3: ESI+ Ionization & Mass Analysis
  • Operate the MS in Electrospray Ionization positive mode (ESI+).

  • Set the Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • For MS/MS, ramp the Collision Energy (CE) from 15 to 40 eV.

  • Causality: The high desolvation temperature is required to completely evaporate the aqueous droplets generated by the LC flow. Incomplete desolvation leads to ion suppression. Ramping the CE ensures the capture of both low-energy fragments (e.g., loss of the methyl ester group) and high-energy fragments (e.g., cleavage of the morpholine ring), which are necessary for structural elucidation.

Step 4: Self-Validation (System Suitability Check)

Before analyzing the batch, inject a known standard mixture containing 0.1% Methyl 2-morpholin-4-ylbenzoate and 0.1% Methyl 3-morpholinobenzoate.

  • Validation Criteria: The system is only validated for use if:

    • The chromatographic resolution ( Rs​ ) between the two isomers is >1.5 .

    • The mass accuracy for the [M+H]+ ion ( m/z 222.1126) is within ±5 ppm (if using HRMS).

    • The signal-to-noise (S/N) ratio for the 0.05% reporting threshold standard is >10:1 .

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) - ICH Official Website. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project - ResolveMass Laboratories. Available at: [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos Group. Available at: [Link]

  • Methyl 2-Methyl-3-Morpholinobenzoate — Chemical Substance Information - NextSDS Substance Database. Available at:[Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry - European Pharmaceutical Review. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-morpholin-4-ylbenzoate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of complex heterocyclic building blocks. Methyl 2-morpholin-4-ylbenzoate (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of complex heterocyclic building blocks. Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is a prime example of a compound that requires specialized logistical foresight[1]. While it is a highly valuable intermediate in pharmaceutical synthesis, its structural properties—specifically the nitrogen-rich morpholine ring and the hydrolyzable benzoate ester—dictate strict operational and disposal plans to ensure environmental compliance and laboratory safety.

This guide bypasses generic safety data sheet (SDS) boilerplate to provide you with the mechanistic causality behind the proper disposal of Methyl 2-morpholin-4-ylbenzoate, ensuring your lab operates as a self-validating, compliant system.

The Mechanistic Logic of Segregation

Before a single drop of waste is generated, scientists must understand why certain disposal routes are chosen. Methyl 2-morpholin-4-ylbenzoate is a non-halogenated organic compound (C₁₂H₁₅NO₃). However, its disposal is complicated by two distinct structural vulnerabilities:

  • Nitrogen Content (The Morpholine Ring): When combusted during standard waste incineration, the nitrogen within the morpholine moiety oxidizes to form nitric oxide (NO) and nitrogen dioxide (NO₂), collectively known as NOx[2]. If routed to a substandard incinerator lacking a wet scrubber, this results in the release of highly toxic, smog-producing gases[3].

  • Ester Hydrolysis: If this compound is inadvertently mixed into a highly acidic or alkaline aqueous waste carboy, the ester linkage will undergo hydrolysis. This reaction yields 2-morpholinobenzoic acid and methanol. The sudden generation of methanol in a supposedly non-flammable aqueous waste stream dangerously lowers the flash point of the container, creating an unquantified fire hazard.

Because of these factors, Methyl 2-morpholin-4-ylbenzoate must be strictly segregated into Non-Halogenated Organic Waste streams and kept away from aqueous extremes[4].

Quantitative Waste Stream Parameters

To maintain a self-validating waste management system, your laboratory must continuously monitor the quantitative parameters of the waste carboys receiving this compound. Summarized below are the critical thresholds required by most Environmental Protection Agency (EPA) compliant disposal vendors.

ParameterOperational ThresholdMechanistic Rationale & Causality
Halogen Content < 5%Exceeding 5% requires specialized acid-gas scrubbers (for HCl/HF), significantly increasing disposal costs and altering the required combustion temperature[5].
Water Content < 10%High water content lowers the British Thermal Unit (BTU) value of the waste, reducing incineration efficiency and risking incomplete combustion[5].
Container Headspace > 10%Allows for vapor expansion (especially if trace methanol is generated via accidental ester hydrolysis) without over-pressurizing the container.
SAA Storage Time < 180 daysEnsures compliance with EPA Resource Conservation and Recovery Act (RCRA) accumulation limits for Satellite Accumulation Areas[6].

Step-by-Step Disposal Methodology

To ensure absolute safety and compliance, implement the following procedural workflow when disposing of Methyl 2-morpholin-4-ylbenzoate and its associated reaction solvents.

Step 1: Chemical Compatibility & Segregation

  • Action: Designate a specific high-density polyethylene (HDPE) or glass waste container exclusively for "Non-Halogenated Organic Waste."

  • Validation: Verify that no halogenated solvents (e.g., dichloromethane, chloroform) or aqueous acids/bases have been introduced to this container. Mixing halogenated and non-halogenated waste inflates disposal costs and complicates the incineration profile[4].

Step 2: Containerization & RCRA Labeling

  • Action: Transfer the waste into the container using a compatible funnel. Immediately cap the container hand-tight to prevent solvent evaporation, which is strictly prohibited as a disposal method under EPA guidelines[6].

  • Validation: Affix a hazardous waste label. Do not use abbreviations. Explicitly write "Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0)" alongside the primary solvent names.

Step 3: Empty Container Management

  • Action: If you have an empty reagent bottle of Methyl 2-morpholin-4-ylbenzoate, it must be triple-rinsed with a compatible non-halogenated solvent (e.g., ethyl acetate or ethanol).

  • Validation: The rinsate must be collected in the hazardous waste container. Only when the container has less than 3% by weight of its total capacity remaining can it be classified as "RCRA Empty" and safely vented or discarded[6][7].

Step 4: Thermal Destruction & NOx Scrubbing (Vendor Handoff)

  • Action: Transfer the waste to an approved environmental vendor. Specify that the waste contains high-nitrogen heterocyclic compounds.

  • Validation: Ensure your vendor utilizes high-temperature incineration (>1000°C) equipped with an alkaline or reduction-based NOx Wet Scrubber [8][9]. These scrubbers use sodium hydroxide (NaOH) or similar agents to dissolve NO/NO₂ gases, converting them into benign nitrogen gas (N₂) or soluble nitrites before stack release[3].

Disposal Logistics & Decision Workflow

The following diagram illustrates the logical decision tree for routing Methyl 2-morpholin-4-ylbenzoate waste, ensuring it reaches the correct thermal destruction facility equipped with NOx abatement technology.

DisposalWorkflow Start Methyl 2-morpholin-4-ylbenzoate Waste Generation CheckHalogen Check for Halogenated Solvent Contamination Start->CheckHalogen Halogenated Route to Halogenated Waste Stream CheckHalogen->Halogenated >5% Halogens NonHalogenated Route to Non-Halogenated Organic Waste CheckHalogen->NonHalogenated <5% Halogens Incineration High-Temp Incineration (>1000°C) NonHalogenated->Incineration EPA Compliant Scrubber NOx Scrubber System (Alkaline/Reduction) Incineration->Scrubber NOx Byproducts End Safe Environmental Release (N2, CO2, H2O) Scrubber->End Neutralized

Workflow for the segregation, incineration, and NOx scrubbing of Methyl 2-morpholin-4-ylbenzoate.

References

  • Chemical Substance Information: METHYL 2-MORPHOLINOBENZOATE. NextSDS. Available at: [Link][1]

  • Incineration In Hazardous Waste Management. U.S. Environmental Protection Agency (EPA). Available at:[Link][8]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at: [Link][4]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at: [Link][5]

  • NOx Fume Scrubbers – NOX08E. CR Clean Air. Available at: [Link][9]

  • Hazardous Waste Management Program. Eastern Washington University. Available at: [Link][6]

  • Do Wet Scrubbers Remove NOx? A Comprehensive Guide for Environmental Compliance. CECO Environmental. Available at: [Link][3]

  • Application: NOx Scrubbers. Envitech. Available at: [Link][2]

  • Program Waste Management - Administrative Services Manual. University of Alaska. Available at: [Link][7]

Sources

Handling

Advanced Safety &amp; Operational Protocol: Handling Methyl 2-morpholin-4-ylbenzoate

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling Methyl 2-morpholin-4-ylbenzoate (CAS: 22...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0)[1]. Standard laboratory safety templates often fail to address the specific physicochemical behaviors of complex heterocyclic building blocks. By understanding the causality behind the hazards of this specific morpholine-substituted benzoate, your laboratory can implement foolproof operational, spill, and disposal procedures.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first deconstruct the chemical causality of the compound's hazards. Methyl 2-morpholin-4-ylbenzoate combines a benzoate ester with a morpholine ring.

The morpholine moiety is a secondary amine ether characterized by significant basicity and lipid solubility. According to the2[2], these compounds possess a high potential for dermal absorption, which can lead to systemic toxicity affecting the liver and kidneys upon repeated exposure. Concurrently, the3[3] acts as a contact irritant capable of causing serious eye damage[4].

Quantitative Hazard Summary

Table 1: GHS Hazard Classification & Mechanistic Causality

Hazard CodeDescriptionMechanistic Cause
H302 Harmful if swallowedEster hydrolysis in the gastric environment releases active morpholine derivatives.
H315 Causes skin irritationLipid solubility of the morpholine ring disrupts the stratum corneum barrier.
H319 Causes serious eye irritationAmine basicity causes localized, damaging pH shifts on the corneal surface.
H335 May cause respiratory irritationInhalation of fine particulate dust during transfer operations triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling morpholine-substituted benzoates. The selection of barrier materials must account for the specific permeation rates of both amines and esters.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationScientific Rationale
Gloves Butyl rubber or heavy-duty Nitrile (≥0.11 mm)Morpholine rapidly permeates standard latex and thin nitrile.5 against secondary amines[5].
Eye Protection Indirect-vented chemical splash gogglesPrevents particulate aerosolization and vapor deposition on the ocular mucosa.
Body Protection Flame-retardant (FR) lab coat, fully buttonedMitigates skin exposure and protects against potential static-discharge ignition of organic dust.
Respiratory N95/P100 particulate respiratorRequired only if weighing outside of a calibrated fume hood to protect against H335 respiratory irritation.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process is designed to eliminate the root causes of exposure—namely, electrostatic aerosolization and dermal contact.

Step-by-Step Methodology: Weighing & Transfer
  • Pre-Operation Verification: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Ensure the sash is positioned at the designated operational height to maximize negative pressure containment.

  • Static Mitigation: Methyl 2-morpholin-4-ylbenzoate is typically a crystalline solid. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Why? This neutralizes surface charges, preventing the powder from aerosolizing due to electrostatic repulsion.

  • Weighing Procedure: Tare the anti-static weigh boat. Using a stainless-steel or PTFE-coated spatula, carefully transfer the required mass. Crucial: Do not drop the powder from a height; gently tap the spatula close to the boat to control the flow and minimize dust generation.

  • Transfer & Solubilization: Transfer the solid directly into the reaction vessel inside the fume hood. Immediately cap the vessel or seal it with a septum. If preparing a stock solution, add the solvent (e.g., DCM, DMF, or THF) slowly down the inner wall of the flask to wash any residual powder into the bulk liquid without dispersing it into the air.

  • Decontamination: Wipe down the balance and surrounding hood surface with a solvent-dampened, lint-free cloth (isopropanol is recommended) to capture any microscopic dust.

OperationalWorkflow Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Butyl Gloves, Goggles) Start->PPE Hood Fume Hood Setup (Flow > 100 fpm) PPE->Hood Weigh Anti-Static Weighing & Transfer Hood->Weigh React Reaction Execution (Inert Atmosphere) Weigh->React Decon Decontamination & Doffing React->Decon

Figure 1: Step-by-step operational workflow for handling Methyl 2-morpholin-4-ylbenzoate.

Spill Response & Decontamination Procedures

In the event of a spill, immediate containment is necessary to prevent dermal contact and inhalation of the active pharmaceutical intermediate.

Step-by-Step Spill Mitigation:
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Assess: Determine if the spill is minor (<50g, contained entirely within the fume hood) or major (>50g, or dispersed outside the hood).

  • Neutralize & Absorb: For solid spills, do not dry sweep , as the mechanical action generates hazardous respirable aerosols. Instead, lightly mist the solid with a compatible low-volatility solvent (e.g., polyethylene glycol or a dilute isopropanol solution) to bind the dust.

  • Collect: Use a wet-brush technique or damp absorbent pads to collect the bound material. Place all contaminated materials into a chemically compatible, sealable hazardous waste container.

  • Sanitize: Wash the spill area with a mild detergent and water to break down the ester, followed by an isopropanol wipe to remove any residual lipophilic morpholine traces.

SpillResponse Spill Spill Detected Assess Assess Volume & Exposure Spill->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Absorb Mist & Absorb (Prevent Dust) Minor->Absorb Evac Evacuate Area Call HazMat Major->Evac Dispose Collect as Hazardous Waste Absorb->Dispose

Figure 2: Logical decision tree for Methyl 2-morpholin-4-ylbenzoate spill response.

Waste Disposal & Logistical Plan

Morpholine derivatives and ester compounds must be handled with strict adherence to environmental regulations to prevent aquatic toxicity and dangerous chemical cross-reactions.

  • Segregation: Dispose of Methyl 2-morpholin-4-ylbenzoate waste in designated Non-Halogenated Organic Waste containers, provided no halogenated solvents were used in your reaction. If solvents like Dichloromethane (DCM) were utilized, divert the entire mixture to Halogenated Organic Waste .

  • Chemical Incompatibilities: Never mix this waste with strong oxidizing agents or strong acids. The morpholine nitrogen can undergo highly exothermic acid-base neutralization or oxidative degradation, potentially over-pressurizing the waste container.

  • Labeling & Logistics: Clearly label the waste container with the full chemical name, CAS number (223560-37-0), and the specific GHS hazard pictograms (Irritant, Harmful). Store in a secondary containment tray in a ventilated waste accumulation area until vendor pickup.

References

  • Heterocyclic Benzoates Supplier & Distributors - Apollo Scientific | Source: apolloscientific.co.
  • Methyl Benzoate | CID 7150 - PubChem | Source: nih.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z | Source: cdc.
  • NIOSH Skin Notation Profiles: Morpholine | Source: cdc.
  • Methyl benzoate chromium tricarbonyl | CID 11987458 - PubChem | Source: nih.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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